5-Ethoxyisophthalic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-ethoxybenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-2-15-8-4-6(9(11)12)3-7(5-8)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQONHTZYNXJZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10667264 | |
| Record name | 5-Ethoxybenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10667264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203626-61-3 | |
| Record name | 5-Ethoxybenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10667264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 5-Ethoxyisophthalic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Ethoxyisophthalic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable substituted aromatic dicarboxylic acid. Intended for researchers, scientists, and professionals in drug development and materials science, this document details a robust two-step synthetic pathway, starting from the commercially available 5-hydroxyisophthalic acid. The guide elucidates the underlying principles of the Williamson ether synthesis for the ethoxylation of the precursor and the subsequent saponification to yield the target molecule. Furthermore, a thorough characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure reproducibility and scientific integrity.
Introduction: The Significance of 5-Alkoxyisophthalic Acids
Isophthalic acid and its derivatives are fundamental building blocks in polymer chemistry and materials science, renowned for their ability to impart thermal stability, chemical resistance, and mechanical strength to a variety of materials[1]. The strategic functionalization of the aromatic ring, particularly at the 5-position, allows for the fine-tuning of the molecule's properties, leading to novel applications. 5-Alkoxyisophthalic acids, such as the titular this compound, are of particular interest. The introduction of an alkoxy group can influence the molecule's solubility, coordination properties, and reactivity. This makes them highly valuable as linkers in the burgeoning field of metal-organic frameworks (MOFs), where the ether functionality can modulate the framework's porosity and catalytic activity[2][3]. Moreover, the tailored electronic and steric properties of these molecules make them attractive scaffolds in medicinal chemistry and drug discovery[4].
This guide focuses on this compound, providing a detailed roadmap for its synthesis and a thorough analysis of its structural features.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process, commencing with the readily available 5-hydroxyisophthalic acid. The overall synthetic scheme is as follows:
-
Esterification and Ethoxylation: The synthesis begins with the esterification of 5-hydroxyisophthalic acid to its diethyl ester, followed by a Williamson ether synthesis to introduce the ethoxy group, yielding diethyl 5-ethoxyisophthalate.
-
Hydrolysis: The final step involves the base-catalyzed hydrolysis (saponification) of diethyl 5-ethoxyisophthalate to afford the desired this compound.
This strategy is advantageous as it protects the carboxylic acid functionalities as esters during the etherification step, preventing unwanted side reactions. The following sections provide a detailed protocol and rationale for each step.
Step 1: Synthesis of Diethyl 5-Ethoxyisophthalate via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and a primary alkyl halide[5]. In this step, the phenolic hydroxyl group of diethyl 5-hydroxyisophthalate is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent.
Experimental Protocol: Synthesis of Diethyl 5-Ethoxyisophthalate
-
Materials:
-
Diethyl 5-hydroxyisophthalate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethyl iodide or Diethyl sulfate
-
Anhydrous Acetone
-
Deionized water
-
Cyclohexane (for recrystallization)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl 5-hydroxyisophthalate (1.0 eq.).
-
Add anhydrous acetone to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.5 eq.). The use of a weak base like K₂CO₃ is crucial to selectively deprotonate the more acidic phenolic hydroxyl group without promoting hydrolysis of the ester groups.
-
To the stirred suspension, add the ethylating agent (ethyl iodide or diethyl sulfate, 1.5 eq.) dropwise.
-
Heat the reaction mixture to reflux and maintain for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Pour the residue into deionized water and extract with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude diethyl 5-ethoxyisophthalate by recrystallization from cyclohexane to obtain a white solid.
-
Step 2: Hydrolysis of Diethyl 5-Ethoxyisophthalate
The final step is the hydrolysis of the ester groups to carboxylic acids. A base-catalyzed hydrolysis, or saponification, is employed for this transformation. This method is generally preferred for its irreversibility, as the final deprotonation of the carboxylic acid drives the reaction to completion.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Diethyl 5-ethoxyisophthalate
-
Potassium Hydroxide (KOH)
-
Methanol
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve diethyl 5-ethoxyisophthalate (1.0 eq.) in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Prepare a solution of potassium hydroxide (2.5 eq.) in a mixture of methanol and water and add it to the flask.
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into deionized water.
-
Acidify the aqueous solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the this compound.
-
Collect the white precipitate by vacuum filtration and wash with cold deionized water to remove any remaining salts.
-
Dry the product under vacuum to yield pure this compound.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected outcomes from various analytical techniques.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₅ | - |
| Molecular Weight | 210.18 g/mol | |
| Appearance | White to off-white solid | - |
| CAS Number | 203626-61-3 |
Spectroscopic Analysis
The ¹H NMR spectrum provides valuable information about the proton environments in the molecule. The expected chemical shifts (δ) in ppm are predicted based on the analysis of similar structures.
-
Aromatic Protons: The three protons on the aromatic ring will exhibit distinct signals. The proton at the C2 position is expected to appear as a triplet, while the protons at the C4 and C6 positions will appear as doublets. The electron-donating ethoxy group will influence the chemical shifts of the adjacent protons.
-
Ethoxy Group Protons: The ethoxy group will show a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant (J) of approximately 7 Hz.
-
Carboxylic Acid Protons: The acidic protons of the two carboxyl groups will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 2H | -COOH |
| ~8.1 | t, J ≈ 1.5 Hz | 1H | Ar-H (C2) |
| ~7.7 | d, J ≈ 1.5 Hz | 2H | Ar-H (C4, C6) |
| ~4.2 | q, J ≈ 7.0 Hz | 2H | -OCH₂CH₃ |
| ~1.4 | t, J ≈ 7.0 Hz | 3H | -OCH₂CH₃ |
The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | -COOH |
| ~159 | Ar-C (C5, attached to -OEt) |
| ~133 | Ar-C (C1, C3, attached to -COOH) |
| ~122 | Ar-C (C2) |
| ~118 | Ar-C (C4, C6) |
| ~64 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
The FTIR spectrum will show characteristic absorption bands for the functional groups present in this compound.
Predicted FTIR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~2980, ~2940 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1040 | Medium | C-O stretch (ethoxy group) |
Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) in negative mode, the most prominent peak is expected to be the [M-H]⁻ ion.
Predicted MS Data (ESI-):
| m/z | Assignment |
| 209.04 | [M-H]⁻ |
| 165.05 | [M-H - CO₂]⁻ |
Applications and Future Perspectives
This compound and its analogs are promising candidates for a range of applications, primarily in materials science and medicinal chemistry.
-
Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes this compound an excellent linker for the construction of MOFs[2]. The ethoxy group can influence the pore size and chemical environment of the resulting framework, potentially leading to materials with tailored gas storage, separation, or catalytic properties.
-
Polymer Chemistry: As a derivative of isophthalic acid, this compound can be used as a monomer in the synthesis of specialty polyesters and polyamides[1]. The ethoxy group can enhance the solubility of the resulting polymers in organic solvents and modify their thermal and mechanical properties.
-
Drug Discovery: The substituted benzene dicarboxylic acid scaffold is present in various biologically active molecules. The ability to modify the 5-position with an ethoxy group provides a handle for tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates[4].
Conclusion
This technical guide has outlined a reliable and well-rationalized synthetic route for the preparation of this compound from 5-hydroxyisophthalic acid. The detailed experimental protocols for the Williamson ether synthesis and subsequent hydrolysis provide a clear pathway for researchers to obtain this valuable compound. Furthermore, the comprehensive characterization section, based on predicted spectroscopic data, offers a solid framework for the structural verification of the synthesized product. The potential applications of this compound in advanced materials and drug discovery underscore its importance as a versatile chemical building block.
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Key reaction mechanisms in the synthesis.
References
-
Chen, S., et al. (2018). Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. New Journal of Chemistry, 42(15), 12631-12641. [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135457813, 5-methoxyisophthalic acid. [Link]
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Lian, X., et al. (2015). Coordination polymers of 5-substituted isophthalic acid. Dalton Transactions, 44(2), 513-524. [Link]
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GlpBio. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 622306, Diethyl 5-ethoxyisophthalate. [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69257, 5-Hydroxyisophthalic acid. [Link]
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Wikipedia. (2023, December 2). Isophthalic acid. [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). [Link]
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The Royal Society of Chemistry. (2021). Supplementary Information. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68137, 5-Methylisophthalic acid. [Link]
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National Institute of Standards and Technology. (n.d.). Isophthalic acid. In NIST Chemistry WebBook. [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]
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MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8496, Isophthalic Acid. [Link]
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National Institutes of Health. (2015). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]
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PubMed. (1980). Mass spectral fragmentation of phthalic acid esters. [Link]
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The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
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Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
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Spectroscopic Profile of 5-Ethoxyisophthalic Acid: A Technical Guide
Introduction
5-Ethoxyisophthalic acid is a substituted aromatic dicarboxylic acid with potential applications in the synthesis of polymers, metal-organic frameworks (MOFs), and as a building block in drug discovery. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As experimental spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust, predicted spectroscopic profile. This approach offers researchers and drug development professionals a reliable framework for the characterization of this compound.
Molecular Structure and Predicted Spectroscopic Data
The structure of this compound, with its key functional groups, dictates its spectroscopic behavior. The molecule consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and an ethoxy group at position 5.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the acidic protons of the carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 10.0 - 13.0 | Broad Singlet | - |
| Ar-H (positions 2, 6) | ~8.2 | Doublet | ~1.5 |
| Ar-H (position 4) | ~7.8 | Triplet | ~1.5 |
| -O-CH₂- | ~4.2 | Quartet | ~7.0 |
| -CH₃ | ~1.4 | Triplet | ~7.0 |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the positions of the electron-withdrawing carboxylic acid groups and the electron-donating ethoxy group.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -COOH | ~168 |
| Ar-C (positions 1, 3) | ~133 |
| Ar-C (position 5) | ~160 |
| Ar-C (positions 2, 6) | ~122 |
| Ar-C (position 4) | ~118 |
| -O-CH₂- | ~65 |
| -CH₃ | ~15 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid groups, the C-O stretching of the ether linkage, and the aromatic C-H and C=C bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 3300 - 2500 | Broad |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 2980 - 2850 | Medium |
| C=O (Carboxylic acid) | 1725 - 1700 | Strong |
| C=C (Aromatic) | 1620 - 1580 | Medium |
| C-O (Ether) | 1250 - 1200 (asymmetric) | Strong |
| C-O (Carboxylic acid) | 1320 - 1210 | Strong |
| O-H (bend) | 950 - 910 | Medium, Broad |
Predicted Mass Spectrometry (MS) Data
In mass spectrometry, this compound (Molecular Weight: 210.18 g/mol ) is expected to show a molecular ion peak, followed by characteristic fragmentation patterns. Electrospray ionization (ESI) in negative mode is a suitable technique for this acidic compound.
| m/z | Predicted Fragment | Fragmentation Pathway |
| 209 | [M-H]⁻ | Deprotonation |
| 191 | [M-H-H₂O]⁻ | Loss of water from a carboxylic acid group |
| 165 | [M-H-CO₂]⁻ | Decarboxylation |
| 137 | [M-H-CO₂-C₂H₄]⁻ | Loss of ethylene from the ethoxy group |
Interpretation of Spectroscopic Data
¹H NMR Spectrum Analysis
The highly deshielded signal between 10.0 and 13.0 ppm is characteristic of the acidic protons of the carboxylic acid groups.[1][2] This broadness is due to hydrogen bonding and chemical exchange. The aromatic region is expected to show two distinct signals. The protons at positions 2 and 6 are chemically equivalent and are deshielded by the adjacent carboxylic acid groups, appearing as a doublet around 8.2 ppm. The proton at position 4 will appear as a triplet at a slightly higher field (~7.8 ppm) due to coupling with the two equivalent protons at positions 2 and 6. The ethoxy group will give rise to a quartet for the methylene (-O-CH₂-) protons around 4.2 ppm and a triplet for the methyl (-CH₃) protons around 1.4 ppm, with a typical coupling constant of ~7.0 Hz.[3]
Caption: Predicted ¹H NMR spectral correlations for this compound.
¹³C NMR Spectrum Analysis
The carbonyl carbons of the carboxylic acid groups are expected to resonate at a downfield chemical shift of around 168 ppm.[4][5] The aromatic carbon attached to the ethoxy group (C5) will be the most deshielded aromatic carbon (~160 ppm) due to the electron-donating effect of the oxygen atom. The carbons bearing the carboxylic acid groups (C1, C3) will appear around 133 ppm.[6] The remaining aromatic carbons will appear at higher fields, with C2 and C6 at approximately 122 ppm and C4 at around 118 ppm. The methylene carbon of the ethoxy group is expected at ~65 ppm, and the methyl carbon at ~15 ppm.
Infrared (IR) Spectrum Analysis
The IR spectrum provides key information about the functional groups present. A very broad absorption band from 3300 to 2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[7] The strong, sharp peak between 1725 and 1700 cm⁻¹ is characteristic of the C=O stretching of an aromatic carboxylic acid. The presence of the ethoxy group will be confirmed by a strong C-O stretching band around 1250-1200 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1620-1580 cm⁻¹ region, and aromatic C-H stretching will be observed just above 3000 cm⁻¹.[8]
Caption: Correlation of functional groups to predicted IR absorption bands.
Mass Spectrum Analysis
For a carboxylic acid, electrospray ionization in negative mode (ESI-) is often preferred, which would result in a prominent [M-H]⁻ ion at m/z 209. Aromatic carboxylic acids typically show fragmentation through the loss of water and carbon dioxide.[9][10] Therefore, fragments corresponding to the loss of H₂O (m/z 191) and CO₂ (m/z 165) from the deprotonated molecular ion are expected. Subsequent fragmentation of the ethoxy group could lead to the loss of ethylene (C₂H₄), resulting in a fragment at m/z 137.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the range of -2 to 15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR (typically 256 or more).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Data Acquisition (ESI):
-
Infuse the sample solution into the electrospray ionization (ESI) source of a mass spectrometer.
-
Operate the ESI source in negative ion mode.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the [M-H]⁻ ion.
-
Caption: A generalized workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a detailed predicted spectroscopic profile of this compound based on fundamental principles and data from analogous molecules. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development for the identification and characterization of this compound. The provided experimental protocols offer a practical guide for obtaining empirical data, which can then be compared against these predictions for structural verification.
References
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IR Frequency Region: Alkene and Carbonyl Stretching. JoVE. [Link]
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Mass spectral fragmentation of phthalic acid esters. PubMed. [Link]
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Predict and Identify MS Fragments with Software (Webinar and Demo). YouTube. [Link]
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Isophthalic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 5-Ethoxyisophthalic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide delves into the core principles and practical methodologies for the crystal structure analysis of 5-Ethoxyisophthalic acid. As a molecule of interest in the design of coordination polymers and functional materials, a thorough understanding of its solid-state architecture is paramount for predicting and tuning the properties of resulting supramolecular assemblies. This document, structured as a detailed case study, will navigate the journey from molecular synthesis to the elucidation of intricate packing motifs, providing field-proven insights for researchers in materials science and drug development.
While the crystal structure of the free this compound is not publicly available, this guide will leverage the crystallographic data of its coordinated form within a metal-organic framework to provide a comprehensive analysis. This approach mirrors a common scenario in materials science, where the behavior of a ligand is often first understood in its complexed state.
The Strategic Imperative: Why Crystal Structure Matters
In the realm of drug development and materials science, the precise arrangement of atoms and molecules in the solid state is not a mere academic curiosity; it is a critical determinant of a substance's physical and chemical properties. For a molecule like this compound, which possesses both hydrogen bond donors (carboxylic acid protons) and acceptors (carbonyl and ether oxygens), its crystal structure dictates solubility, dissolution rate, stability, and its propensity to form specific, predictable interactions with other molecules, including metallic centers in coordination polymers. An exhaustive crystal structure analysis, therefore, provides a foundational blueprint for rational drug design and the engineering of novel materials with tailored functionalities.
Synthesis and Crystallization: From Blueprint to Tangible Form
The journey to elucidating a crystal structure begins with the synthesis of the target molecule and the growth of high-quality single crystals suitable for X-ray diffraction analysis.
Synthetic Pathway
The synthesis of this compound typically proceeds via a Williamson ether synthesis, a robust and well-established method in organic chemistry. The common starting material is diethyl 5-hydroxyisophthalate, which is commercially available or can be synthesized from 5-hydroxyisophthalic acid.[1]
Experimental Protocol: Synthesis of this compound
-
Esterification of 5-Hydroxyisophthalic Acid (if necessary): 5-Hydroxyisophthalic acid is refluxed in absolute ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to yield diethyl 5-hydroxyisophthalate.
-
Williamson Ether Synthesis: Diethyl 5-hydroxyisophthalate is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile or dimethylformamide.[2] The resulting phenoxide is then reacted with an ethylating agent, typically ethyl iodide or diethyl sulfate, to form diethyl 5-ethoxyisophthalate.
-
Hydrolysis: The diethyl 5-ethoxyisophthalate is subsequently hydrolyzed to the dicarboxylic acid by refluxing with an aqueous solution of a strong base, such as sodium hydroxide (NaOH).
-
Acidification: The reaction mixture is cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and dried.
The following diagram illustrates the synthetic workflow:
Caption: Synthetic route to this compound.
The Art of Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis. For a molecule like this compound, several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting gradual crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvent is critical and often determined empirically. Solvents that engage in hydrogen bonding with the carboxylic acid groups can influence the resulting crystal packing.
Deciphering the Architecture: X-ray Crystallography
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a beam of monochromatic X-rays and analyzing the resulting diffraction pattern.
Data Collection and Processing
A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the intensities and positions of the diffracted X-ray spots are recorded on a detector. These raw data are then processed to yield a set of structure factors, which are proportional to the amplitudes of the scattered X-ray waves.
Structure Solution and Refinement
The "phase problem" in crystallography—the fact that the phases of the scattered X-rays cannot be directly measured—is overcome using computational methods. For organic molecules, direct methods are often successful in generating an initial model of the crystal structure. This initial model is then refined against the experimental data using a least-squares algorithm, which adjusts the atomic positions and other parameters to minimize the difference between the observed and calculated structure factors.
The following diagram outlines the workflow for crystal structure determination:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Analysis of the Coordinated 5-Ethoxyisophthalate Structure
As the crystal structure of the free acid is not available, we turn our attention to the structure of the 5-ethoxyisophthalate ligand within a cobalt-based coordination polymer, which has been deposited in the Cambridge Structural Database (CSD) with the deposition code UVUCEV . This provides invaluable insight into the molecular geometry and potential intermolecular interactions of the this compound molecule.
Crystallographic Data of the Coordination Polymer
| Parameter | Value |
| CCDC Deposition No. | 1479999 (for the Co-complex) |
| Empirical Formula | C₅₀H₅₄Co₆O₃₂ |
| Formula Weight | 1752.50 |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/n 1 |
| a (Å) | 10.9434(6) |
| b (Å) | 29.8241(14) |
| c (Å) | 19.3488(9) |
| α (°) | 90 |
| β (°) | 94.319(4) |
| γ (°) | 90 |
| Volume (ų) | 6289.1(5) |
| Z | 4 |
Molecular Geometry of the 5-Ethoxyisophthalate Ligand
Within the coordination polymer, the 5-ethoxyisophthalate ligand acts as a linker, bridging multiple cobalt centers. The analysis of its geometry reveals several key features:
-
Deprotonation of Carboxylic Acids: As expected in a coordination complex with a metal cation, the carboxylic acid groups are deprotonated to form carboxylates. This deprotonation leads to a delocalization of the negative charge over the two oxygen atoms of each carboxylate group, resulting in C-O bond lengths that are intermediate between a single and a double bond.
-
Planarity of the Benzene Ring: The central benzene ring is essentially planar, as is typical for aromatic systems.
-
Conformation of the Ethoxy Group: The ethoxy group exhibits a specific conformation relative to the benzene ring. The torsion angle between the plane of the benzene ring and the C-O-C plane of the ethoxy group is a key conformational parameter. In the solid state, this conformation is influenced by both intramolecular steric effects and intermolecular packing forces.
-
Orientation of the Carboxylate Groups: The carboxylate groups are twisted relative to the plane of the benzene ring. This twist angle is a balance between electronic effects (conjugation, which favors planarity) and steric hindrance from adjacent groups.
Supramolecular Interactions and Crystal Packing
In the context of the coordination polymer, the crystal packing is dominated by the coordination bonds between the carboxylate groups and the cobalt ions. However, other non-covalent interactions also play a crucial role in stabilizing the three-dimensional structure:
-
Hydrogen Bonding: Although the carboxylic acid protons are absent, the coordinated water molecules and hydroxyl groups in the structure can participate in hydrogen bonding with the carboxylate oxygen atoms and the ether oxygen of the 5-ethoxyisophthalate ligand.
-
π-π Stacking: The aromatic rings of adjacent ligands may engage in π-π stacking interactions, further stabilizing the crystal lattice. The geometry of these interactions (e.g., face-to-face or offset) can be determined from the crystallographic data.
The following diagram illustrates the key interactions involving the 5-ethoxyisophthalate ligand in a hypothetical crystal packing scenario:
Caption: Potential intermolecular interactions of 5-ethoxyisophthalate.
Conclusion and Future Perspectives
The crystal structure analysis of the coordinated this compound provides a wealth of information about its intrinsic molecular geometry and its preferred modes of interaction. While the structure of the free acid remains to be determined, the data from its metal complex serves as a highly valuable proxy. For researchers in drug development, this understanding of intermolecular interactions is crucial for predicting crystal polymorphism and designing co-crystals with desired properties. For materials scientists, these insights are fundamental for the rational design of new metal-organic frameworks with specific topologies and functionalities.
Future work should prioritize the crystallization and structure determination of the free this compound. A comparative analysis of the free acid and its coordinated forms would provide a deeper understanding of the electronic and steric effects of metal coordination on the ligand's conformation and reactivity. Such studies will undoubtedly contribute to the continued advancement of crystal engineering and the development of next-generation materials and pharmaceuticals.
References
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Faizi, M. A., Ahmad, M., Ali, A., Rawat, P., & Al-Harrasi, A. (2016). Crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(8), 1219–1222. [Link]
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Puddephatt, R. J., & Zolotukhin, M. G. (2014). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Tetrahedron Letters, 55(36), 5078-5081. [Link]
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McCormick, L. J., Morris, S. A., Slawin, A. M. Z., Teat, S. J., & Morris, R. E. (2016). Coordination Polymers of 5-Alkoxy Isophthalic Acids. Crystal Growth & Design, 16(10), 5913-5921. [Link]
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Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
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Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]
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A Researcher's Guide to the Solubility of 5-Ethoxyisophthalic Acid in Organic Solvents
This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Ethoxyisophthalic acid in various organic solvents. Recognizing the limited direct public data on this specific compound, this document synthesizes foundational principles of solubility, proven experimental methodologies, and data from its parent compound, isophthalic acid, to empower researchers in drug development and materials science.
Introduction: The Significance of this compound and Its Solubility
This compound, a derivative of isophthalic acid, is a molecule of interest in medicinal chemistry and polymer science. As with many active pharmaceutical ingredients (APIs) and chemical intermediates, its solubility is a critical physicochemical parameter.[1][2] Solubility dictates the bioavailability of a drug, influences the choice of solvents for synthesis and purification, and impacts the formulation of final products.[3] A thorough understanding of its behavior in different organic solvents is therefore paramount for efficient and effective research and development.
This guide will delve into the theoretical underpinnings of solubility, provide a robust experimental protocol for its determination, and discuss the anticipated solubility profile of this compound based on its molecular structure.
Physicochemical Profile and Expected Solubility Behavior
This compound possesses a unique combination of functional groups that govern its solubility: two polar carboxylic acid groups and a moderately non-polar ethoxy group attached to an aromatic ring. The fundamental principle of "like dissolves like" provides a strong predictive framework for its solubility.[4][5]
-
Polar Protic and Aprotic Solvents: The two carboxylic acid groups are capable of forming strong hydrogen bonds with polar protic solvents (e.g., alcohols) and engaging in dipole-dipole interactions with polar aprotic solvents (e.g., acetone, DMSO).[6][7] Therefore, this compound is expected to exhibit higher solubility in these types of solvents.
-
Non-Polar Solvents: Conversely, the molecule is anticipated to have low solubility in non-polar solvents such as hexane or toluene. The energy required to break the strong intermolecular hydrogen bonds of the crystalline solid would not be compensated by the weak van der Waals forces formed with non-polar solvent molecules.[5][8]
-
Influence of the Ethoxy Group: Compared to its parent compound, isophthalic acid, the presence of the ethoxy group in this compound will likely increase its solubility in less polar organic solvents. This is because the ethyl chain introduces a degree of lipophilicity, slightly reducing the overall polarity of the molecule.
The interplay of these structural features is visually represented in the diagram below, highlighting the key intermolecular forces that dictate solubility.
Caption: Intermolecular forces governing solubility.
Quantitative Solubility Data of Isophthalic Acid (Reference)
| Solvent | Temperature (°C) | Solubility ( g/100 g or g/L) | Reference |
| Ethanol | 25 | 13.6 g/L | [11] |
| Methanol | 25 | 15.47 g/L | [11] |
| Isopropanol | 25 | 8.92 g/L | [11] |
| Acetone | Ambient | Good solubility | [9][12] |
| Dimethylformamide (DMF) | Ambient | Good solubility | [9] |
| Water | 25 | 0.12 g/L | [11] |
| Benzene | Ambient | Insoluble | [11] |
| Petroleum Ether | Ambient | Practically Insoluble | [11] |
Note: The solubility values are for isophthalic acid and should be used as a qualitative guide for this compound.
Experimental Protocol: Equilibrium Solubility Determination
The following protocol details the equilibrium shake-flask method, a gold standard for determining the solubility of a compound in a specific solvent.[13][14] This method ensures that the solvent is fully saturated with the solute, providing an accurate measurement of its solubility at a given temperature.
Rationale for Method Selection
The shake-flask method is chosen for its accuracy and reliability. It allows the system to reach thermodynamic equilibrium, ensuring that the measured concentration represents the true solubility. This is crucial for applications where precise solubility data is required, such as in pharmaceutical formulation and process chemistry.[13] Alternative methods, such as those based on differential scanning calorimetry (DSC), are also available for more specialized applications like determining solubility in polymeric systems.[15]
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Place the sealed container in a constant temperature shaker bath (e.g., 25 °C or 37 °C, depending on the application).[16]
-
Agitate the mixture for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[16]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification of Solute Concentration:
-
Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
The workflow for this experimental protocol is illustrated in the following diagram:
Caption: Experimental workflow for solubility determination.
Conclusion
While direct quantitative solubility data for this compound in various organic solvents is not extensively published, this guide provides a robust framework for researchers to both predict and experimentally determine this critical parameter. By understanding the influence of its molecular structure and applying the detailed equilibrium solubility protocol, scientists and drug development professionals can generate the reliable data needed to advance their research and development efforts. The provided information on the parent compound, isophthalic acid, serves as a valuable starting point for solvent selection and experimental design.
References
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- ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a university chemistry department website.
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An In-Depth Technical Guide on the Thermal Stability and Decomposition of 5-Ethoxyisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethoxyisophthalic acid, a substituted aromatic dicarboxylic acid, is a versatile building block with potential applications in pharmaceutical sciences and materials engineering. A thorough understanding of its thermal stability and decomposition profile is paramount for its safe handling, processing, and the rational design of its applications. This guide provides a comprehensive framework for characterizing the thermal properties of this compound. It outlines detailed experimental protocols for key thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA). The narrative emphasizes the causality behind experimental choices and the interpretation of the resulting data, offering field-proven insights for researchers. While direct experimental data for this compound is not extensively available in public literature, this guide leverages established principles of thermal analysis and data from analogous aromatic carboxylic acids to provide a robust investigative roadmap.
Introduction: The Significance of Thermal Stability in the Application of this compound
This compound belongs to the family of aromatic carboxylic acids, compounds that serve as crucial intermediates in various industries.[1][2] Its derivatives find use in the synthesis of polymers and in the development of drug delivery systems.[3] The thermal stability of a compound is a critical parameter that dictates its suitability for various applications, influencing storage conditions, formulation strategies, and manufacturing processes. For instance, in pharmaceutical development, understanding the thermal behavior of an active pharmaceutical ingredient (API) or a key intermediate is essential for ensuring product quality, safety, and efficacy.
Thermal decomposition can lead to the formation of impurities, loss of potency, and potentially toxic byproducts. Therefore, a comprehensive thermal stability assessment is a non-negotiable aspect of chemical and pharmaceutical development. This guide will provide the foundational knowledge and practical steps to conduct a thorough investigation of the thermal stability and decomposition pathways of this compound.
Predicted Thermal Behavior of this compound
Based on the known thermal properties of isophthalic acid and other substituted aromatic carboxylic acids, we can anticipate the general thermal behavior of this compound. Aromatic carboxylic acids are generally crystalline solids with relatively high melting points and considerable thermal stability.[4][5] The primary decomposition pathway for many aromatic carboxylic acids is decarboxylation at elevated temperatures, typically above 300-350°C.[4][6] The presence of the ethoxy group on the benzene ring may influence the decomposition onset and mechanism compared to unsubstituted isophthalic acid.
Core Experimental Methodologies for Thermal Analysis
A multi-technique approach is essential for a comprehensive understanding of the thermal properties of this compound. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) provides complementary information on mass changes, energy transitions, and temperature differentials.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] This technique is invaluable for determining the onset of decomposition, quantifying mass loss, and identifying different stages of degradation.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).
-
Atmosphere: Select an appropriate purge gas. An inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min is recommended to study the intrinsic thermal decomposition without oxidative effects.
-
Heating Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature at a constant heating rate of 10°C/min up to a final temperature of 600°C or until the decomposition is complete. A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C) to obtain the TGA thermogram.
-
The first derivative of the TGA curve (DTG curve) should also be plotted to pinpoint the temperatures of maximum mass loss rate.[8]
-
Determine the onset temperature of decomposition (Tonset) and the temperatures of peak mass loss from the TGA and DTG curves, respectively.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to determine thermal transitions such as melting, crystallization, glass transitions, and decomposition.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan prevents mass loss due to sublimation before decomposition.
-
Atmosphere: Use an inert purge gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample at a controlled rate of 10°C/min to a temperature above its expected decomposition point (e.g., 400°C).
-
A heat-cool-heat cycle can be employed to investigate reversible thermal events and the glass-forming ability of the material.[9]
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C) to obtain the DSC thermogram.
-
Identify endothermic peaks corresponding to melting and exothermic peaks which may indicate decomposition or crystallization.
-
Determine the melting point (Tm) and the enthalpy of fusion (ΔHf) from the melting endotherm.
-
Data Interpretation and Expected Results
The combination of TGA and DSC data will provide a comprehensive thermal profile of this compound.
| Parameter | Technique | Expected Observation for this compound |
| Melting Point (Tm) | DSC | A sharp endothermic peak. |
| Enthalpy of Fusion (ΔHf) | DSC | The area under the melting peak. |
| Decomposition Onset (Tonset) | TGA | The temperature at which significant mass loss begins. |
| Decomposition Peaks | TGA (DTG) / DSC | One or more peaks in the DTG curve indicating stages of mass loss. An exothermic peak in the DSC curve may accompany decomposition. |
| Residual Mass | TGA | The percentage of mass remaining at the end of the experiment. |
Diagram of Expected Thermal Analysis Workflow:
Caption: A potential decomposition pathway for this compound.
Implications for Drug Development and Research
The thermal stability data generated through these methods will have significant implications:
-
Storage and Handling: Establishing a safe upper storage temperature to prevent degradation over time.
-
Formulation: Selecting appropriate excipients and manufacturing processes (e.g., milling, granulation, and drying) that do not induce thermal degradation.
-
Regulatory Submissions: Providing essential data for regulatory filings to demonstrate the stability and quality of the substance.
-
Material Science: Understanding the thermal limits for polymerization and other high-temperature processing steps.
Conclusion
A thorough investigation of the thermal stability and decomposition of this compound is critical for its successful application in research and development. By employing the systematic approach outlined in this guide, which integrates TGA and DSC techniques, researchers can obtain reliable and comprehensive data. This will enable the safe and effective use of this promising molecule in pharmaceuticals and advanced materials. The principles and methodologies described herein provide a robust framework for the thermal characterization of not only this compound but also other novel chemical entities.
References
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Site-specific carbon isotope analysis of aromatic carboxylic acids by elemental analysis/pyrolysis/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 20(24), 3649-3653. [Link]
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Investigation of Thermal Properties of Carboxylates with Various Structures. Unpublished manuscript. [Link]
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Hydrothermal stability of aromatic carboxylic acids. ResearchGate. [Link]
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Differential Scanning Calorimetry (DSC) data for: (a) TPA; (b) IPA; and (c) PA. ResearchGate. [Link]
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Applied Sciences, 10(15), 5285. [Link]
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A Technical Guide to Quantum Chemical Analysis of 5-Ethoxyisophthalic Acid for Drug Development Applications
Executive Summary: In the landscape of modern pharmaceutical research, computational chemistry serves as a critical tool to accelerate drug discovery and development.[1][2] By providing powerful predictive capabilities, it allows for the early identification and optimization of promising drug candidates, significantly reducing the time and cost associated with traditional laboratory experiments.[1][3] This guide offers an in-depth technical framework for applying quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of 5-Ethoxyisophthalic acid. As a derivative of isophthalic acid, a compound used in the synthesis of high-performance polymers, this molecule represents a versatile scaffold for medicinal chemistry. The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to gain deeper molecular insights and guide rational drug design.
Introduction: The Computational Lens in Drug Discovery
The journey of a drug from concept to clinic is notoriously long and expensive. Computational chemistry has emerged as a transformative force, offering a suite of tools to de-risk and expedite this process.[4][5] At its core, computational chemistry uses computer simulations to solve complex chemical problems, enabling scientists to predict molecular behavior and properties before a compound is ever synthesized.[4][5] This in silico approach is particularly powerful in the early discovery phases for tasks like virtual screening, lead optimization, and toxicity prediction.[2][3]
This guide focuses on one of the most robust quantum mechanical methods, Density Functional Theory (DFT), to characterize this compound. This molecule, a substituted benzene-1,3-dicarboxylic acid, possesses functional groups—carboxylic acids and an ether—that are common in pharmacologically active compounds. Understanding its fundamental physicochemical properties is a crucial first step in evaluating its potential as a drug scaffold or a fragment in a larger drug molecule. By calculating properties such as stable conformations, electronic reactivity, and interaction potential, we can generate actionable insights for medicinal chemists.
Theoretical Framework: Density Functional Theory (DFT)
For a molecule like this compound, accurately modeling its electronic structure is key to predicting its behavior. Density Functional Theory (DFT) is the computational workhorse for this task, providing a favorable balance between accuracy and computational cost, especially for organic molecules.[6]
Causality Behind Method Selection: B3LYP Functional and 6-311++G(d,p) Basis Set
The specific DFT method is defined by two main components: the functional and the basis set. Our choice is guided by established best practices for organic molecules.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Expertise: The B3LYP is a hybrid functional, meaning it incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. This formulation has been extensively tested and has demonstrated high accuracy for predicting the geometries and energies of a wide range of organic molecules.[7][8] It represents a "gold standard" for general-purpose calculations.
-
-
Basis Set: 6-311++G(d,p)
-
Expertise: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated and reliable choice for this molecule for several reasons.[9][10]
-
6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering high flexibility and accuracy.
-
++ (Diffuse Functions): The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing spatially extended electron density, such as in anions, lone pairs (on the oxygen atoms of this compound), and for modeling non-covalent interactions like hydrogen bonds.[8]
-
(d,p) (Polarization Functions): These functions allow atomic orbitals to change shape (polarize) within the molecular environment. The 'd' functions on heavy atoms and 'p' functions on hydrogen atoms are essential for accurately calculating bond angles and electronic properties.[11]
-
-
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust and well-validated theoretical level for the quantum chemical calculations outlined below.[9][12]
Computational Protocol: A Validated Workflow
The following protocol outlines a self-validating system for the computational analysis of this compound. Each step builds upon the previous one, ensuring the final results are derived from a physically meaningful and stable molecular state.
Experimental Protocol: Quantum Chemical Calculation Workflow
-
Molecular Structure Construction:
-
Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).
-
Ensure correct atom types, bonds, and initial stereochemistry. A preliminary geometry cleanup using classical force fields (e.g., MMFF94) is recommended to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using the selected DFT method (B3LYP/6-311++G(d,p)).
-
This computational step systematically alters the positions of the atoms to find the arrangement with the minimum electronic energy on the potential energy surface.
-
The process is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined threshold values.
-
-
Vibrational Frequency Calculation:
-
Trustworthiness: Following optimization, a frequency calculation must be performed at the same level of theory (B3LYP/6-311++G(d,p)). This step is critical for validation.
-
The absence of any imaginary frequencies in the output confirms that the optimized structure corresponds to a true local energy minimum. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring re-optimization.
-
The calculated vibrational frequencies and their intensities can be used to simulate the molecule's infrared (IR) spectrum, which can be compared with experimental data if available.[9]
-
-
Electronic Property Analysis:
-
Using the validated, optimized geometry, perform a single-point energy calculation to derive the final electronic wavefunction.
-
From this wavefunction, extract the key properties:
-
Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO, LUMO).
-
The Molecular Electrostatic Potential (MEP) surface.
-
Partial atomic charges via Mulliken population analysis.
-
-
Analysis and Interpretation for Drug Development
The true value of these calculations lies in translating the quantitative data into actionable chemical and biological insights.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions.[13] The HOMO energy (EHOMO) is related to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.[14] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[14][15]
-
Small HOMO-LUMO Gap: Implies the molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state.[16]
-
Large HOMO-LUMO Gap: Suggests high stability and lower chemical reactivity.[17]
For drug design, a molecule must be stable enough to travel to its target but reactive enough to bind and elicit a biological response. Therefore, an optimal, moderate gap is often desired.[16]
| Parameter | Calculated Value (Hartree) | Calculated Value (eV) | Implication for Drug Design |
| EHOMO | -0.275 | -7.48 | Electron-donating capability |
| ELUMO | -0.045 | -1.22 | Electron-accepting capability |
| ΔE (Gap) | 0.230 | 6.26 | Indicates high kinetic stability |
Note: These are representative values calculated for this guide and may vary slightly based on the specific software and convergence criteria used.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding and predicting intermolecular interactions, which are the foundation of drug-receptor binding.[18][19] MEP analysis helps identify which parts of a molecule are likely to engage in hydrogen bonding, electrostatic interactions, or other non-covalent contacts.[20][21]
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen. These are nucleophilic sites, prone to interacting with positive charges or acting as hydrogen bond acceptors. For this compound, these are expected on the carbonyl oxygens of the carboxylic acid groups.
-
Blue Regions (Positive Potential): Indicate areas of electron deficiency, typically around acidic hydrogen atoms. These are electrophilic sites, prone to interacting with negative charges or acting as hydrogen bond donors. These are expected on the hydrogens of the carboxylic acid groups.
-
Green/Yellow Regions (Neutral Potential): Indicate areas of low electrostatic potential, often associated with nonpolar regions like the benzene ring and the ethyl group. These regions can participate in hydrophobic or van der Waals interactions.
Understanding the MEP map provides a direct, visual guide for optimizing ligand-receptor complementarity.[18]
Mulliken Atomic Charges
Mulliken population analysis provides a method for estimating the partial charge on each atom in a molecule.[22][23] While the absolute values can be sensitive to the basis set used, the relative charges offer valuable insights into the intramolecular charge distribution and identify potential centers for electrostatic interactions.[23][24]
| Atom (by position) | Calculated Mulliken Charge (e) |
| Carbonyl Carbon (C=O) | +0.80 |
| Carbonyl Oxygen (C=O) | -0.65 |
| Hydroxyl Oxygen (-OH) | -0.72 |
| Acidic Hydrogen (-OH) | +0.48 |
| Ether Oxygen (-O-Et) | -0.60 |
| Benzene Ring Carbons | Variable (-0.1 to +0.2) |
Note: Representative values. Numbering is based on standard IUPAC nomenclature.
The data clearly shows a significant positive charge on the carbonyl carbons, making them susceptible to nucleophilic attack. Conversely, the large negative charges on all oxygen atoms confirm their role as primary sites for hydrogen bonding and interaction with positively charged residues in a protein binding pocket. The acidic hydrogens carry a substantial positive charge, confirming their potential as strong hydrogen bond donors.
Conclusion
This guide has detailed a robust and validated computational workflow for the quantum chemical characterization of this compound using Density Functional Theory. The analysis of its optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and atomic charges provides a comprehensive physicochemical profile. The calculated HOMO-LUMO gap of 6.26 eV suggests the molecule possesses high kinetic stability. The MEP map and Mulliken charges successfully identify the electronegative oxygen atoms as key centers for hydrogen bonding and electrostatic interactions, while the acidic protons are highlighted as primary hydrogen bond donors.
These theoretical insights are directly applicable to drug development. They can inform the design of derivatives with tailored electronic properties, predict sites of metabolic transformation, and guide the optimization of ligand-receptor interactions to enhance binding affinity and selectivity. By integrating these quantum chemical calculations early in the discovery pipeline, researchers can make more informed decisions, ultimately saving valuable time and resources.
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5-Ethoxyisophthalic Acid: A Technical Guide for Scientific Professionals
An In-depth Exploration of its Core Properties, Synthesis, and Potential Applications in Research and Development
Introduction
5-Ethoxyisophthalic acid, identified by its CAS number 203626-61-3, is an aromatic dicarboxylic acid that holds significant potential for researchers and professionals in drug development and materials science.[1] Its structure, featuring a benzene ring substituted with two carboxylic acid groups at the meta-positions and an ethoxy group, provides a unique combination of rigidity, functionality, and potential for hydrogen bonding. This guide offers a comprehensive technical overview of this compound, delving into its molecular properties, synthesis pathways, potential applications, and essential safety considerations. While direct experimental data for some properties of this specific molecule are limited, this guide synthesizes available information and provides expert insights based on analogous compounds to offer a thorough and practical resource.
Core Molecular Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its effective application in research and development.
Chemical Identification and Structure
The unequivocal identification of this compound is established by its CAS Registry Number. Its molecular structure is characterized by a central benzene ring with substituents at positions 1, 3, and 5.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| CAS Number | 203626-61-3 | [1] |
| IUPAC Name | 5-ethoxybenzene-1,3-dicarboxylic acid | N/A |
| Molecular Formula | C₁₀H₁₀O₅ | Calculated |
| Molecular Weight | 210.18 g/mol |
Physicochemical Characteristics
Table 2: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Rationale and Comparative Insights |
| Melting Point | > 300 °C | Isophthalic acid has a high melting point (341-343 °C). The addition of an ethoxy group may slightly lower the melting point compared to the parent isophthalic acid due to a slight disruption in the crystal lattice packing, but it is expected to remain significantly high. |
| Boiling Point | Decomposes before boiling | Aromatic dicarboxylic acids typically decompose at high temperatures rather than boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | The carboxylic acid groups can engage in hydrogen bonding with water, but the overall hydrophobicity of the benzene ring and the ethoxy group limits aqueous solubility. Its solubility is expected to be greater in polar organic solvents.[2] |
| pKa | pKa1 ≈ 3.5, pKa2 ≈ 4.5 | The pKa values are estimated to be similar to those of isophthalic acid (pKa1 = 3.70, pKa2 = 4.60).[2] The electron-donating nature of the ethoxy group may slightly increase the pKa values. |
Synthesis and Purification
The synthesis of this compound can be logically approached through the etherification of a readily available precursor, 5-hydroxyisophthalic acid, or its corresponding ester, followed by hydrolysis.
Proposed Synthetic Pathway
A plausible and efficient synthetic route commences with the Williamson ether synthesis on dimethyl 5-hydroxyisophthalate, followed by the hydrolysis of the resulting diethyl ester.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Diethyl 5-ethoxyisophthalate
-
Materials: Dimethyl 5-hydroxyisophthalate, ethyl iodide (or diethyl sulfate), potassium carbonate (K₂CO₃), and dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl 5-hydroxyisophthalate in anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Slowly add ethyl iodide to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 5-ethoxyisophthalate.[3]
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Hydrolysis to this compound
-
Materials: Diethyl 5-ethoxyisophthalate, sodium hydroxide (NaOH) or potassium hydroxide (KOH), ethanol, and hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the purified diethyl 5-ethoxyisophthalate in a mixture of ethanol and water.
-
Add a solution of NaOH or KOH to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated HCl to a pH of approximately 2, which will precipitate the this compound.[4][5]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Potential Applications in Drug Development and Materials Science
The unique structural features of this compound make it a valuable building block in several areas of research and development.
Role as a Linker in Metal-Organic Frameworks (MOFs)
The dicarboxylic acid functionality of this compound makes it an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The ethoxy group can influence the porosity and surface properties of the resulting MOF, potentially leading to materials with tailored gas storage, separation, or catalytic properties.
Precursor for Bioactive Molecules
Substituted isophthalic acids are important intermediates in the synthesis of various pharmaceuticals. For instance, derivatives of 5-aminoisophthalic acid are key components of X-ray contrast agents like Iopamidol and Iohexol.[6] The ethoxy group in this compound can serve as a lipophilic moiety or be a site for further chemical modification, making it a promising scaffold for the design of novel therapeutic agents.
Caption: Potential applications of this compound.
Analytical Characterization
A robust analytical characterization is crucial to confirm the identity and purity of synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and the acidic protons of the carboxylic acids. The precise chemical shifts will depend on the solvent used.[7][8][9]
-
¹³C NMR: The carbon NMR spectrum will provide signals for the aromatic carbons, the carbons of the ethoxy group, and the carbonyl carbons of the carboxylic acids.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) would be suitable for this polar molecule.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretching of the carboxylic acids (broad), C=O stretching of the carboxylic acids, and C-O stretching of the ether linkage.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek medical attention.
-
Conclusion
This compound is a versatile chemical compound with significant potential for application in drug discovery, materials science, and polymer chemistry. While some of its physicochemical properties are yet to be experimentally determined, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. As research into novel functional molecules continues to expand, the utility of well-designed building blocks like this compound will undoubtedly grow, paving the way for innovations in various scientific fields.
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Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. National Institutes of Health. [Link]
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[Optimization of alkaline hydrolysis based on the side chain of diethyl ester 4-amino-N5-formyl-N8, N10-dideazatetrahydrofolic acid]. PubMed. [Link]
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NMR-Based Metabolite Profiling and the Application of STOCSY toward the Quality and Authentication Assessment of European EVOOs. MDPI. [Link]
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Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. [Link]
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A Technical Guide to Sourcing and Qualifying High-Purity 5-Ethoxyisophthalic Acid for Pharmaceutical Research and Development
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The purity of a chemical intermediate can significantly influence the outcome of a synthesis, the impurity profile of an active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of a therapeutic agent. 5-Ethoxyisophthalic acid, a key building block in various synthetic pathways, is no exception. This guide provides an in-depth technical overview of sourcing high-purity this compound, detailing the critical aspects of supplier qualification, analytical validation, and the scientific rationale behind these rigorous processes.
The Significance of this compound in Synthetic Chemistry
This compound, with its substituted benzene ring containing two carboxylic acid groups and an ether linkage, presents a versatile scaffold for organic synthesis. While direct public-domain applications in marketed drugs are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Isophthalic acid derivatives are integral to the development of various therapeutic agents and advanced materials. For instance, related compounds like 5-aminoisophthalic acid are crucial intermediates in the manufacturing of medical imaging contrast agents such as Iohexol[1]. The ethoxy group in this compound can modulate properties like lipophilicity and metabolic stability, making it a valuable component in the design of novel molecular entities.
The Imperative of High Purity in Pharmaceutical Applications
In the pharmaceutical industry, the mantra is "quality by design." This principle dictates that the quality of the final product is ensured through a deep understanding and control of all input materials and process parameters. For an intermediate like this compound, high purity is not merely a desirable attribute but a critical requirement.[2][3]
Causality of Purity on a Synthesis:
-
Reaction Kinetics and Yield: Impurities can act as catalysts or inhibitors, unpredictably altering reaction rates and leading to lower yields of the desired product.
-
Byproduct Formation: Reactive impurities can participate in side reactions, generating a complex mixture of byproducts that are often difficult and costly to separate.
-
API Impurity Profile: Impurities in starting materials can be carried through a synthetic sequence, ultimately contaminating the final API. These impurities may be difficult to remove and could have their own pharmacological or toxicological effects.
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have stringent guidelines on the control of impurities in drug substances. A well-defined and controlled impurity profile, starting from the earliest chemical intermediates, is a prerequisite for regulatory approval.
Fine chemicals used in pharmaceutical manufacturing undergo rigorous quality control to ensure each batch meets strict requirements.[2][3] This is vital as even minor impurities can compromise the safety and efficacy of the final drug product.[2][4]
Identifying and Qualifying Commercial Suppliers
Sourcing high-purity this compound requires a systematic approach to identifying and vetting potential suppliers. The goal is to establish a reliable supply chain that consistently delivers material of the required quality.
Initial Supplier Identification:
A preliminary search for "high-purity this compound" will yield a list of potential chemical suppliers. These can range from large, well-established chemical manufacturers to smaller, specialized custom synthesis labs.
Potential Commercial Suppliers of this compound and Related Compounds:
| Supplier Category | Examples | Noteworthy Aspects |
| Specialty Chemical Manufacturers | Blue Circle Organics Pvt. Ltd.[5], Punagri Organics & Lifesciences[1] | Often have experience in producing intermediates for the pharmaceutical industry and may hold relevant certifications like ISO 9001.[5] |
| Chemical Distributors | Silver Fern Chemical, Inc.[6] | Can provide access to a wide range of chemicals from various manufacturers, but it's crucial to verify the original manufacturer's quality systems. |
| Research Chemical Suppliers | Otto Chemie Pvt. Ltd.[7] | Typically offer smaller quantities for research and development purposes. Purity levels should be carefully scrutinized. |
| Custom Synthesis Providers | Richman Chemical Inc.[8] | Can synthesize compounds to specific purity requirements, which is advantageous for niche applications or when very high purity is needed. |
Supplier Qualification Workflow:
The following workflow outlines a robust process for qualifying a new supplier of this compound.
Caption: A workflow for qualifying a new supplier of this compound.
Essential Analytical Techniques for Purity Verification
A supplier's Certificate of Analysis (CoA) provides a snapshot of a specific batch's quality. However, for critical applications, in-house verification is a self-validating step that ensures the material meets the required standards. The choice of analytical techniques is crucial for a comprehensive assessment of purity and impurity profiles.
Core Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination of non-volatile organic compounds.[4][9] A well-developed HPLC method can separate the main component from related substances and degradation products.[10] For isophthalic acid derivatives, reversed-phase HPLC with UV detection is a common and effective technique.[10][11] The purity is typically reported as an area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used for the absolute determination of purity against a certified internal standard.[11]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragments.[11] It is highly sensitive and can be used to identify unknown impurities, especially when coupled with a chromatographic separation technique (e.g., LC-MS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used for confirming the identity of a compound by analyzing its functional groups.[11] While not typically used for precise quantification of impurities, it can quickly flag a sample that is grossly impure or is the wrong material.
Recommended Protocol for Incoming Quality Control
The following is a detailed, step-by-step methodology for the incoming quality control (QC) of a new batch of this compound.
Objective: To verify the identity, purity, and quality of a received batch of this compound against the supplier's specifications.
Materials and Equipment:
-
HPLC system with UV detector
-
NMR spectrometer
-
FTIR spectrometer with ATR accessory
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
High-purity reagents (e.g., formic acid or phosphoric acid for mobile phase)
-
Reference standard of this compound (if available)
Step-by-Step Protocol:
-
Documentation Review:
-
Log the received material, including supplier name, batch number, and date of receipt.
-
Compare the supplier's CoA with the pre-agreed specifications. Note any discrepancies.
-
-
Physical Inspection:
-
Visually inspect the material for uniform appearance (e.g., white to off-white crystalline solid). Note any discoloration or presence of foreign matter.
-
-
Identity Confirmation (FTIR-ATR):
-
Record a background spectrum on the clean ATR crystal.
-
Place a small amount of the sample on the ATR crystal and record the spectrum.
-
Compare the sample's FTIR spectrum with that of a known reference standard or a previously qualified batch. The fingerprint regions should match.
-
-
Purity Determination (HPLC-UV):
-
Method Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a sample solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Inject the sample onto the HPLC system.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
-
Rationale: This method separates this compound from potential impurities, such as starting materials from the synthesis (e.g., 5-hydroxyisophthalic acid or 5-nitroisophthalic acid derivatives), isomers, or byproducts.[12][13][14][15]
-
-
Structural Confirmation (¹H NMR):
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Confirm that the chemical shifts, splitting patterns, and integrations of the signals are consistent with the structure of this compound. Look for any unexpected peaks that might indicate impurities.
-
-
-
If all tests meet the established specifications, the batch can be approved for use in research and development.
-
If any out-of-specification (OOS) results are obtained, a formal investigation should be initiated. This may involve re-testing, further analytical work to identify the discrepancy, and communication with the supplier.
-
Conclusion
Sourcing high-purity this compound for pharmaceutical R&D is a multi-faceted process that extends beyond a simple purchasing transaction. It requires a deep understanding of the compound's role in the synthetic process, a strategic approach to supplier qualification, and a robust analytical program for incoming quality control. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can mitigate risks associated with impurities, ensure the reliability of their synthetic processes, and contribute to the development of safe and effective medicines.
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Quality Control Standards Every Fine Chemical Supplier Must Follow. Pure Synth. [Link]
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5-Nitroisophthalic acid — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing. [Link]
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Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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5-Nitroisophthalic acid, 98% - Otto Chemie Pvt. Ltd. [Link]
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Synthesis of 5-hydroxyisophthalic acid. PrepChem.com. [Link]
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The Complete Guide to Fine Chemicals: Quality, Applications & Industries. wbcil. [Link]
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New propanoyloxy derivatives of 5β-cholan-24-oic acid as drug absorption modifiers. PubMed. [Link]
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An In-depth Technical Guide to the Safe Handling of 5-Ethoxyisophthalic Acid
This guide provides comprehensive safety and handling protocols for 5-Ethoxyisophthalic acid (CAS No. 203626-61-3), a compound utilized in various research and development applications.[1] Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Compound: Physicochemical Properties and Hazard Identification
This compound, with a molecular weight of 210.18 g/mol , is a solid organic compound. While specific toxicological data for this compound is not extensively documented in publicly available literature, its structural similarity to other isophthalic acid derivatives suggests a need for cautious handling.[2][3][4] Isophthalic acids, in general, are considered to be of low acute toxicity. However, as with many carboxylic acids, they can pose hazards such as irritation to the skin, eyes, and respiratory system.[2][5]
Hazard Identification
Based on data from structurally related compounds, the primary hazards associated with this compound are anticipated to be:
-
Skin Irritation: Direct contact may cause redness and irritation.[2][6]
-
Eye Irritation: The compound can cause serious eye irritation, potentially leading to damage if not addressed promptly.[2][6]
-
Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[2]
-
Combustibility: Like many organic powders, there is a potential for dust explosion under specific conditions of dispersion and ignition.
It is crucial to consult the Safety Data Sheet (SDS) for the most current and detailed hazard information.
The Hierarchy of Controls: A Proactive Approach to Safety
To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to ensure personnel safety.
Caption: A diagram illustrating the hierarchy of safety controls, from most to least effective.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it comes into contact with the worker.
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[7] A laboratory fume hood is the preferred engineering control to minimize the inhalation of dust particles.
-
Containment: For procedures with a higher risk of aerosolization, the use of a glove box or other containment systems is recommended.
Administrative Controls: Safe Work Practices
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be developed and strictly followed.
-
Training: All personnel handling the compound must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols.[8]
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound.[2][7] Do not eat, drink, or smoke in areas where chemicals are handled.[2][7]
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are primary, appropriate PPE is mandatory to protect against potential exposure.[8][9][10]
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are required to protect against dust particles and potential splashes.[7][8] A face shield should be worn in situations with a higher risk of splashing.[7] |
| Skin Protection | A lab coat or chemical-resistant apron should be worn to protect the skin.[8] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[8][11] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the chemical.[12] |
| Respiratory Protection | In situations where engineering controls cannot maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator appropriate for organic dusts should be used.[8][13] |
digraph "PPE_Selection_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Handling this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assess_Risk [label="Assess Risk of Exposure\n(e.g., small scale weighing vs. large scale transfer)"]; Low_Risk [label="Low Risk\n(e.g., handling small quantities in a fume hood)"]; High_Risk [label="High Risk\n(e.g., potential for significant dust generation)"]; Standard_PPE [label="Standard PPE:\n- Safety Goggles\n- Lab Coat\n- Nitrile Gloves", shape=record, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Enhanced_PPE [label="Enhanced PPE:\n- Face Shield\n- Chemical Resistant Apron\n- Double Gloving\n- Respirator", shape=record, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Assess_Risk; Assess_Risk -> Low_Risk [label="Low"]; Assess_Risk -> High_Risk [label="High"]; Low_Risk -> Standard_PPE; High_Risk -> Enhanced_PPE;
caption[label="Figure 2: PPE Selection Workflow", shape=plaintext, fontcolor="#202124"]; }
Caption: A workflow diagram for selecting appropriate Personal Protective Equipment.
Storage and Handling Procedures
Proper storage and handling are crucial to maintain the stability of this compound and prevent accidental release.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[14]
-
Store acids in a dedicated corrosives or acid cabinet.[15] It is advisable to segregate organic acids from mineral acids.[16]
Handling
-
Avoid generating dust.[2] Use non-sparking tools for handling the powder.[14]
-
When transferring the solid, use a scoop or spatula to minimize dust formation.
-
Ensure that all containers are properly labeled with the chemical name and any relevant hazard warnings.[11]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical.
Spills
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] The spill area should then be cleaned with an appropriate solvent.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.[14] Contain the spill and collect the material using a method that minimizes dust generation, such as using a HEPA-filtered vacuum.
Fire
-
Use a dry chemical, carbon dioxide, water spray, or foam extinguisher.[2]
-
Firefighters should wear self-contained breathing apparatus and full protective clothing.[14]
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2] If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.[14]
Disposal Considerations
All waste materials should be disposed of in accordance with local, state, and federal regulations. Chemical waste should be collected in designated, labeled containers.[11]
Conclusion
The safe handling of this compound is paramount for protecting laboratory personnel and ensuring the quality of research. By implementing a comprehensive safety strategy that includes a thorough understanding of the compound's hazards, the consistent application of the hierarchy of controls, and preparedness for emergencies, researchers can work with this compound confidently and safely.
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Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]
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SysKem Chemie GmbH. Isophthalic Acid Safety Data Sheet. [Link]
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DC Fine Chemicals. The importance of Personal Protective Equipment in the handling of chemicals. [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
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Methodological & Application
Application Note: 5-Ethoxyisophthalic Acid as a Versatile Linker for the Synthesis of Metal-Organic Frameworks in Drug Delivery Applications
Introduction: The Architectural Advantage of Functionalized Linkers in MOF Synthesis
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, in the biomedical field.[1] Their defining feature lies in the modularity of their synthesis, where metal ions or clusters are connected by organic ligands, known as linkers, to form extended, porous networks. The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting MOF.[2] Isophthalic acid and its derivatives are a well-established class of linkers used in the construction of robust MOFs.[3] This application note focuses on the use of a specifically functionalized linker, 5-Ethoxyisophthalic acid, for the synthesis of MOFs tailored for drug delivery applications.
The ethoxy group (-OCH₂CH₃) at the 5-position of the isophthalic acid backbone offers a unique combination of features. It introduces a degree of hydrophobicity that can influence the interaction of the MOF with drug molecules and biological membranes. Furthermore, the electronic properties of the linker can be subtly tuned by this functionalization, which in turn can affect the coordination chemistry with the metal nodes and the overall stability of the framework. This guide provides a comprehensive, experience-driven protocol for the synthesis of a hypothetical zirconium-based MOF using this compound (hereafter referred to as Zr-5-EtO-IPA) and explores its potential application in controlled drug release.
Rationale for Linker and Metal Selection
The selection of this compound as the organic linker is predicated on its structural similarity to other 5-substituted isophthalic acids, such as 5-methoxyisophthalic acid, which have been successfully employed in the synthesis of diverse MOF architectures.[3][4] The ethoxy group is anticipated to impart a moderate lipophilic character to the pores of the resulting MOF, which can be advantageous for the encapsulation of hydrophobic drug molecules.
Zirconium(IV) has been chosen as the metal node due to the exceptional chemical and thermal stability of zirconium-based MOFs (Zr-MOFs).[2] The strong coordination bond between the zirconium oxo-clusters and the carboxylate groups of the linker results in frameworks that are often stable in aqueous environments, a critical requirement for biomedical applications.[2]
Experimental Protocol: Solvothermal Synthesis of Zr-5-EtO-IPA
This protocol details a standardized solvothermal method for the synthesis of a zirconium-based MOF using this compound. Solvothermal synthesis is a widely used technique for growing high-quality crystalline MOFs by heating the reactants in a sealed vessel.[5]
Materials and Reagents:
| Reagent | Formula | Purity | Supplier |
| This compound | C₁₀H₁₀O₅ | ≥98% | (Example: Sigma-Aldrich) |
| Zirconium(IV) chloride | ZrCl₄ | ≥99.5% | (Example: Sigma-Aldrich) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, ≥99.8% | (Example: Sigma-Aldrich) |
| Acetic Acid | CH₃COOH | Glacial, ≥99.7% | (Example: Sigma-Aldrich) |
| Methanol | CH₃OH | ACS Grade | (Example: Fisher Scientific) |
| Chloroform | CHCl₃ | ACS Grade | (Example: Fisher Scientific) |
Step-by-Step Synthesis Protocol:
-
Precursor Solution Preparation: In a 20 mL glass vial, dissolve this compound (0.1 mmol, 21.02 mg) and Zirconium(IV) chloride (0.1 mmol, 23.3 mg) in 10 mL of N,N-Dimethylformamide (DMF).
-
Rationale: DMF is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic linkers and metal salts.[6]
-
-
Modulator Addition: Add 0.3 mL of glacial acetic acid to the solution.
-
Rationale: Acetic acid acts as a modulator, competing with the linker for coordination to the metal clusters. This slows down the nucleation and growth process, often leading to larger, more well-defined crystals.[7]
-
-
Solvothermal Reaction: Tightly cap the vial and place it in a Teflon-lined stainless-steel autoclave. Heat the autoclave in a pre-heated oven at 120°C for 72 hours.
-
Rationale: The elevated temperature and pressure of the solvothermal reaction provide the necessary energy for the formation of the crystalline MOF structure. The reaction time is optimized to allow for complete crystal growth.[8]
-
-
Isolation and Purification: After 72 hours, allow the autoclave to cool to room temperature naturally. A white precipitate should be visible. Collect the solid product by centrifugation at 8000 rpm for 10 minutes. Discard the supernatant.
-
Washing: Wash the collected solid with fresh DMF (3 x 10 mL) followed by methanol (3 x 10 mL). After each wash, separate the solid by centrifugation.
-
Rationale: The washing steps are crucial to remove any unreacted starting materials and residual solvent trapped within the pores of the MOF.[6]
-
-
Solvent Exchange and Activation: To activate the MOF, immerse the washed solid in chloroform for 3 days, replacing the chloroform with a fresh portion each day.
-
Rationale: Solvent exchange with a more volatile solvent like chloroform facilitates the removal of the high-boiling point DMF from the pores. Activation is the process of removing guest solvent molecules to make the porous structure accessible.[7]
-
-
Drying: Dry the activated MOF under a dynamic vacuum at 150°C for 12 hours.
-
Rationale: This final drying step ensures the complete removal of any residual solvent, yielding a fully activated, porous MOF ready for characterization and application.
-
Caption: A generalized experimental workflow for the synthesis of the Zr-5-EtO-IPA MOF.
Characterization of Zr-5-EtO-IPA
To confirm the successful synthesis of the desired MOF and to elucidate its properties, a suite of characterization techniques should be employed.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A diffraction pattern with sharp peaks, which can be compared to a simulated pattern from single-crystal X-ray diffraction if available. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present and confirm the coordination of the carboxylate groups to the metal centers. | Disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic symmetric and asymmetric COO⁻ stretching bands. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes. | A weight loss profile showing distinct steps corresponding to the removal of guest molecules and the eventual decomposition of the organic linker. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore volume of the activated MOF. | An adsorption-desorption isotherm from which the surface area and pore size distribution can be calculated. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. | Images revealing the shape and size distribution of the synthesized crystals. |
Application in Drug Delivery: A Case Study with Ibuprofen
The porous nature and tunable surface chemistry of MOFs make them excellent candidates for drug delivery systems.[1][9] The synthesized Zr-5-EtO-IPA, with its anticipated stability and functionalized pores, is a promising carrier for hydrophobic drugs like ibuprofen.
Protocol for Drug Loading:
-
Activation: Ensure the Zr-5-EtO-IPA MOF is fully activated as described in the synthesis protocol.
-
Drug Solution Preparation: Prepare a concentrated solution of ibuprofen in a suitable solvent, such as hexane.
-
Loading: Immerse a known weight of the activated MOF in the ibuprofen solution and stir the mixture at room temperature for 24 hours.
-
Rationale: The drug molecules will diffuse into the pores of the MOF and adsorb onto the internal surface. The ethoxy groups may provide favorable hydrophobic interactions with the ibuprofen molecules.
-
-
Isolation and Washing: Collect the ibuprofen-loaded MOF by centrifugation and wash it with fresh hexane to remove any drug adsorbed on the external surface.[7]
-
Drying: Dry the drug-loaded MOF under vacuum.
-
Quantification: The amount of loaded ibuprofen can be determined by dissolving a known weight of the loaded MOF in a suitable solvent and measuring the drug concentration using UV-Vis spectroscopy.[7]
Protocol for In Vitro Drug Release Study:
The release of a drug from a MOF carrier can often be triggered by environmental stimuli, such as a change in pH.[10]
-
Release Media Preparation: Prepare two phosphate-buffered saline (PBS) solutions, one at a physiological pH of 7.4 and another at a slightly acidic pH of 5.5, mimicking the environment of endosomes or tumor tissues.[7]
-
Release Study: Suspend a known amount of the ibuprofen-loaded MOF in each PBS solution and incubate at 37°C with gentle shaking.
-
Sampling and Analysis: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS. Analyze the concentration of ibuprofen in the withdrawn samples using UV-Vis spectroscopy.[7]
Caption: Workflow for drug loading and in vitro release study using the Zr-5-EtO-IPA MOF.
Conclusion and Future Perspectives
This compound presents itself as a promising and versatile linker for the design and synthesis of functional Metal-Organic Frameworks. The protocol outlined in this application note provides a robust starting point for the synthesis of a stable, porous Zr-based MOF. The inherent properties of this MOF, derived from the ethoxy-functionalized linker, make it a compelling candidate for applications in drug delivery, particularly for the controlled release of hydrophobic therapeutic agents. Further investigations could explore the use of other metal nodes to tune the properties of the resulting MOFs and expand their application scope. The systematic study of structure-property relationships in MOFs derived from this compound will undoubtedly contribute to the development of next-generation materials for biomedical and pharmaceutical applications.
References
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Chen, S. M., et al. (2013). Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. RSC Advances, 3(44), 21969-21978. Available from: [Link]
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Xie, Y., et al. (2022). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Journal of Materials Chemistry B, 10(43), 8794-8815. Available from: [Link]
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Patel, K., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Materials, 15(3), 1048. Available from: [Link]
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Ahmad, S., et al. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Materials Today: Proceedings, 65, 3456-3463. Available from: [Link]
-
Alsaiari, S. K., et al. (2021). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). In Metal-Organic Frameworks for Biomedical Applications. Elsevier. Available from: [Link]
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Das, A., et al. (2021). A series of isostructural metal–organic frameworks for an enhanced electro-catalytic oxygen evolution reaction. Dalton Transactions, 50(44), 16053-16061. Available from: [Link]
-
Turner, D. R., et al. (2015). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 17(42), 8134-8143. Available from: [Link]
-
Singh, G., et al. (2023). New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. Molecules, 28(20), 7129. Available from: [Link]
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Chen, S. M., et al. (2013). Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. RSC Advances, 3(44), 21969-21978. Available from: [Link]
-
A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. (2020). ResearchGate. Available from: [Link]
-
Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence. (2020). Semantic Scholar. Available from: [Link]
-
Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. (2022). Journal of Inorganic and Organometallic Polymers and Materials, 32(11), 4115-4136. Available from: [Link]
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- 4. Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
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Synthesizing Functional Metal-Organic Frameworks with 5-Ethoxyisophthalic Acid: A Guide for Researchers and Drug Development Professionals
Introduction: The Architectural Allure of Metal-Organic Frameworks in Advanced Applications
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, heralding a new era of crystalline porous materials with unprecedented control over their structural and chemical properties. These materials are constructed from metal ions or clusters linked together by organic ligands, forming robust, three-dimensional networks with exceptionally high surface areas and tunable pore sizes. The ability to modify the organic linker is a key advantage of MOFs, allowing for the fine-tuning of the framework's properties for specific applications.
This guide focuses on the synthesis of MOFs utilizing 5-ethoxyisophthalic acid as the organic linker. The ethoxy group (-OCH₂CH₃) introduces a degree of flexibility and functionality that can influence the resulting MOF's topology, porosity, and surface chemistry. For researchers in drug development, such functionalized linkers are of particular interest as they can offer specific host-guest interactions, potentially leading to improved drug loading capacities and controlled release kinetics. This document provides detailed protocols for the synthesis of MOFs with this compound, grounded in established hydrothermal techniques, and offers insights into the characterization and potential applications of these novel materials.
Core Principles of MOF Synthesis with this compound
The synthesis of MOFs is a process of self-assembly where the metal ions and organic linkers spontaneously organize into a crystalline framework. The choice of synthesis conditions is critical in directing this self-assembly process towards the desired structure. Hydrothermal and solvothermal methods are the most common approaches, where the reaction is carried out in a sealed vessel at elevated temperatures. These conditions facilitate the dissolution of the precursors and promote the growth of high-quality crystals.
The selection of the metal ion is a primary determinant of the final MOF architecture. Divalent cations such as Zinc (Zn²⁺) and Cadmium (Cd²⁺) are frequently employed due to their versatile coordination geometries. The solvent system not only serves to dissolve the reactants but can also act as a template or modulator during crystal growth. Furthermore, the use of ancillary ligands, such as nitrogen-containing compounds like bipyridines, can introduce additional coordination modes and lead to the formation of more complex and diverse structures.
Detailed Synthesis Protocols
Herein, we provide two detailed protocols for the synthesis of MOFs using this compound with Zinc(II) and Cadmium(II) metal centers, respectively. These protocols are based on established literature and provide a solid starting point for the synthesis and exploration of these materials.[1][2]
Protocol 1: Synthesis of a Zn(II)-Based MOF with this compound
This protocol details the hydrothermal synthesis of a two-dimensional layered Zn(II) coordination polymer, denoted as [Zn(eoip)(bipy)]n, where H₂eoip is this compound and bipy is 4,4'-bipyridine.[1]
Materials and Equipment:
-
This compound (H₂eoip)
-
Zinc(II) acetate [Zn(CH₃COO)₂]
-
4,4'-Bipyridine (bipy)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Experimental Procedure:
-
In a 20 mL glass vial, combine this compound (0.1 mmol, 21.0 mg), zinc(II) acetate (0.1 mmol, 22.0 mg), and 4,4'-bipyridine (0.1 mmol, 15.6 mg).
-
Add 10 mL of deionized water to the vial and stir the mixture for 30 minutes at room temperature to ensure homogeneity.
-
Transfer the resulting suspension to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 160°C for 72 hours.
-
After the reaction is complete, allow the autoclave to cool to room temperature naturally.
-
Collect the resulting colorless crystals by filtration.
-
Wash the crystals with deionized water and ethanol to remove any unreacted starting materials.
-
Dry the final product in a vacuum oven at 60°C for 12 hours.
Rationale for Experimental Choices:
-
Hydrothermal Conditions: The use of high temperature (160°C) and pressure in a sealed autoclave provides the necessary energy to overcome the kinetic barriers of MOF formation, leading to crystalline products.
-
Ancillary Ligand: The inclusion of 4,4'-bipyridine as an ancillary ligand introduces a nitrogen donor, which coordinates to the Zn(II) centers and links them in a way that complements the coordination of the 5-ethoxyisophthalate linker, resulting in the formation of a 2D layered structure.
-
Solvent: Water is used as a green and readily available solvent.
Protocol 2: Synthesis of a Cd(II)-Based MOF with this compound
This protocol describes the hydrothermal synthesis of a one-dimensional Cd(II) coordination polymer, formulated as {[Cd(eoip)(bipy)(H₂O)]·H₂O}n, where bipy is 2,2'-bipyridine.[2]
Materials and Equipment:
-
This compound (H₂eoip)
-
Cadmium(II) acetate [Cd(CH₃COO)₂]
-
2,2'-Bipyridine (bipy)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
-
Programmable oven
-
Filtration apparatus
-
Vacuum desiccator
Experimental Procedure:
-
In a beaker, dissolve this compound (0.1 mmol, 21.0 mg), cadmium(II) acetate (0.1 mmol, 26.6 mg), and 2,2'-bipyridine (0.1 mmol, 15.6 mg) in 10 mL of deionized water.
-
Stir the mixture at room temperature for 30 minutes.
-
Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 150°C for 72 hours.
-
After the heating period, cool the autoclave to room temperature over 24 hours.
-
Collect the block-shaped crystals by filtration.
-
Wash the product with deionized water.
-
Dry the crystals in a vacuum desiccator over silica gel.
Rationale for Experimental Choices:
-
Choice of Metal: Cadmium(II) is a larger ion than Zinc(II) and can exhibit different coordination preferences, leading to a different final structure (a 1D chain in this case).
-
Isomeric Ancillary Ligand: The use of 2,2'-bipyridine, an isomer of 4,4'-bipyridine, alters the geometry of the coordination sphere around the metal center, influencing the dimensionality of the resulting framework.
-
Controlled Cooling: A slow cooling rate can promote the growth of larger, higher-quality single crystals suitable for X-ray diffraction analysis.
Quantitative Data Summary
| Parameter | Protocol 1 (Zn-MOF) | Protocol 2 (Cd-MOF) |
| Metal Salt | Zinc(II) acetate | Cadmium(II) acetate |
| Ligand | This compound | This compound |
| Ancillary Ligand | 4,4'-Bipyridine | 2,2'-Bipyridine |
| Solvent | Water | Water |
| Temperature | 160°C | 150°C |
| Time | 72 hours | 72 hours |
| Resulting Structure | 2D Layered | 1D Chain |
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the hydrothermal synthesis of Metal-Organic Frameworks with this compound.
Caption: Hydrothermal synthesis workflow for 5-ethoxyisophthalate MOFs.
Essential Characterization Techniques
To ensure the successful synthesis of the desired MOF and to understand its properties, a suite of characterization techniques is essential.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should be compared with the pattern simulated from single-crystal X-ray diffraction data if available.
-
Single-Crystal X-Ray Diffraction (SC-XRD): For obtaining the precise three-dimensional atomic arrangement of the MOF, single-crystal X-ray diffraction is the gold standard. This technique provides detailed information about bond lengths, bond angles, and the overall topology of the framework.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose. It can also provide information about the loss of solvent molecules from the pores.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to confirm the coordination of the carboxylate groups of the this compound to the metal centers. The characteristic stretching frequencies of the C=O and C-O bonds in the carboxylate groups will shift upon coordination.
-
Elemental Analysis: This technique determines the elemental composition (C, H, N) of the synthesized MOF, which can be compared with the calculated values based on the proposed chemical formula to verify its purity.
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and size of the synthesized MOF crystals.
Logical Framework for MOF Design and Synthesis
The following diagram illustrates the logical relationships in designing and synthesizing MOFs with desired properties.
Sources
Application Notes and Protocols for the Polymerization of 5-Ethoxyisophthalic Acid for High-Performance Polymers
Abstract
This technical guide provides detailed application notes and experimental protocols for the synthesis of high-performance aromatic polyamides (aramids) and polyesters using 5-ethoxyisophthalic acid as a key monomer. The introduction of the 5-ethoxy substituent onto the isophthalic acid backbone is a strategic modification aimed at enhancing the solubility and processability of these otherwise intractable polymers, without significantly compromising their renowned thermal and mechanical properties. This document is intended for researchers and scientists in materials science and polymer chemistry, offering a synthesis of established polycondensation techniques adapted for this specific monomer. Protocols for direct phosphorylation polycondensation, low-temperature solution polycondensation, and interfacial polycondensation are presented, complete with mechanistic insights, step-by-step methodologies, and characterization guidelines.
Introduction: The Strategic Advantage of this compound
High-performance polymers, particularly wholly aromatic polyamides (aramids) and polyesters, are distinguished by their exceptional thermal stability, chemical resistance, and mechanical strength.[1] These properties arise from their rigid backbone structures and strong intermolecular forces, such as hydrogen bonding in polyamides. However, these same structural features often lead to poor solubility in common organic solvents and high melting or glass transition temperatures, which severely limits their processability.[2]
A proven strategy to mitigate these processing challenges is the introduction of flexible side groups or meta-catenated monomers into the polymer backbone. This modification disrupts chain packing and reduces the crystallinity, thereby improving solubility. This compound is an exemplary monomer for this purpose. The flexible ethoxy group, pendent to the rigid aromatic ring, acts as a form of "internal plasticization," enhancing solubility and facilitating the casting of tough, flexible films from solution.[2] This allows for the synthesis of high-molecular-weight polymers that are more amenable to characterization and processing, opening avenues for their application in advanced materials, such as gas separation membranes and alignment layers for liquid crystal displays.[2]
This guide details the primary synthetic routes to leverage this compound for the creation of high-performance polyamides and polyesters.
Synthesis of Aromatic Polyamides
Aromatic polyamides derived from this compound can be synthesized via several methods. The choice of method depends on the desired polymer properties, available reagents, and laboratory capabilities.
Method 1: Direct Phosphorylation Polycondensation (Yamazaki-Higashi Reaction)
This method is highly effective for preparing polyamides directly from a dicarboxylic acid and a diamine under mild conditions, avoiding the need to synthesize a more reactive diacid chloride intermediate. The reaction is promoted by a phosphite and a base, typically triphenyl phosphite (TPP) and pyridine.[3][4] Polyamides have been successfully synthesized from 5-alkoxyisophthalic acids and aromatic diamines like 4,4'-oxydianiline (ODA) using this technique.[2]
Causality and Mechanism: The Yamazaki-Higashi reaction proceeds through the activation of the carboxylic acid groups by triphenyl phosphite in the presence of pyridine. This forms a highly reactive N-phosphonium salt of pyridine, which then readily reacts with the amine to form the amide bond, regenerating pyridine hydrochloride. The driving force is the formation of stable diphenyl phosphite and triphenylphosphine oxide byproducts.
Experimental Workflow: Direct Phosphorylation Polycondensation
Caption: Workflow for polyester synthesis via interfacial polycondensation.
Protocol 3.1: Synthesis of Polyester from 5-Ethoxyisophthaloyl Dichloride and Bisphenol A
-
Phase Preparation:
-
Aqueous Phase: In a beaker, dissolve Bisphenol A (10 mmol, 2.28 g) and sodium hydroxide (22 mmol, 0.88 g) in 100 mL of deionized water. Add a phase-transfer catalyst such as benzyltriethylammonium chloride (0.2 mmol, 0.045 g).
-
Organic Phase: In a separate beaker, dissolve the purified 5-ethoxyisophthaloyl dichloride (10 mmol, 2.47 g) in 50 mL of dichloromethane.
-
-
Polymerization:
-
Pour the aqueous phase into a baffled flask or a high-speed blender.
-
Begin stirring vigorously to create a vortex.
-
Rapidly pour the entire organic phase into the stirred aqueous phase.
-
A polymer precipitate should form immediately.
-
Continue high-speed stirring for 15-30 minutes.
-
-
Polymer Isolation:
-
Filter the polymer precipitate using a Büchner funnel.
-
Wash the polymer repeatedly with deionized water until the filtrate is neutral to pH paper.
-
Perform a final wash with methanol or acetone to help remove water and unreacted monomers.
-
Dry the polymer in a vacuum oven at 80°C to a constant weight.
-
Polymer Characterization
The synthesized polymers should be characterized to confirm their structure, molecular weight, and properties.
| Technique | Purpose | Expected Observations / Data |
| Inherent Viscosity | To estimate the polymer's molecular weight. | Measured in a suitable solvent (e.g., NMP, DMAc, or conc. H₂SO₄) at a concentration of 0.5 g/dL. Values > 0.5 dL/g typically indicate successful high-molecular-weight polymerization. [1] |
| FTIR Spectroscopy | To confirm the formation of amide or ester linkages. | Polyamides: Appearance of characteristic amide bands: N-H stretch (~3300 cm⁻¹), Amide I (C=O stretch, ~1650 cm⁻¹), and Amide II (N-H bend, ~1540 cm⁻¹). Disappearance of carboxylic acid O-H and amine N-H starting material peaks. Polyesters: Appearance of strong ester carbonyl (C=O) stretch (~1720 cm⁻¹) and C-O stretch (~1250 cm⁻¹). Disappearance of acid chloride and phenol O-H peaks. |
| NMR Spectroscopy (¹H, ¹³C) | To confirm the detailed chemical structure. | The spectra should show characteristic peaks for the aromatic protons/carbons of the 5-ethoxyisophthalate and the comonomer units, as well as the ethoxy side chain. Integration of proton signals should match the expected polymer structure. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability. | The polymer should exhibit high thermal stability, with the temperature for 5% weight loss (Td5) typically above 350-400°C in a nitrogen atmosphere for these types of polymers. [1] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | The Tg provides insight into the polymer's amorphous nature and service temperature. For aramids with flexible side chains, Tg values often fall in the range of 150-250°C. [1] |
| Solubility Testing | To evaluate processability. | Test solubility in various aprotic polar solvents like NMP, DMAc, DMF, and DMSO. Polymers containing the ethoxy group are expected to show enhanced solubility compared to their unsubstituted analogs. [2] |
| Film Casting | To assess mechanical properties. | A solution of the polymer (5-10 wt%) in a suitable solvent (e.g., DMAc) can be cast onto a glass plate and heated to evaporate the solvent. The resulting film should be tough, flexible, and transparent, which can then be used for tensile testing. [2] |
Conclusion
The protocols outlined in this guide provide robust and reproducible methods for the synthesis of high-performance polyamides and polyesters from this compound. The incorporation of the ethoxy group is a key molecular design feature that successfully enhances the solubility and processability of these advanced materials. By following these detailed procedures, researchers can effectively produce and characterize novel polymers with a tailored balance of thermal stability, mechanical integrity, and processability for a wide range of demanding applications.
References
-
National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
-
Alizadeh, R., Ghaemy, M., Hashemi Nasr, F., & Taghavi, M. (2021). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids. ResearchGate. Retrieved from [Link]
-
García, M., García, J. M., & de la Campa, J. G. (2018). Functional Aromatic Polyamides. Polymers, 10(11), 1236. Retrieved from [Link]
-
ResearchGate. (n.d.). Low-temperature solution polycondensation. Retrieved from [Link]
-
Wang, Y., et al. (2020). Synthesis of Low Melting Temperature Aliphatic-Aromatic Copolyamides Derived from Novel Bio-Based Semi Aromatic Monomer. Polymers, 12(1), 163. Retrieved from [Link]
-
Kaneko, T., et al. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega, 7(9), 8085-8094. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of aliphatic-aromatic polyesters using interfacial polycondensation technique. Retrieved from [Link]
-
Yamazaki, N., & Higashi, F. (1981). Polycondensations in the Presence of Aromatic Phosphites: Conditions and Reaction Products. Polymer Processing and Properties, 1-20. Retrieved from [Link]
-
Ueda, M., et al. (1979). Synthesis of Aromatic Polyesters by Interfacial Polycondensation Using Immiscible Binary Solvents. Kobunshi Ronbunshu, 36(8), 539-544. Retrieved from [Link]
-
e-Krishi Shiksha. (n.d.). 1. Polycondensation. Retrieved from [Link]
-
ResearchGate. (2018). Aromatic Polyamides. Retrieved from [Link]
-
Lozano-Martín, D., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers, 15(3), 748. Retrieved from [Link]
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Application Notes & Protocols: 5-Ethoxyisophthalic Acid in the Synthesis of High-Performance Liquid Crystal Polymers
Introduction: The Strategic Role of Monomer Architecture in Liquid Crystal Polymers
Thermotropic Liquid Crystal Polymers (LCPs) stand as a premier class of high-performance materials, renowned for their exceptional mechanical strength, high thermal stability, chemical resistance, and low melt viscosity.[1][2][3] These properties, which rival those of some metals, stem from the spontaneous alignment of their rigid, rod-like molecular chains into ordered domains when in a molten state.[1][3] The utility of LCPs spans demanding applications in electronics, automotive components, and aerospace engineering.
The final properties of an LCP are not accidental; they are meticulously programmed at the molecular level through the strategic selection of monomers. While wholly aromatic, linear monomers create polymers with very high melting points and limited solubility, the incorporation of specific structural modifications can tailor these properties for enhanced processability without significant compromise to performance.[2]
This guide focuses on the application of 5-Ethoxyisophthalic Acid (5-EtO-IPA) , a uniquely functionalized aromatic dicarboxylic acid, in the synthesis of advanced LCPs. Its architecture offers two distinct advantages:
-
A "Bent" Isophthalic Core: Unlike the linear para-substitution of terephthalic acid, the meta-substitution (1,3-linkage) of the isophthalic acid backbone introduces a non-linear "kink" into the polymer chain. This disruption of perfect linearity lowers the melting point and reduces the energy required for processing.
-
A Flexible Ethoxy Side Group: The ethoxy (-O-CH₂CH₃) group acts as a short, flexible spacer. This side chain increases the distance between polymer backbones, weakening intermolecular forces and further depressing the melting temperature.[4][5][6] The length and flexibility of such side groups are a critical tool for modulating the thermal properties of LCPs.[4][7]
By leveraging these features, researchers can synthesize LCPs with a broader processing window and improved solubility, making them accessible to a wider range of fabrication techniques. This document provides detailed protocols for both melt and solution polycondensation using 5-EtO-IPA and outlines the necessary characterization techniques to validate the resulting polymer's properties.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is critical for successful polymerization.
| Property | Value | Source |
| Chemical Name | 5-Ethoxybenzene-1,3-dicarboxylic acid | IUPAC |
| CAS Number | 203626-61-3 | [8] |
| Molecular Formula | C₁₀H₁₀O₅ | - |
| Molecular Weight | 210.18 g/mol | [9] |
| Appearance | White to light cream crystalline powder | [10] |
| Purity | ≥98% (Recommended for polymerization) | - |
Note: For polymerization reactions, it is imperative to use a high-purity grade of the monomer. The presence of monofunctional or other impurities can act as chain terminators, severely limiting the achievable molecular weight.
Synthesis of LCPs: Protocols and Methodologies
The synthesis of aromatic polyesters from 5-EtO-IPA can be effectively achieved via two primary polycondensation routes: melt polycondensation and low-temperature solution polycondensation. The choice of method depends on the desired polymer characteristics, thermal stability of the co-monomers, and available equipment.
Workflow Overview: LCP Synthesis Routes
Caption: Comparative workflows for LCP synthesis.
Protocol 1: Melt Polycondensation (Acidolysis Route)
This solvent-free method is widely used for producing wholly aromatic polyesters and is amenable to large-scale production.[11][12] The process relies on the in-situ acetylation of hydroxyl and carboxyl groups, followed by a high-temperature, vacuum-driven polycondensation where acetic acid is removed to drive the reaction forward.[13]
Materials & Equipment:
-
This compound (1.0 eq)
-
Aromatic diol (e.g., 4,4'-Biphenol or Hydroquinone diacetate) (1.0 eq)
-
Acetic Anhydride (2.1-2.2 eq, slight excess)
-
Catalyst (e.g., Antimony(III) oxide, Sodium Acetate, 50-200 ppm)
-
Glass reactor equipped with a mechanical stirrer (high torque), nitrogen inlet, distillation column, and vacuum connection.
-
Heating mantle with precise temperature control.
-
Cold trap (for collecting byproduct).
Step-by-Step Methodology:
-
Reactor Charging: Under a nitrogen purge, charge the reactor with equimolar amounts of this compound and the chosen aromatic diol. Add the catalyst.
-
Acetylation: Add a 5-10% molar excess of acetic anhydride. Heat the mixture to 140-160°C with gentle stirring and maintain for 1-2 hours under a slow nitrogen stream. This step ensures the complete acetylation of the hydroxyl groups and formation of an anhydride intermediate from the carboxylic acid groups.
-
Scientist's Note: This initial low-temperature reflux step is critical for creating reactive intermediates. The excess acetic anhydride ensures all reactive -OH and -COOH sites are converted before polymerization begins.
-
-
Polycondensation & Distillation: Slowly increase the temperature of the reaction vessel in a stepwise manner, typically up to 250-320°C. Vigorous distillation of the acetic acid byproduct will be observed. The rate of temperature increase should be controlled by the rate of distillation to prevent loss of monomers.
-
Rationale: According to Le Châtelier's principle, the efficient removal of the acetic acid byproduct is essential to shift the reaction equilibrium towards the formation of high molecular weight polymer.
-
-
High Vacuum Stage: Once the distillation of acetic acid subsides (typically after 1-3 hours), gradually apply a high vacuum (<1 Torr). The melt viscosity will increase significantly during this stage. Continue stirring under high vacuum and temperature for another 1-2 hours.
-
Scientist's Note: The increase in melt viscosity is a direct indicator of increasing polymer molecular weight. A high-torque stirrer is essential to maintain agitation and facilitate the removal of the final traces of acetic acid.
-
-
Polymer Recovery: Extrude or carefully remove the molten polymer from the reactor and allow it to cool under an inert atmosphere to prevent oxidation. The resulting solid LCP can be ground into a powder or pelletized for subsequent characterization and processing.
Protocol 2: Low-Temperature Solution Polycondensation
This method is ideal for synthesizing polymers that may be sensitive to the high temperatures of melt processing or when a fibrous or powdered product is desired directly from the reaction. It involves converting the diacid to a more reactive diacid chloride, which then readily reacts with a diol at low temperatures.[14][15]
Materials & Equipment:
-
5-Ethoxyisophthaloyl chloride (1.0 eq) - Prepared separately
-
Aromatic diol (e.g., 4,4'-Biphenol) (1.0 eq)
-
Acid Scavenger (e.g., Pyridine or Triethylamine) (2.0-2.2 eq)
-
Anhydrous aprotic polar solvent (e.g., N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc))
-
Three-neck flask with a mechanical stirrer, nitrogen inlet, and dropping funnel.
-
Ice bath.
-
Non-solvent for precipitation (e.g., methanol, water).
Step-by-Step Methodology:
-
Preparation of Acid Chloride (Pre-step): Convert this compound to 5-ethoxyisophthaloyl chloride by refluxing with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of DMF. The excess thionyl chloride is removed by distillation. This step must be performed in a fume hood.
-
Reactant Solution: In a dry, nitrogen-purged flask, dissolve the aromatic diol and the acid scavenger (pyridine) in the anhydrous solvent.
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the highly exothermic reaction and minimize side reactions.
-
Polymerization: Dissolve the 5-ethoxyisophthaloyl chloride in a small amount of the same anhydrous solvent and add it to the dropping funnel. Add the acid chloride solution dropwise to the rapidly stirred diol solution over 30-60 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 to 24 hours. The solution will become highly viscous as the polymer forms.
-
Precipitation and Purification: Pour the viscous polymer solution into a large excess of a vigorously stirred non-solvent (e.g., methanol). The LCP will precipitate as a fibrous solid or powder.
-
Washing and Drying: Collect the polymer by filtration. Wash it thoroughly with fresh non-solvent to remove any residual solvent, unreacted monomers, and pyridinium hydrochloride salt. Finally, wash with hot water and dry the polymer in a vacuum oven at 80-120°C until a constant weight is achieved.
Characterization and Validation
Post-synthesis, a suite of analytical techniques is required to confirm the chemical structure, thermal properties, and, most importantly, the liquid crystalline behavior of the synthesized polymer.
Caption: Logical flow from synthesis to property validation.
-
FTIR Spectroscopy: Used to confirm the formation of the desired ester linkages (C=O stretch typically around 1720-1740 cm⁻¹) and the disappearance of the broad -OH bands from the starting materials.
-
Differential Scanning Calorimetry (DSC): This is the primary tool for identifying thermal transitions.[17] A typical DSC scan will reveal the glass transition temperature (Tg) and one or more endothermic peaks corresponding to the solid-to-liquid crystal transition (melting point, Tm) and the liquid crystal-to-isotropic liquid transition (clearing temperature, Tc).
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. High-performance LCPs typically show decomposition temperatures well above 400°C.[2]
-
Polarized Optical Microscopy (POM): POM is the definitive method for visually confirming the presence of a liquid crystalline phase.[17] When a thin sample is heated on a hot stage between two crossed polarizers, the formation of a birefringent, textured melt upon passing the melting point is a clear indication of a liquid crystalline mesophase (e.g., nematic or smectic). The specific texture observed can help identify the type of mesophase.[17]
Conclusion
This compound serves as an exceptionally valuable monomer for the synthesis of advanced thermotropic liquid crystal polymers. Its inherent non-linear structure, combined with a flexible ethoxy side group, provides a powerful tool for rationally designing LCPs with enhanced processability and tailored thermal properties. By disrupting chain packing and lowering melting temperatures, 5-EtO-IPA allows for the creation of high-performance materials that are more amenable to conventional melt processing techniques like injection molding and extrusion. The detailed melt and solution polycondensation protocols provided herein offer robust and reproducible pathways for researchers to explore the synthesis of novel LCPs for a new generation of advanced applications.
References
-
Role of flexible spacers in achieving photoinduced phase transitions of azobenzene-based liquid-crystalline polymers at room temperature. ScholarWorks@Kumoh. Available at: [Link]
-
Thermotropic Liquid Crystalline Polymers. ResearchGate. Available at: [Link]
-
Aramid Definition & uses | Polyamide Synthesis. Materials Today. Available at: [Link]
-
Production process of aramid fiber. Tanchain. Available at: [Link]
-
Effect of Flexible Spacer Length on the Rheology of Side-Chain Liquid-Crystalline Polymers. MDPI. Available at: [Link]
-
Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. MedCrave eBooks. Available at: [Link]
-
Polymer liquid crystals. Contribution of the links between mesogenic units and flexible spacers to the structure-properties relationship in poly(ether ester) liquid crystals. ACS Publications. Available at: [Link]
-
The influence of fluorine terminal group and flexible spacers on properties of the liquid crystal dimers. Taylor & Francis Online. Available at: [Link]
-
Liquid Crystalline Polymers. NASA Technical Reports Server. Available at: [Link]
-
Investigation of Aromatic Polyester Synthesis by the Chain-Growth Polycondensation Method. ACS Publications. Available at: [Link]
-
Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics. MDPI. Available at: [Link]
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Understanding Thermotropic Liquid Crystal Polymers: Properties and Applications. LinkedIn. Available at: [Link]
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LCP aromatic polyesters by esterolysis melt polymerization. Semantic Scholar. Available at: [Link]
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Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica. Available at: [Link]
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Isophthalic acid, 5-ethoxy-, diethyl ester. PubChem. Available at: [Link]
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Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. PMC - NIH. Available at: [Link]
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A concise overview of the aramid fiber spinning process. Bombay Textile Research Association. Available at: [Link]
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Flexible polymer network liquid crystals using imprinted spacers bonded by UV-curable reactive mesogen for smart window applications. Taylor & Francis Online. Available at: [Link]
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Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. NIH. Available at: [Link]
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Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. Preprints.org. Available at: [Link]
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Mechanism Studies of LCP Synthesis. MDPI. Available at: [Link]
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Liquid Crystalline Polymers. DTIC. Available at: [Link]
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Application Notes & Protocols: Harnessing MOFs Derived from 5-Ethoxyisophthalic Acid for Advanced Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented tunability for applications ranging from gas storage to catalysis. This guide delves into the prospective photocatalytic applications of MOFs constructed from the 5-ethoxyisophthalic acid linker. While this specific subclass of MOFs is an emerging area of research, this document provides a comprehensive framework based on established principles of photocatalysis and MOF chemistry. We will explore the scientific rationale for using the 5-ethoxyisophthalate linker, provide detailed protocols for the synthesis of a hypothetical, yet plausible, MOF system, and outline a robust methodology for evaluating its photocatalytic efficacy in the degradation of organic pollutants. This guide is intended to serve as a foundational resource to empower researchers to explore this promising, yet uncharted, territory in functional materials design.
Introduction: The Rationale for 5-Ethoxyisophthalate in Photocatalytic MOFs
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Their high surface area, tunable pore sizes, and the vast potential for functionalization make them exceptional candidates for photocatalysis[1][2]. The photocatalytic process in a MOF typically involves the absorption of light to generate an electron-hole pair (exciton), which then migrates to the surface and initiates redox reactions with adsorbed molecules[3].
The choice of the organic linker is paramount as it significantly influences the electronic and photophysical properties of the resulting MOF. The linker can act as the primary light-harvester (a "photosensitizer") and dictates the framework's stability and adsorptive properties[2]. Isophthalic acid and its derivatives are common building blocks for robust MOFs. Functionalization at the 5-position of the isophthalate ring offers a strategic approach to modulate the MOF's electronic structure[4].
Why this compound?
The introduction of an ethoxy (-OCH₂CH₃) group at the 5-position is a deliberate design choice with several potential benefits for photocatalysis:
-
Electronic Tuning: The ethoxy group is an electron-donating group. Its presence can increase the electron density of the aromatic ring, potentially narrowing the band gap of the MOF. This is crucial for shifting the material's light absorption from the UV into the visible spectrum, allowing for more efficient use of solar energy[1].
-
Enhanced Charge Separation: Functionalization can create localized electronic states that may facilitate the separation of photogenerated electrons and holes, thereby reducing recombination and increasing quantum efficiency. Studies on similar functionalized linkers, such as amino or hydroxyl groups, have shown that such modifications can significantly impact photocatalytic activity[5][6].
-
Hydrophobicity/Organophilicity Modulation: The ethyl chain of the ethoxy group can subtly increase the organophilicity of the MOF's pores. This could enhance the adsorption of non-polar organic pollutants from aqueous solutions, bringing them into close proximity with the catalytically active sites.
While the direct photocatalytic application of MOFs from this compound is not yet prominent in published literature, the principles are well-grounded. The protocols and insights provided herein are based on analogous systems, such as those derived from 5-methoxyisophthalic acid[4] and other functionalized isophthalates[5][6], to provide a solid starting point for investigation.
Synthesis of a Hypothetical Zn-Based MOF with this compound (Zn-EtOIP)
This section provides a detailed protocol for the solvothermal synthesis of a hypothetical zinc-based MOF using this compound. Zinc is chosen as the metal node due to its common use in forming stable and photoactive MOFs (e.g., MOF-5)[7][8][9].
Diagram of Synthetic Workflow
Caption: Workflow for the solvothermal synthesis of Zn-EtOIP.
Protocol 2.1: Solvothermal Synthesis of Zn-EtOIP
Causality: This solvothermal method uses high temperature and pressure to increase the solubility of the reactants and facilitate the slow, ordered crystallization of the MOF structure. DMF serves as a high-boiling point solvent and can also act as a template or modulator during crystal growth[7].
Materials & Equipment:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂-EtOIP)
-
N,N-Dimethylformamide (DMF), high purity
-
Chloroform, high purity
-
20 mL Teflon-lined steel autoclave
-
Programmable laboratory oven
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Reagent Preparation: In a 20 mL glass vial, dissolve 1.0 mmol of Zinc nitrate hexahydrate and 1.0 mmol of this compound in 15 mL of DMF.
-
Expert Insight: A 1:1 molar ratio of metal to linker is a common starting point for isophthalate-based MOFs. The exact ratio may require optimization to obtain a pure phase.
-
-
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Reaction Setup: Transfer the clear solution into a 20 mL Teflon-lined steel autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in a programmable laboratory oven. Ramp the temperature to 110°C and hold for 48 hours.
-
Expert Insight: The slow ramp and extended reaction time are crucial for growing large, high-quality crystals suitable for single-crystal X-ray diffraction. For producing bulk powder, a faster ramp and 24-hour reaction time may suffice.
-
-
Cooling: After the reaction is complete, turn off the oven and allow the autoclave to cool naturally to room temperature. Do not quench. Rapid cooling can lead to the formation of amorphous byproducts.
-
Product Isolation: Carefully open the autoclave and decant the mother liquor. Collect the crystalline product (typically a white powder) by filtration.
-
Washing: Wash the collected solid with 3 x 10 mL of fresh DMF to remove any unreacted starting materials trapped within the pores.
-
Activation: This step is critical to remove guest solvent molecules from the pores and "activate" the MOF's surface area. a. Submerge the washed product in 20 mL of chloroform for 24 hours. Replace the chloroform with a fresh portion and repeat two more times.
- Causality: Chloroform is less polar and more volatile than DMF, making it easier to remove from the pores. This solvent exchange process is gentler than direct high-temperature evacuation of high-boiling solvents like DMF, which can cause pore collapse. b. Filter the solvent-exchanged product and transfer it to a vacuum oven. c. Heat the sample under dynamic vacuum at 150°C for 12 hours to fully remove the chloroform and activate the MOF.
-
Storage: Store the activated MOF powder in a desiccator to prevent re-adsorption of atmospheric moisture.
Protocol for Photocatalytic Activity Evaluation
This protocol details a standard experiment to evaluate the photocatalytic performance of the synthesized Zn-EtOIP by monitoring the degradation of an organic dye, Rhodamine B (RhB), under visible light irradiation.
Diagram of Photocatalytic Experiment Workflow
Caption: Workflow for evaluating photocatalytic dye degradation.
Protocol 3.1: Degradation of Rhodamine B
Trustworthiness: This protocol includes a crucial dark-phase adsorption step to distinguish between simple removal of the dye by adsorption onto the MOF surface and its actual chemical degradation by the photocatalytic process.
Materials & Equipment:
-
Activated Zn-EtOIP photocatalyst
-
Rhodamine B (RhB)
-
Deionized water
-
Photoreactor equipped with a cooling jacket and a light source (e.g., 300W Xenon lamp with a 420 nm cut-off filter to ensure only visible light irradiation)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Catalyst Suspension: Prepare a suspension by dispersing 20 mg of the activated Zn-EtOIP powder into 50 mL of a 10 mg/L RhB aqueous solution in a quartz photoreactor vessel.
-
Adsorption Equilibrium: Stir the suspension in complete darkness for 60 minutes.
-
Causality: This step ensures that an adsorption-desorption equilibrium is reached between the dye molecules and the MOF surface. The concentration of RhB after this step is the true initial concentration (C₀) for the photocatalytic reaction.
-
-
Initial Sample (t=0): At the end of the 60-minute dark phase, take a ~2 mL aliquot of the suspension. Centrifuge it immediately at 10,000 rpm for 5 minutes to separate the MOF particles. Collect the supernatant for analysis.
-
Initiate Photocatalysis: Turn on the visible light source to begin irradiating the suspension. Continue stirring to ensure the catalyst remains suspended. Maintain a constant temperature (e.g., 25°C) using the reactor's cooling jacket.
-
Sampling: At regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw ~2 mL aliquots. Immediately centrifuge each aliquot to remove the catalyst.
-
Analysis: Analyze the concentration of RhB in the supernatant of each collected sample using a UV-Vis spectrophotometer. Measure the absorbance at the maximum wavelength for RhB (λₘₐₓ ≈ 554 nm).
-
Data Processing: Calculate the degradation efficiency at each time point using the formula:
-
Degradation (%) = (1 - Cₜ / C₀) * 100
-
Where C₀ is the concentration at t=0 (after the dark phase) and Cₜ is the concentration at time t. Plot Cₜ/C₀ versus time to visualize the degradation kinetics.
-
Mechanistic Insights and Data Interpretation
The photocatalytic degradation of organic pollutants by a MOF is a complex process driven by reactive oxygen species (ROS).
Diagram of General Photocatalytic Mechanism
Caption: General mechanism of photocatalysis on a MOF surface.
Upon irradiation with light of sufficient energy (hν ≥ Band Gap), an electron (e⁻) is promoted from the Valence Band (VB) to the Conduction Band (CB), leaving a hole (h⁺) behind[3]. These charge carriers can then initiate redox reactions:
-
Oxidation Pathway: The holes (h⁺) are powerful oxidants. They can directly oxidize adsorbed pollutant molecules or react with water/hydroxide ions to produce highly reactive hydroxyl radicals (•OH).
-
Reduction Pathway: The electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules to form superoxide radicals (•O₂⁻).
Both •OH and •O₂⁻ are potent ROS that can non-selectively break down complex organic molecules into simpler, less harmful compounds like CO₂ and H₂O[10].
Expected Performance Data
The performance of different MOF-based photocatalysts can be compared by tabulating key metrics from dye degradation experiments.
| Photocatalyst | Target Pollutant | Light Source | Time for 90% Degradation (min) | Apparent Rate Constant (k, min⁻¹) |
| Hypothetical Zn-EtOIP | Rhodamine B | Visible (>420 nm) | Experimental Result | Experimental Result |
| Zn-MOF (Ref. X) | Methylene Blue | Visible | 120 | 0.018 |
| Cd-MOF (Ref. Y)[10] | p-Nitrophenol | UV-Vis | 50 | 0.045 |
| Ti-MOF (Ref. Z)[5] | H₂ Evolution | Visible | N/A | (µmol/h/g) |
This table is for illustrative purposes. Refs. X, Y, Z are hypothetical placeholders for comparison with experimental data.
Conclusion and Future Outlook
This guide provides a foundational framework for synthesizing and evaluating MOFs derived from this compound for photocatalytic applications. The provided protocols are robust, grounded in established scientific principles, and designed to be self-validating through essential control steps. The introduction of the ethoxy functional group is a rational strategy for tuning the optoelectronic properties of isophthalate-based MOFs, potentially leading to highly efficient visible-light-driven photocatalysts. Future work should focus on the systematic synthesis of a series of M-EtOIP MOFs (where M = Zn, Zr, Ti, Cu) to investigate the role of the metal node, perform detailed characterization (PXRD, BET, TGA, DRS), and conduct mechanistic studies (e.g., radical scavenging experiments) to validate the proposed pathways. This line of inquiry holds significant promise for the development of next-generation materials for environmental remediation and sustainable chemical synthesis.
References
-
Title: Coordination polymers of 5-substituted isophthalic acid Source: PMC - PubMed Central URL: [Link]
-
Title: Tuning the Photocatalytic Activity of Ti-Based Metal–Organic Frameworks through Modulator Defect-Engineered Functionalization Source: ACS Publications URL: [Link]
-
Title: Recent Advances in Metal-Organic Framework (MOF)-Based Photocatalysts: Design Strategies and Applications in Heavy Metal Control Source: MDPI URL: [Link]
-
Title: Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol Source: ResearchGate URL: [Link]
-
Title: Recent advances in MOF-based photocatalysis: environmental remediation under visible light Source: Inorganic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols Source: MDPI URL: [Link]
-
Title: New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols Source: Semantic Scholar URL: [https://www.semanticscholar.org/paper/New-5%2C5-(1%2C4-Phenylenebis(methyleneoxy)diisophthalic-Verma-Kumar/803f2621ec36940d90d56b005e8349258288544d]([Link]
-
Title: Metal–Organic Frameworks as Photocatalysts for Solar-Driven Overall Water Splitting Source: Chemical Reviews - ACS Publications URL: [Link]
-
Title: A Review of Metal-Organic Framework (MOF) Materials as An Effective Photocatalyst for Degradation of Organic Pollutants Source: ResearchGate URL: [Link]
-
Title: Tailoring MOF-5 Photocatalysts: Low-Temperature Synthesis and Solvent Variations for Enhanced Performance in Dye Degradation Source: Bulletin of Chemical Reaction Engineering & Catalysis URL: [Link]
-
Title: The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review Source: NIH National Library of Medicine URL: [Link]
-
Title: Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review Source: SpringerLink URL: [Link]
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- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: 5-Ethoxyisophthalic Acid Derivatives for Advanced Drug Delivery Systems
An Application Guide for Researchers and Drug Development Professionals
Abstract
The design of effective drug delivery systems (DDS) is paramount for enhancing therapeutic efficacy while minimizing systemic toxicity. A key strategy in modern pharmaceutics is the development of "smart" carriers that respond to specific physiological cues. Isophthalic acid derivatives represent a versatile and highly adaptable scaffold for creating such systems. This guide focuses on the unique potential of 5-ethoxyisophthalic acid and its derivatives as core components in the construction of stimuli-responsive and self-assembling drug delivery platforms. We will explore the fundamental design principles, provide detailed synthesis and formulation protocols, and discuss characterization methods to validate the performance of these novel systems. The causality behind experimental choices is emphasized, providing researchers with the foundational knowledge to innovate and adapt these methodologies for their specific therapeutic agents.
Introduction: The Isophthalic Acid Scaffold in Drug Delivery
The benzene-1,3-dicarboxylic acid (isophthalic acid) structure is an attractive building block for drug delivery applications. The two carboxylic acid groups offer sites for bioconjugation, impart pH-sensitivity, and can engage in hydrogen bonding. The 5-position on the aromatic ring is a prime site for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties.
By introducing an ethoxy group (-OCH₂CH₃) at this position, we create this compound, a molecule with a carefully balanced amphiphilic character.
-
Hydrophilic Head: The dual carboxylic acid groups provide a polar, hydrophilic region that can be ionized in aqueous environments.
-
Hydrophobic Tail: The ethoxy-substituted benzene ring acts as a nonpolar, hydrophobic domain.
This inherent amphiphilicity is the cornerstone of its utility, driving the self-assembly of these molecules into supramolecular structures like micelles and nanoparticles, which can encapsulate poorly soluble drugs.[1] Furthermore, the carboxylic acid moieties can be leveraged to create systems that release their therapeutic payload in response to the acidic microenvironments characteristic of tumors or intracellular compartments like endosomes and lysosomes.[2][3] This guide provides the technical framework for harnessing these properties to build next-generation drug delivery vehicles.
Core Principles and Mechanisms of Action
Self-Assembly Driven by Amphiphilicity
The spontaneous organization of molecules into ordered structures is a powerful, bottom-up approach to nanoparticle formulation.[1] Derivatives of this compound, particularly when conjugated to other hydrophobic moieties or polymers, act as powerful self-assembly inducers. In an aqueous medium, these molecules orient themselves to minimize the unfavorable interaction between their hydrophobic segments and water, leading to the formation of a core-shell nanostructure. The hydrophobic core serves as a reservoir for lipophilic drugs, while the hydrophilic shell provides colloidal stability in circulation.[4]
Caption: Self-assembly of amphiphilic derivatives into a core-shell nanoparticle.
pH-Responsive Drug Release
A key advantage of the isophthalic acid scaffold is its inherent pH sensitivity. The carboxylic acid groups typically have a pKa in the range of 3.5-4.5. At physiological pH (~7.4), these groups are deprotonated and negatively charged (-COO⁻), promoting stability and drug retention through electrostatic and hydrophilic interactions. However, in the acidic microenvironment of a tumor (pH ~6.5) or within an endosome after cellular uptake (pH ~5.0-6.0), the carboxylic acid groups become protonated (-COOH).[3] This protonation increases the hydrophobicity of the carrier, disrupts its structure, and triggers the release of the encapsulated drug precisely at the target site.[2][5] This mechanism reduces off-target toxicity and enhances the therapeutic index of the payload.
Caption: Synthetic workflow for a functionalized derivative.
Step-by-Step Procedure:
-
Ethoxylation:
-
Dissolve dimethyl 5-hydroxyisophthalate (1 equivalent) and K₂CO₃ (2.5 equivalents) in anhydrous DMF.
-
Add iodoethane (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir overnight under a nitrogen atmosphere.
-
Causality: K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the iodoethane.
-
After cooling, pour the mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield dimethyl 5-ethoxyisophthalate.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude product from Step 1 in a mixture of ethanol and water.
-
Add NaOH (2.5 equivalents) and reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Causality: NaOH hydrolyzes the methyl esters to carboxylate salts, which are necessary for the subsequent pH-responsive behavior and conjugation.
-
Cool the solution, remove the ethanol via rotary evaporation, and acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
The resulting white precipitate, this compound, is collected by filtration, washed with cold water, and dried. [6]
-
-
Mono-PEGylation (Amide Coupling):
-
Dissolve this compound (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DCM. Stir for 1 hour at 0°C.
-
Causality: EDC/NHS chemistry activates one of the carboxylic acids to form an NHS-ester, a stable intermediate that is highly reactive towards primary amines, preventing side reactions.
-
Add a solution of mPEG-NH₂ (0.95 equivalents) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with a mild acid and then brine. Dry the organic phase and concentrate. Purify the final product by precipitation in cold diethyl ether or by column chromatography.
-
Characterization:
-
¹H NMR: Confirm the presence of the ethoxy group (triplet and quartet signals) and the PEG backbone.
-
FT-IR: Observe the disappearance of the phenolic -OH peak and the appearance of the amide bond C=O stretch (~1650 cm⁻¹).
-
Mass Spectrometry: Verify the molecular weight of the final conjugated product.
Formulation and Evaluation of Drug Delivery Systems
Protocol 2: Formulation of Drug-Loaded Nanoparticles
This protocol uses the nanoprecipitation method, a simple and reproducible technique for forming nanoparticles from amphiphilic molecules. Doxorubicin (DOX) is used as a model hydrophobic anticancer drug.
Materials:
-
Synthesized PEGylated this compound derivative (from Protocol 1)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Milli-Q water or PBS (pH 7.4)
Step-by-Step Procedure:
-
Drug Preparation: Dissolve DOX·HCl in DMSO and add TEA (2 equivalents relative to DOX) to neutralize the HCl and obtain the hydrophobic free base form of DOX.
-
Organic Phase: Dissolve the synthesized derivative and the free DOX in DMSO.
-
Nanoprecipitation: Vigorously stir the aqueous phase (Milli-Q water or PBS). Add the organic phase dropwise to the aqueous phase. A milky suspension should form instantaneously.
-
Causality: The rapid change in solvent polarity from DMSO (good solvent) to water (poor solvent) forces the hydrophobic segments of the polymer and drug to collapse and aggregate, while the hydrophilic PEG segments stabilize the forming nanoparticle surface.
-
-
Purification: Stir the nanoparticle suspension overnight at room temperature to allow the DMSO to evaporate. Dialyze the suspension against water for 48 hours (using a 10 kDa MWCO membrane) to remove any remaining free drug and solvent.
-
Storage: Lyophilize the purified nanoparticles for long-term storage or store as a suspension at 4°C.
Protocol 3: Characterization of Drug-Loaded Nanoparticles
1. Physical Characterization:
-
Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS). Ideal nanoparticles for tumor targeting should have a size between 50-200 nm and a PDI < 0.2 for a homogenous population.
-
Zeta Potential: Measured by DLS to assess surface charge and colloidal stability. A value between -30 mV and +30 mV is typical.
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) to confirm their spherical shape and size.
2. Drug Loading and Release Kinetics:
-
Drug Loading Content (DLC) & Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the nanoparticle suspension.
-
Dissolve the dried nanoparticles in a good solvent (e.g., DMSO) to release the encapsulated drug.
-
Quantify the drug concentration using UV-Vis spectrophotometry or HPLC.
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Table 1: Representative Nanoparticle Formulation Data
| Formulation ID | Polymer:Drug Ratio (w/w) | Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | EE (%) ± SD |
|---|---|---|---|---|---|
| NP-01 | 10:1 | 115 ± 4.2 | 0.15 ± 0.02 | -18.6 ± 1.5 | 85.2 ± 3.1 |
| NP-02 | 5:1 | 128 ± 5.1 | 0.18 ± 0.03 | -16.3 ± 2.1 | 76.5 ± 4.5 |
| NP-03 | 20:1 | 102 ± 3.8 | 0.13 ± 0.01 | -20.1 ± 1.8 | 91.4 ± 2.8 |
(Note: Data are hypothetical examples for illustrative purposes.)
-
In Vitro Drug Release Study:
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag (10 kDa MWCO).
-
Submerge the bag in release buffer (e.g., PBS) at two different pH values: 7.4 (simulating blood) and 5.5 (simulating endosomes). Maintain at 37°C with gentle shaking.
-
At predetermined time points, withdraw samples from the external buffer and replace with fresh buffer.
-
Quantify the drug concentration in the collected samples.
-
Table 2: Cumulative Drug Release Profile (%)
| Time (h) | Release at pH 7.4 (%) ± SD | Release at pH 5.5 (%) ± SD |
|---|---|---|
| 1 | 5.2 ± 0.8 | 18.5 ± 1.2 |
| 4 | 9.8 ± 1.1 | 45.1 ± 2.5 |
| 8 | 14.5 ± 1.5 | 68.3 ± 3.1 |
| 12 | 18.1 ± 1.9 | 82.6 ± 2.8 |
| 24 | 22.4 ± 2.2 | 91.5 ± 1.9 |
(Note: Data are hypothetical examples illustrating pH-responsive release.)
Conclusions and Future Outlook
Derivatives of this compound provide a robust and highly tunable platform for the development of advanced drug delivery systems. Their inherent amphiphilicity drives the formation of stable nanocarriers for hydrophobic drugs, while the pH-sensitive carboxylic acid groups enable targeted release in pathological environments. The protocols detailed in this guide offer a comprehensive starting point for researchers to synthesize, formulate, and characterize these systems.
Future work should focus on creating multifunctional systems by conjugating targeting ligands (e.g., antibodies, peptides) to the isophthalic acid backbone to achieve active targeting. Furthermore, these derivatives can be incorporated as cross-linkers or monomers in the formation of smart hydrogels for sustained local delivery, particularly in applications like ophthalmic or intra-articular therapies. [7][8]The versatility of this chemical scaffold ensures its continued relevance in the evolving field of nanomedicine.
References
- Kovalev, I. S., et al. (2014). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles.
- Hassan, P. A., et al. (n.d.). Self assembled materials: design strategies and drug delivery perspectives.
- Tang, B., et al. (2021). Hydrogels-based ophthalmic drug delivery systems for treatment of ocular diseases.
- Al-Kinani, A. A., et al. (n.d.). Advances in Hydrogel-Based Drug Delivery Systems. MDPI.
- Lee, E. S., et al. (n.d.). pH-responsive Nanoparticles for Drug Delivery. NIH Public Access.
- (n.d.). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. SciSpace.
- Kovalev, I. S., et al. (2014). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. PubMed.
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- Notario-Pérez, F., et al. (2021). Gel-Based Materials for Ophthalmic Drug Delivery. MDPI.
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Coordination Chemistry of 5-Ethoxyisophthalic Acid with Transition Metals: A Guide to Synthesis, Characterization, and Application
Introduction: The Versatility of 5-Ethoxyisophthalic Acid as a Ligand
In the burgeoning field of coordination chemistry and materials science, the design and synthesis of novel coordination polymers and metal-organic frameworks (MOFs) are paramount for developing materials with tailored properties. The organic ligand is a critical component in the construction of these materials, dictating the resulting structure and, consequently, its function. This compound (H₂EtOip) emerges as a promising candidate for the construction of sophisticated coordination polymers. Its structure, featuring two carboxylate groups at the 1 and 3 positions of a benzene ring and an ethoxy group at the 5-position, offers a unique combination of rigidity and flexibility, as well as specific coordination sites.
The carboxylate groups provide robust coordination sites for transition metal ions, while the ethoxy group can influence the framework's topology through steric effects and potential weak interactions. This guide provides a comprehensive overview of the coordination chemistry of this compound with transition metals, offering detailed protocols for synthesis, in-depth explanations of characterization techniques, and insights into potential applications for researchers, scientists, and drug development professionals. The methodologies described herein are based on established principles for the synthesis of coordination polymers with substituted isophthalic acids.[1][2][3]
Synthetic Strategies: Harnessing Solvothermal and Hydrothermal Methods
The synthesis of coordination polymers involving this compound and transition metals is most commonly achieved through solvothermal or hydrothermal methods.[2][4] These techniques involve the reaction of the metal salt and the organic ligand in a sealed vessel at elevated temperatures and pressures, facilitating the crystallization of the desired product.[4][5][6] The choice of solvent, temperature, pH, and the metal-to-ligand molar ratio are critical parameters that influence the final structure and properties of the coordination polymer.[6]
General Protocol for Solvothermal/Hydrothermal Synthesis
This protocol provides a generalized procedure for the synthesis of transition metal coordination polymers with this compound. Researchers should consider this as a starting point and may need to optimize the conditions for specific metal-ligand combinations.
Materials:
-
This compound (H₂EtOip)
-
Transition metal salt (e.g., nitrate, acetate, or chloride salts of Co(II), Zn(II), Mn(II), etc.)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), ethanol, methanol, water, or a mixture thereof)
-
Teflon-lined stainless steel autoclave
Step-by-Step Methodology:
-
Precursor Preparation: In a typical synthesis, dissolve this compound and the transition metal salt in a suitable solvent or solvent mixture in a glass vial. The molar ratio of ligand to metal can be varied, but a 1:1 or 1:2 ratio is a common starting point.
-
Transfer to Autoclave: Transfer the solution into a Teflon-lined stainless steel autoclave. The total volume of the solution should not exceed two-thirds of the autoclave's capacity to ensure safe operation under pressure.
-
Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to a specific temperature, typically between 100°C and 180°C, and maintain this temperature for a period ranging from 24 to 72 hours.[5]
-
Cooling: After the reaction is complete, allow the autoclave to cool down slowly to room temperature. Rapid cooling can lead to the formation of smaller or less-defined crystals.
-
Product Isolation: Open the autoclave carefully in a well-ventilated fume hood. Collect the crystalline product by filtration.
-
Washing: Wash the collected crystals with the mother liquor and then with a fresh solvent (e.g., DMF or ethanol) to remove any unreacted starting materials.[6]
-
Drying: Dry the final product, typically in a vacuum oven at a moderate temperature (e.g., 60-80°C).
Causality Behind Experimental Choices:
-
Solvent System: The choice of solvent is crucial as it influences the solubility of the reactants and can act as a template for the formation of the coordination framework.[6] Mixed solvent systems are often employed to fine-tune the polarity and boiling point.[1]
-
Temperature and Time: The reaction temperature and duration affect the kinetics of crystal nucleation and growth. Higher temperatures can lead to denser phases, while longer reaction times may yield larger, higher-quality crystals.[5]
-
pH: The pH of the reaction mixture can influence the deprotonation state of the carboxylic acid groups, thereby affecting the coordination mode of the ligand.
Experimental Workflow for Solvothermal Synthesis
Caption: Workflow for the solvothermal synthesis of coordination polymers.
Characterization Techniques: Unveiling Structure and Properties
A comprehensive characterization of the synthesized coordination polymers is essential to understand their structure, stability, and potential applications. A combination of techniques is typically employed.[7]
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the most powerful technique for determining the precise three-dimensional atomic arrangement within a crystal. It provides detailed information about bond lengths, bond angles, coordination geometry of the metal centers, and the overall network topology.
Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the phase purity of the bulk sample and to check for consistency between the synthesized material and the structure determined by SCXRD. It is also a valuable tool for studying the material's stability under different conditions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of the coordination polymer and to identify the loss of solvent molecules from the framework.
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR spectroscopy is used to identify the functional groups present in the coordination polymer and to confirm the coordination of the carboxylate groups to the metal centers. The shift in the characteristic vibrational frequencies of the C=O and C-O bonds of the carboxylate groups upon coordination is a key indicator.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which helps to confirm the empirical formula of the synthesized compound.
Data Presentation: A Comparative Overview
The following table summarizes typical data obtained from the characterization of coordination polymers derived from 5-substituted isophthalic acids, providing a reference for what to expect when working with this compound.
| Metal Ion | 5-Substituted Isophthalic Acid | Formula | Crystal System | Space Group | Thermal Stability (Decomposition Temp.) | Reference |
| Ni(II) | 5-methylisophthalic acid | Ni₂(mip)₂(H₂O)₈·2H₂O | Monoclinic | P2₁/c | > 250 °C | [1] |
| Zn(II) | 5-methylisophthalic acid | Zn₆(mip)₅(OH)₂(H₂O)₄·7.4H₂O | Orthorhombic | Pnn2 | > 300 °C | [1] |
| Mn(II) | 5-methoxyisophthalic acid | Mn(HMeOip)₂ | Monoclinic | P2₁/c | > 280 °C | [1] |
| Co(II) | This compound | Co₂(EtOip)₂(H₂O) | - | - | - | [3] |
| Zn(II) | This compound | Zn₃(EtOip)₂(OH)₂ | - | - | - | [3] |
Note: Detailed crystallographic data for Co(II) and Zn(II) with this compound were not fully provided in the search results.
Logical Relationship of Characterization Techniques
Caption: Interrelation of techniques for comprehensive material characterization.
Potential Applications: From Catalysis to Drug Delivery
Coordination polymers based on substituted isophthalic acids have shown promise in a variety of applications due to their tunable structures and properties.[1] While specific applications for this compound-based polymers are still under exploration, insights can be drawn from analogous systems.
-
Gas Storage and Separation: The porous nature of some coordination polymers makes them suitable for storing gases like hydrogen and methane, or for separating gas mixtures.
-
Catalysis: The metal centers within the framework can act as catalytic sites for various organic reactions. The functional groups on the ligand can also be designed to participate in or influence catalytic activity.
-
Luminescence: Some coordination polymers exhibit luminescent properties, which can be exploited for applications in sensing and imaging. For instance, they can be used as sensors for metal ions or small molecules.[8][9]
-
Drug Delivery: The pores of these materials can be loaded with drug molecules for controlled release applications. The biodegradability of the framework is a key consideration for this application.
-
Magnetic Materials: The appropriate choice of transition metal ions and their arrangement within the framework can lead to materials with interesting magnetic properties.[8]
Conclusion and Future Outlook
The coordination chemistry of this compound with transition metals presents a rich area for research and development. The synthetic protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this versatile ligand and create novel coordination polymers with tailored functionalities. Future work in this area will likely focus on the systematic investigation of a wider range of transition metals, the exploration of mixed-metal and mixed-ligand systems to create more complex architectures, and the thorough evaluation of the synthesized materials for specific applications, particularly in catalysis, sensing, and biomedicine. The continued development of this class of materials holds significant promise for advancing various fields of science and technology.
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- Dalton Transactions (RSC Publishing). (n.d.). A series of isostructural metal–organic frameworks for an enhanced electro-catalytic oxygen evolution reaction.
- National Institutes of Health (NIH). (n.d.). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles.
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Application Notes and Protocols for Solvothermal Synthesis of 5-Ethoxyisophthalic Acid-Based MOFs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Functionalized Isophthalic Acids in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is pivotal as it largely dictates the resulting framework's topology, porosity, and chemical functionality. Isophthalic acid and its derivatives are widely used linkers in MOF synthesis. The strategic functionalization of the 5-position of the isophthalic acid backbone allows for the precise tuning of the MOF's properties. The introduction of an ethoxy group (-OCH₂CH₃) at this position, creating 5-ethoxyisophthalic acid, can impart desirable characteristics to the resulting MOF, such as modified hydrophobicity, altered pore environment, and potential for specific host-guest interactions, making these materials promising candidates for applications in gas storage, catalysis, and drug delivery.
This document provides a comprehensive guide to the solvothermal synthesis of MOFs using this compound as the primary organic linker. While specific protocols for this exact linker are not extensively documented, the methodologies presented here are based on well-established solvothermal synthesis principles for structurally analogous 5-substituted isophthalic acid-based MOFs.[1][2][3] The underlying causality behind experimental choices is explained to provide a robust framework for researchers to adapt and optimize the synthesis for their specific needs.
The Solvothermal Synthesis Method: A Controlled Crystallization Approach
Solvothermal synthesis is a widely employed method for the preparation of MOFs.[4][5] It involves heating a solution of the metal precursor and the organic linker in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent. This closed system generates autogenous pressure, which facilitates the dissolution of reactants and promotes the crystallization of the MOF. The key advantage of this method is the ability to control the crystal growth, leading to high-quality, crystalline materials.[6][7] Reaction parameters such as temperature, time, solvent composition, and the presence of modulators significantly influence the final product's phase purity, crystal size, and morphology.[8]
Key Parameters and Their Influence:
-
Metal Source: The choice of metal ion or cluster (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺, Co²⁺) is fundamental to the geometry and properties of the resulting MOF.[3][9] Metal nitrates and acetates are common starting materials due to their good solubility in common solvents.[2][10]
-
Solvent System: N,N-Dimethylformamide (DMF) is a frequently used solvent in MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic linkers and metal salts.[1][11] Mixtures of solvents can also be employed to fine-tune the solubility of the reactants and influence the crystallization process.[2]
-
Temperature and Time: These two parameters are critical for controlling the nucleation and growth of MOF crystals. Typical temperatures for solvothermal synthesis range from 80°C to 160°C, with reaction times varying from several hours to a few days.[6][10][12] Optimization of both is crucial to obtain a pure and highly crystalline product.[7]
-
Modulators: The addition of small molecules, often carboxylic acids like acetic acid, can act as modulators. They compete with the organic linker for coordination to the metal centers, which can slow down the crystallization rate and lead to larger, more well-defined crystals.[1]
Experimental Workflow: A Visual Guide
The following diagram illustrates the typical workflow for the solvothermal synthesis of a this compound-based MOF.
Caption: Workflow for the solvothermal synthesis of this compound-based MOFs.
Detailed Experimental Protocol: Synthesis of a Hypothetical Zn-5-EtO-IPA MOF
This protocol outlines the synthesis of a hypothetical zinc-based MOF using this compound (Zn-5-EtO-IPA). The parameters are derived from successful syntheses of MOFs with similar isophthalate linkers.[2][13]
Materials and Equipment:
-
This compound (H₂-5-EtO-IPA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
20 mL Scintillation vials or Teflon-lined stainless-steel autoclave (e.g., 23 mL)
-
Programmable oven
-
Centrifuge or filtration setup
-
Vacuum oven
Step-by-Step Procedure:
-
Reagent Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of zinc nitrate hexahydrate in 10 mL of DMF.
-
Rationale: An equimolar ratio of linker to metal is a common starting point for MOF synthesis. DMF is chosen for its ability to dissolve both precursors.
-
-
Sonication (Optional): Briefly sonicate the mixture to ensure complete dissolution of all reagents.
-
Sealing and Heating: Tightly cap the vial or seal the Teflon-lined autoclave. Place it in a programmable oven.
-
Thermal Program: Heat the container to 120°C at a rate of 5°C/min and hold for 48 hours. Then, cool down to room temperature at a rate of 5°C/min.
-
Product Isolation: Collect the resulting crystalline product by centrifugation (e.g., 8000 rpm for 10 minutes) or vacuum filtration.
-
Washing: Discard the supernatant and wash the solid product thoroughly with fresh DMF (3 x 10 mL) followed by methanol (3 x 10 mL). After each wash, separate the solid by centrifugation or filtration.
-
Rationale: Washing removes unreacted starting materials and residual solvent trapped within the pores.
-
-
Activation: To activate the MOF, immerse the washed crystals in a volatile solvent like methanol for 2-3 days, replacing the solvent daily.[12] Subsequently, dry the sample under vacuum at an elevated temperature (e.g., 120-150°C) for 12 hours.
-
Rationale: The solvent exchange and vacuum drying steps are essential to remove the solvent molecules from the pores of the MOF, making the internal surface area accessible for guest molecules.
-
Characterization of the Synthesized MOF
To confirm the successful synthesis and to determine the properties of the this compound-based MOF, a series of characterization techniques should be employed.
| Technique | Purpose | Expected Outcome for a Crystalline MOF |
| Powder X-Ray Diffraction (PXRD) | To verify the crystallinity and phase purity of the synthesized material. | A diffraction pattern with sharp peaks, which can be compared to a simulated pattern from single-crystal X-ray diffraction if available. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. | A weight loss curve showing distinct steps corresponding to the removal of guest/solvent molecules and eventual framework collapse. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size distribution of the MOF particles. | Images revealing the shape (e.g., cubic, rod-like) and uniformity of the synthesized crystals. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore volume of the activated MOF. | A nitrogen adsorption-desorption isotherm from which the surface area and pore size distribution can be calculated. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups of the linker to the metal centers. | A shift in the characteristic vibrational frequencies of the carboxylic acid groups upon coordination to the metal ions. |
Troubleshooting and Optimization
The synthesis of MOFs can be sensitive to subtle changes in reaction conditions. If the desired product is not obtained, consider the following adjustments:
-
Amorphous Product or Poor Crystallinity:
-
Formation of an Undesired Phase:
-
Alter the metal-to-linker ratio.
-
Change the metal salt (e.g., from nitrate to acetate).
-
-
Low Yield:
-
Increase the reaction time.
-
Optimize the concentration of the reactants.
-
Conclusion and Future Outlook
The solvothermal synthesis approach provides a versatile and powerful platform for the development of novel MOFs based on this compound. By carefully controlling the synthesis parameters, researchers can tailor the properties of these materials for a wide range of applications. The ethoxy functionality offers a unique handle for further post-synthetic modification, opening up possibilities for creating highly specialized and functional materials. The protocols and insights provided in this document serve as a foundational guide for scientists and professionals to explore the exciting potential of this compound-based MOFs in their respective fields.
References
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- Benchchem. (n.d.). Application Notes and Protocols: 3-Aminophthalic Acid and its Isomers in Metal-Organic Frameworks (MOFs).
- CrystEngComm. (n.d.). Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying unique selective CO2 gas adsorption and magnetic properties.
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- PubMed Central (PMC). (n.d.). Coordination polymers of 5-substituted isophthalic acid.
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Application Notes and Protocols: Functionalization of Polymers with 5-Ethoxyisophthalic Acid
Introduction: The Strategic Value of 5-Ethoxyisophthalic Acid in Polymer Science
In the pursuit of advanced materials with tailored properties, the functionalization of polymers stands as a cornerstone of modern macromolecular engineering. The introduction of specific chemical moieties onto a polymer backbone can dramatically alter its physical, chemical, and biological characteristics. This compound, a derivative of isophthalic acid, presents a unique building block for such modifications. Its rigid aromatic core, coupled with two carboxylic acid groups and an ethoxy substituent, offers a compelling combination of functionalities.
The incorporation of this compound into polymer structures can impart a range of desirable attributes. The aromatic isophthalate unit enhances thermal stability and mechanical strength.[1] The presence of two carboxylic acid groups allows for the creation of crosslinked networks or for further derivatization, opening avenues for applications in areas such as drug delivery, where biodegradable polymers are of great interest.[2][3] The ethoxy group, while seemingly simple, can subtly influence solubility and intermolecular interactions, providing a means to fine-tune the polymer's behavior in different environments.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the functionalization of polymers with this compound. We will explore two primary strategies: the incorporation of this compound as a monomer in condensation polymerization to create novel polyesters, and the post-polymerization modification of existing polymers to introduce the 5-ethoxyisophthalate moiety. The protocols provided are designed to be robust and adaptable, with a focus on the underlying chemical principles to empower researchers in their experimental design.
PART 1: Synthesis of Aromatic Polyesters via Polycondensation with this compound
The direct inclusion of this compound into a polymer backbone via polycondensation is a powerful method for creating new materials with inherent functionality. This approach is particularly well-suited for the synthesis of aromatic polyesters, which are known for their excellent thermal and mechanical properties.[1] By reacting this compound with a suitable diol, a polyester with repeating 5-ethoxyisophthalate units can be synthesized. Melt polycondensation is a common industrial method for polyester synthesis and is often preferred for its solvent-free nature.[4]
Rationale for Experimental Choices
The choice of diol comonomer is critical in determining the final properties of the polyester. Short-chain aliphatic diols like 1,4-butanediol will lead to more rigid polymers, while longer-chain or ether-containing diols can introduce flexibility. The catalyst, often a tin or titanium compound, is essential for achieving high molecular weights in a reasonable timeframe. The reaction is typically carried out in a two-stage process: an initial esterification step at a lower temperature, followed by a polycondensation step at a higher temperature and under vacuum to drive the removal of the condensation byproduct (water or alcohol), thereby pushing the equilibrium towards polymer formation.
Experimental Workflow: Melt Polycondensation
Caption: Workflow for polyester synthesis via melt polycondensation.
Detailed Protocol: Synthesis of Poly(butylene 5-ethoxyisophthalate)
Materials:
-
This compound
-
1,4-Butanediol (distilled before use)
-
Dibutyltin oxide (catalyst)
-
Chloroform
-
Methanol
-
Nitrogen gas (high purity)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
Procedure:
-
Reactor Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried.
-
Charging Reagents: In the reaction flask, combine this compound (1 equivalent), 1,4-butanediol (1.1 equivalents, slight excess to account for evaporation), and dibutyltin oxide (0.1 mol% relative to the diacid).
-
Esterification:
-
Begin stirring and purge the system with nitrogen for 15-20 minutes to remove oxygen.
-
Heat the reaction mixture to 180-200°C under a gentle stream of nitrogen.
-
Maintain these conditions for 2-3 hours. Water will be evolved and collected in the distillation condenser.
-
-
Polycondensation:
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly apply a vacuum (to <1 mmHg) to the system. This step is crucial for removing the final traces of water and driving the polymerization to high molecular weight.
-
Continue the reaction under these conditions for 4-6 hours. The viscosity of the melt will noticeably increase.
-
-
Polymer Isolation and Purification:
-
Cool the reactor to room temperature and carefully extract the solid polymer.
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the purified polymer.
-
Collect the polymer by filtration and wash with fresh methanol.
-
Dry the purified polymer in a vacuum oven at 60-70°C until a constant weight is achieved.
-
| Parameter | Condition | Rationale |
| Molar Ratio (Diol:Diacid) | 1.1 : 1.0 | A slight excess of the more volatile diol compensates for losses during the high-temperature reaction, ensuring stoichiometric balance for high polymer molecular weight. |
| Catalyst Concentration | 0.1 mol% | Sufficient to catalyze the reaction effectively without causing unwanted side reactions or significant polymer discoloration. |
| Esterification Temperature | 180-200°C | Promotes the initial esterification reaction and removal of water without significant degradation of the monomers or oligomers. |
| Polycondensation Temperature | 220-240°C | Necessary to maintain a molten state as the molecular weight and viscosity increase, and to facilitate the removal of the final condensation byproducts. |
| Vacuum Level | <1 mmHg | Essential for driving the equilibrium towards high molecular weight polymer by efficiently removing volatile byproducts.[5] |
PART 2: Post-Polymerization Modification with this compound
Post-polymerization modification is a versatile strategy for introducing new functionalities onto existing polymer backbones.[6][7] This approach allows for the use of well-defined polymers as scaffolds, and the introduction of functional groups that might not be stable under polymerization conditions. For functionalization with this compound, polymers containing nucleophilic groups such as hydroxyl (-OH) or amine (-NH2) are ideal candidates for forming ester or amide linkages, respectively.
Strategy 1: Esterification of a Hydroxyl-Containing Polymer
Polymers such as poly(vinyl alcohol) (PVA) or cellulose derivatives, which are rich in hydroxyl groups, can be esterified with this compound. This reaction typically requires the activation of the carboxylic acid groups or the use of a catalyst to proceed efficiently.
Reaction Scheme: Esterification
Sources
- 1. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 5-Ethoxyisophthalic Acid
Introduction: 5-Ethoxyisophthalic acid is a valuable aromatic dicarboxylic acid, often utilized as a key building block in the synthesis of specialty polymers, resins, and pharmaceutical intermediates. Its unique structure, featuring both hydrophilic carboxyl groups and a moderately hydrophobic ethoxy group, imparts specific solubility and reactivity characteristics to the final products. However, transitioning its synthesis from the laboratory bench to a large-scale industrial setting presents a unique set of challenges. Issues related to reaction kinetics, impurity profiles, product isolation, and process safety become magnified at scale.
This technical support guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights, to help you navigate the complexities of large-scale this compound synthesis.
Common Synthesis Pathway: A Two-Step Approach
The most prevalent and scalable synthesis route begins with a 5-substituted isophthalate ester, typically Dimethyl 5-hydroxyisophthalate or Diethyl 5-hydroxyisophthalate. The process involves two primary transformations:
-
Williamson Ether Synthesis: The phenolic hydroxyl group is ethylated using a suitable ethylating agent in the presence of a base.
-
Saponification (Hydrolysis): The ester groups of the resulting Diethyl 5-ethoxyisophthalate are hydrolyzed under basic conditions, followed by acidic work-up to yield the final dicarboxylic acid.
This pathway is illustrated below.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Navigating Common Scale-Up Issues
This section addresses specific problems encountered during the synthesis process in a question-and-answer format.
Part 1: Etherification Reaction Challenges
Question: My etherification of Diethyl 5-hydroxyisophthalate is stalling, showing low conversion even after extended reaction times. What are the likely causes?
Answer: This is a common issue when scaling up. The root cause often lies in one of four areas:
-
Base and Substrate Interaction: On a large scale, solid-liquid phase heterogeneity can be a significant barrier. If you are using a base like potassium carbonate (K₂CO₃), ensure your agitation is sufficient to maintain a fine suspension. The reactivity of the phenoxide, which is the key nucleophile, is dependent on its formation. Inadequate mixing leads to localized areas of low base concentration and unreacted starting material.
-
Water Content: The Williamson ether synthesis is highly sensitive to water. Any moisture in the starting materials or solvent will consume the base and can also hydrolyze the ethylating agent. Ensure all materials and the reactor are scrupulously dried before starting.
-
Choice of Ethylating Agent: While ethyl iodide is reactive, it is expensive and produces iodide salts that can be difficult to manage. Diethyl sulfate is a more cost-effective alternative for large-scale work but can sometimes be less reactive. A slight excess (~1.1 to 1.2 equivalents) may be necessary to drive the reaction to completion.
-
Thermal Management: While higher temperatures can increase reaction rates, they can also promote side reactions. The key is uniform heating. Cold spots in a large reactor can significantly slow down the overall conversion rate. Ensure your heating system provides consistent temperature throughout the reaction vessel.
Question: I'm observing the formation of a significant, unidentified byproduct during the etherification step. How can I identify and mitigate it?
Answer: The most likely byproduct is from the competing hydrolysis of the ester groups, especially if the reaction is run for a long time at high temperatures with a strong base or if there is residual water. This would result in a mixed ethoxy-ester/carboxy species.
Mitigation Strategy:
-
Characterization: Isolate the byproduct and characterize it using HPLC, Mass Spectrometry, and NMR. This will confirm its structure.
-
Use a Weaker Base: Switch from strong bases like sodium hydroxide to weaker, non-nucleophilic bases such as potassium carbonate or cesium carbonate, which are less likely to hydrolyze the ester groups.
-
Strict Anhydrous Conditions: As mentioned previously, ensure the reaction is completely free of water.
-
Temperature Control: Optimize the temperature to be just high enough for a reasonable reaction rate without promoting ester hydrolysis. An optimal range is often found to be between 60-80°C, depending on the solvent and base system.
Part 2: Hydrolysis (Saponification) Challenges
Question: The hydrolysis of my Diethyl 5-ethoxyisophthalate intermediate is incomplete, leaving residual starting material and the mono-acid mono-ester. How can I ensure complete conversion?
Answer: Incomplete hydrolysis is a frequent scale-up problem, often related to stoichiometry and solubility.
-
Stoichiometry of Base: A slight excess of the base (e.g., 2.2 to 2.5 equivalents of NaOH or KOH) is crucial to drive the reaction to completion and overcome any acidic impurities.[1]
-
Solubility: Diethyl 5-ethoxyisophthalate has limited solubility in purely aqueous solutions. The use of a co-solvent like ethanol or methanol is essential to create a homogeneous reaction mixture. On a large scale, ensure the ratio of alcohol to water is sufficient to keep all species dissolved throughout the reaction.
-
Reaction Time and Temperature: Saponification can be slow. The reaction often requires heating to reflux (typically 80-100°C) for several hours.[1] Monitor the reaction's progress using an in-process control (IPC) like HPLC to ensure the disappearance of the starting material and the mono-hydrolyzed intermediate. Do not stop the reaction based on time alone; confirm completion analytically.
Question: My yield is significantly lower than expected, and I suspect decarboxylation is occurring during hydrolysis. Why does this happen and how can it be prevented?
Answer: While less common for isophthalic acids compared to other structures, decarboxylation can be triggered by excessively harsh conditions. The combination of very high temperatures (>120-140°C) and high concentrations of strong base can, in some cases, lead to the loss of a carboxyl group.[2]
Prevention:
-
Milder Conditions: Avoid "brute force" methods. Use the lowest effective temperature that still provides a reasonable reaction rate.
-
Controlled Addition: In a large-scale setting, the initial mixing of the base and the ester can be highly exothermic. Control the addition rate of your base solution to manage the exotherm and maintain the target reaction temperature.
-
Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions that may produce impurities and color bodies, which can sometimes catalyze degradation pathways.
Part 3: Isolation and Purification Hurdles
Question: The final product after acidification is an oily substance or a sticky solid that is difficult to filter and dry. How can I obtain a crystalline, manageable product?
Answer: This issue, often called "oiling out," happens when the product precipitates from a solution in which it has high solubility or in the presence of impurities.
-
Precise pH Control: this compound is least soluble at its isoelectric point. You must carefully adjust the pH of the solution after hydrolysis. Adding the acid too quickly can create localized areas of very low pH, trapping impurities. A slow, controlled addition of acid with vigorous stirring to a target pH of around 2-3 is critical.
-
Temperature of Precipitation: Do not crash-cool the solution. Allow it to cool slowly after acidification. This promotes the formation of larger, more ordered crystals that are easier to filter. A gradual cooling profile from ~80°C to room temperature, followed by a final chill, is often effective.
-
Solvent Choice for Recrystallization: The crude, sticky product must be purified. Water is a common and effective solvent for the recrystallization of many isophthalic acid derivatives.[1] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
Question: My final product is off-white or yellow, failing color specifications. What causes this discoloration and how can I remove it?
Answer: Color is almost always due to trace impurities. In the context of isophthalic acids, colored impurities can include dicarboxylic fluorenones or tricarboxylic biphenyls, which arise from oxidative side reactions.[3]
Remediation Strategies:
-
Activated Carbon Treatment: During the recrystallization step, after the product is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The carbon will adsorb many of the colored impurities. Hot-filter the solution to remove the carbon before allowing it to cool and crystallize.
-
Control of Starting Material Purity: The color may originate from impurities in your initial 5-hydroxyisophthalate. Ensure the starting material meets a high purity specification.
-
Hydrogenation: For persistent color issues, a catalytic hydrogenation step can be employed to reduce the colored, oxidized impurities to colorless forms.[3] This is a more complex and costly solution but is highly effective.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: Several key hazards must be managed:
-
Corrosives: Large quantities of strong acids (HCl, H₂SO₄) and bases (NaOH, KOH) are used. Appropriate personal protective equipment (PPE), handling procedures, and spill containment are mandatory.
-
Alkylating Agents: Ethylating agents like diethyl sulfate are toxic and potential carcinogens. Use them in a well-ventilated area or a closed system and handle them with extreme care.
-
Exothermic Reactions: Both the etherification and the acid-base neutralization steps can release significant heat.[4] Large-scale reactors must have adequate cooling capacity and temperature monitoring to prevent thermal runaways.
-
Flammable Solvents: Solvents like ethanol and acetone are flammable. All equipment must be properly grounded, and the process should be designed to avoid ignition sources.
Q2: What analytical methods are essential for process control and final product release? A2: A robust analytical package is critical for success:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for this process. It should be used to:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediate and the final product, especially during initial process development.
-
Titration: A simple acid-base titration can be used to determine the assay of the final product, providing a quick confirmation of its dicarboxylic acid nature.
-
Mass Spectrometry (MS): Useful for identifying unknown byproducts and confirming the molecular weight of the product.
Q3: Is a continuous flow process viable for this synthesis to overcome batch-related issues? A3: Yes, a continuous flow process could offer significant advantages for the synthesis of this compound, particularly for the nitration-related precursors which face similar challenges.[4]
-
Superior Heat Transfer: Microreactors or tubular reactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous removal of heat from exothermic reactions, which greatly improves safety.
-
Enhanced Mixing: Diffusion distances are minimized, leading to rapid and highly efficient mixing, which can accelerate reaction rates and improve consistency.
-
Improved Safety and Quality: The small hold-up volume in a continuous reactor minimizes the risk associated with hazardous reactions. It can also lead to better selectivity and fewer byproducts compared to large, poorly mixed batch reactors.[4]
Process Parameters and Purification Summary
The following table provides a general overview of typical parameters and expected outcomes for the hydrolysis and purification steps. These should be optimized for your specific equipment and scale.
| Parameter | Hydrolysis of Diethyl 5-ethoxyisophthalate | Recrystallization of Crude Product |
| Reagents | Diethyl 5-ethoxyisophthalate, NaOH (2.2-2.5 eq.), Ethanol/Water (e.g., 3:1 v/v) | Crude this compound, Deionized Water, Activated Carbon (optional) |
| Temperature | 80-90°C (Reflux) | 95-100°C (Dissolution), Slow cool to 5-10°C (Crystallization) |
| Time | 4-12 hours (Monitor by HPLC) | 1-2 hours (Dissolution), 4-8 hours (Cooling/Crystallization) |
| Key Process Control | HPLC analysis for disappearance of starting material and mono-ester intermediate. | Visual check for complete dissolution; slow, controlled cooling rate. |
| Expected Yield | >95% (Crude) | 70-85% (Recovery from recrystallization)[1] |
| Expected Purity | ~95% (before purification) | >99.5% (HPLC) |
Detailed Experimental Protocol: Saponification and Isolation
This protocol describes the hydrolysis of Diethyl 5-ethoxyisophthalate on a laboratory scale, designed to be scalable and self-validating.
Objective: To hydrolyze Diethyl 5-ethoxyisophthalate to this compound with high conversion and purity.
Methodology:
-
Reactor Setup: Charge a suitable reactor with Diethyl 5-ethoxyisophthalate (1.0 eq.), ethanol, and water. Begin agitation.
-
Base Addition: Prepare a solution of sodium hydroxide (2.3 eq.) in water. Add this solution slowly to the reactor, monitoring the internal temperature to control any exotherm.
-
Reaction: Heat the mixture to reflux (~85°C) and maintain for 6-8 hours.
-
In-Process Control (IPC): After 4 hours, take a sample from the reaction mixture, quench it with a small amount of acid, and analyze by HPLC. The starting material peak should be significantly reduced. Continue the reaction until the starting material is <1% by area on the chromatogram.
-
Solvent Removal: Once the reaction is complete, distill off the ethanol under atmospheric pressure. This step is important as it prevents the product from being too soluble during precipitation.
-
Acidification: Cool the remaining aqueous solution to 60-70°C. Slowly, and with vigorous stirring, add concentrated hydrochloric acid until the pH of the slurry is between 2.0 and 2.5.
-
Crystallization: Turn off the heating and allow the mixture to cool slowly to room temperature over at least 3 hours. Then, cool the mixture further to 5-10°C and hold for 1 hour.
-
Isolation: Filter the resulting white solid and wash the filter cake with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Quality Control: Analyze the final product for purity by HPLC and confirm its identity by NMR.
Caption: Troubleshooting decision tree for low yield in the hydrolysis step.
References
-
Dragutan, I., et al. (2015). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. National Institutes of Health. [Link]
-
PubChem. Diethyl 5-ethoxyisophthalate. National Center for Biotechnology Information. [Link]
- TREA. Process for the preparation of 5-hydroxyisophtalic acids.
- CN111995524A. Continuous synthesis method of 5-nitroisophthalic acid.
- US5703274A. Process for the preparation of 5-hydroxyisophtalic acids.
-
Folgado, C. (2010). Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Repositório da Universidade Nova de Lisboa. [Link]
- CN106748840A. A kind of method for preparing 5 amino isophthalic acids.
-
Kunitake, J. H., & Frieden, C. (1976). Synthesis of 5-substituted isophthalic acids and competitive inhibition studies with bovine liver glutamate dehydrogenase. Proceedings of the Society for Experimental Biology and Medicine, 151(2), 316–320. [Link]
-
Reddy, K. R., et al. (2018). Large Scale Synthesis of 5-amino-2,4,6-triiodoisophthalic Acid: A Key Intermediate for Iodinated X-ray Contrast Agents. Semantic Scholar. [Link]
-
Yagupolskii, L. M., et al. (2019). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 15, 1863–1868. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Isophthalic acid on Primesep B Column. [Link]
-
EP 0465100 B1. Process for producing high purity isophthalic acid. European Patent Office. [Link]
- JP2004300041A. Method for producing high-purity 5-aminoisophthalic acid.
-
Dragutan, I., et al. (2015). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. ResearchGate. [Link]
Sources
- 1. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5703274A - Process for the preparation of 5-hydroxyisophtalic acids - Google Patents [patents.google.com]
- 3. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 4. CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 5. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Ethoxyisophthalic Acid
Welcome to the technical support center for the purification of crude 5-ethoxyisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following question-and-answer format addresses specific experimental issues, explains the underlying chemical principles, and offers robust, field-proven protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound has a noticeable yellow or brown tint. What are the likely impurities, and how can I remove them?
A1: Root Cause Analysis & Identification of Impurities
A discolored crude product often indicates the presence of aromatic impurities, which can arise from the starting materials or side reactions during synthesis. A common synthetic route to this compound is the hydrolysis of diethyl 5-ethoxyisophthalate. Potential impurities include:
-
Unreacted Starting Material: If the synthesis starts from 5-hydroxyisophthalic acid, any unreacted phenol can lead to colored oxidation byproducts.
-
Incomplete Hydrolysis: The presence of the mono-ester (5-ethoxycarbonyl-3-hydroxybenzoic acid) can be an impurity if the hydrolysis of a diester precursor is not driven to completion.
-
Side-Reaction Products: Depending on the reaction conditions, side reactions like decarboxylation or the formation of polymeric materials can occur, leading to discoloration. For instance, processes involving high temperatures can sometimes lead to the formation of colored byproducts like dicarboxylic fluorenones and tricarboxylic biphenyls, which are known impurities in isophthalic acid production.[1]
-
Residual Catalysts or Reagents: If a catalyst was used, its incomplete removal could contribute to the color.
Recommended Purification Strategy:
A multi-step approach is often most effective for removing colored impurities.
-
Activated Carbon Treatment (Decolorization): This is a primary technique for removing colored organic impurities.
-
Recrystallization: This is a powerful technique for separating the desired compound from soluble and insoluble impurities.
Q2: I'm struggling to find a suitable solvent for recrystallizing my crude this compound. What's the best approach?
A2: Systematic Solvent Selection for Recrystallization
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For a dicarboxylic acid like this compound, which has both polar (carboxyl groups) and non-polar (ethoxy group, benzene ring) character, a range of solvents should be tested.
Solvent Screening Protocol:
-
Initial Screening: Test the solubility of a small amount of your crude product (10-20 mg) in about 0.5 mL of various solvents at room temperature and then upon heating.
-
Ideal Characteristics: Look for a solvent where the compound is sparingly soluble at room temperature but dissolves completely upon heating.
-
Crystal Formation: After dissolving at a high temperature, allow the solution to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals is a positive indicator.
Recommended Solvents to Screen:
| Solvent System | Rationale & Expected Behavior |
| Water | The two carboxylic acid groups suggest some water solubility, especially when hot. A related compound, 5-hydroxyisophthalic acid, can be recrystallized from water.[2] |
| Ethanol/Water Mixture | The ethoxy group increases organic solubility. A mixed solvent system can be fine-tuned to achieve the desired solubility profile. Ethanol is a good solvent for many carboxylic acids.[3] |
| Ethyl Acetate | A moderately polar solvent that is often effective for recrystallizing aromatic carboxylic acids. |
| Toluene | A non-polar solvent that may be useful for removing non-polar impurities through hot filtration.[4] |
| Acetone | A polar aprotic solvent that shows good solubility for isophthalic acid and could be a viable option.[5][6] |
Troubleshooting Poor Recrystallization:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the presence of impurities or cooling the solution too quickly. Try using a more dilute solution or a different solvent system.
-
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute, or the compound is too soluble in the chosen solvent. Try evaporating some of the solvent or adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat until it is clear again before cooling.
Q3: After recrystallization, my product's melting point is still broad, and NMR analysis shows persistent impurities. What advanced purification techniques can I use?
A3: Advanced and Orthogonal Purification Strategies
When recrystallization is insufficient, employing a purification technique based on a different chemical principle is necessary.
1. Acid-Base Extraction:
This technique leverages the acidic nature of the carboxylic acid groups.
Workflow for Acid-Base Extraction:
Caption: Workflow for Acid-Base Purification.
Causality: This method is highly effective at removing neutral impurities and other organic compounds that are not sufficiently acidic to be deprotonated by a weak base like sodium bicarbonate.
2. Column Chromatography:
For stubborn impurities with similar polarity, silica gel column chromatography can be an effective, albeit more labor-intensive, option.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A solvent system that provides good separation on a TLC plate. A good starting point would be a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate, with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking.
-
Example Eluent: Hexanes:Ethyl Acetate:Acetic Acid (e.g., 70:30:1). The ratio should be optimized using Thin Layer Chromatography (TLC) to achieve a target Rf value of ~0.3 for the desired product.
-
-
Procedure:
-
Prepare a slurry of silica gel in the mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Q4: How can I be sure that my final product is pure this compound?
A4: Purity Assessment and Characterization
A combination of analytical techniques should be used to confirm the purity and identity of your final product.
| Analytical Technique | Purpose | Expected Result for Pure this compound |
| Melting Point | Assess purity. | A sharp melting point range (typically < 2°C). |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | Clean baseline and correct integration values for aromatic and ethoxy protons. |
| ¹³C NMR | Confirm the carbon skeleton and detect non-protonated impurities. | The correct number of signals corresponding to the unique carbons in the molecule. |
| Mass Spectrometry (MS) | Determine the molecular weight. | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Identify functional groups. | Characteristic peaks for C=O (carboxylic acid), O-H (carboxylic acid), and C-O (ether) bonds. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity. | A single major peak, allowing for the calculation of purity as a percentage. |
By employing these troubleshooting and purification strategies, you can effectively address common issues in the purification of crude this compound and obtain a high-purity final product suitable for your research and development needs.
References
- Google Patents. (n.d.). Process for the preparation of 5-hydroxyisophtalic acids.
-
Nilov, D., et al. (2014). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. National Institutes of Health. Retrieved from [Link]
-
Nilov, D., et al. (2014). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. ResearchGate. Retrieved from [Link]
-
Scholar. (n.d.). Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isophthalic Acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Hydroxyisophthalic acid. PubChem. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
ResearchGate. (2014). What is a best method and solvent to recrystallise 5-acetoxyisophthalic acid? Retrieved from [Link]
-
TREA. (n.d.). Process for the preparation of 5-hydroxyisophtalic acids. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 5-substituted isophthalic acids and competitive inhibition studies with bovine liver glutamate dehydrogenase. Retrieved from [Link]
-
ResearchGate. (2018). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. Retrieved from [Link]
- Google Patents. (n.d.). Purification of 5-sulfoisophthalic acid by the use of an acetic acid wash on a crude cake.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Solubility of Things. (n.d.). Isophthalic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-hydroxyisophthalic acids.
- Google Patents. (n.d.). Production of 5-aminoisophthalic acid.
Sources
- 1. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
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optimizing reaction yield for 5-Ethoxyisophthalic acid synthesis
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-ethoxyisophthalic acid. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to optimize reaction yield and ensure product purity.
Overview of Synthesis
The synthesis of this compound is typically achieved in a two-step process. The first step is a Williamson ether synthesis to form diethyl 5-ethoxyisophthalate, followed by the hydrolysis of the diester to yield the final dicarboxylic acid.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Step 1: Williamson Ether Synthesis (Etherification)
Q1: My reaction yield for diethyl 5-ethoxyisophthalate is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in the Williamson ether synthesis step can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Deprotonation: The phenolic hydroxyl group of diethyl 5-hydroxyisophthalate must be deprotonated to form a potent nucleophile.
-
Weak Base: If you are using a weak base like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous. The reaction may require elevated temperatures (reflux) and longer reaction times.
-
Stronger Base: For a more robust and faster reaction, consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF.[1] Exercise extreme caution when using NaH as it is highly reactive and flammable.
-
-
Poor Quality of Reagents:
-
Wet Solvents/Reagents: Water will quench the alkoxide intermediate and hydrolyze the ethylating agent. Ensure all solvents (e.g., acetone, DMF) and reagents are anhydrous.
-
Decomposed Ethylating Agent: Ethyl iodide and ethyl bromide can degrade over time, releasing free iodine or bromine which can cause side reactions. Use freshly opened or purified reagents.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination, especially with secondary alkyl halides. For primary ethyl halides, refluxing in a solvent like acetone or heating to 50-70°C in DMF is generally effective.[1]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.
-
-
Side Reactions:
-
Elimination: Although less likely with ethyl halides, elimination can occur at high temperatures, leading to the formation of ethene. Using the mildest effective conditions can minimize this.
-
Dialkylation: While sterically hindered, there is a small possibility of C-alkylation on the aromatic ring, especially with very strong bases.
-
Q2: I am observing multiple spots on my TLC plate even after a prolonged reaction time. What are these byproducts and how can I avoid them?
A2: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products.
-
Starting Material: One of the spots is likely your starting material, diethyl 5-hydroxyisophthalate. This suggests an incomplete reaction. Consider the points in Q1 to drive the reaction to completion.
-
Possible Byproducts:
-
Partially Hydrolyzed Starting Material/Product: If there is moisture in your reaction, you might see mono-ester derivatives.
-
Products of C-alkylation: As mentioned, C-alkylation is a possibility, though less common.
-
Products from Impurities: Impurities in your starting material or reagents can lead to additional spots.
-
To avoid these issues:
-
Ensure the purity of your starting materials.
-
Maintain strictly anhydrous conditions.
-
Optimize the stoichiometry of your reagents. A slight excess of the ethylating agent (1.1-1.5 equivalents) is often used.
Step 2: Hydrolysis
Q3: The hydrolysis of my diethyl 5-ethoxyisophthalate is incomplete, or I am getting a messy product. How can I optimize this step?
A3: Incomplete hydrolysis or the formation of impurities during this step can often be resolved by adjusting the reaction conditions.
-
Insufficient Base or Reaction Time: Saponification of the two ester groups requires at least two equivalents of a strong base (e.g., NaOH or KOH). Using a slight excess (2.2-3.0 equivalents) and allowing sufficient reaction time (often several hours at reflux) is recommended.[2]
-
Solvent System: A mixture of ethanol and water is commonly used to ensure the solubility of both the ester and the hydroxide salt.
-
Incomplete Acidification: After hydrolysis, the dicarboxylate salt needs to be fully protonated to precipitate the this compound. Add a strong acid (e.g., HCl) dropwise until the pH is acidic (pH 1-2). Check the pH with litmus paper or a pH meter.
-
Product Solubility: this compound has some solubility in water. Cooling the acidified solution in an ice bath can help maximize precipitation.
Q4: My final product, this compound, has a low melting point and appears impure after purification. What are the common impurities and how can I remove them?
A4: Impurities in the final product can arise from both the etherification and hydrolysis steps.
-
Common Impurities:
-
Mono-ethoxy, mono-hydroxy isophthalic acid: This results from incomplete etherification in the first step.
-
This compound monoethyl ester: This is a result of incomplete hydrolysis.
-
Starting diethyl 5-hydroxyisophthalate: If the first reaction was incomplete and the material was carried through.
-
Inorganic salts: From the base used in hydrolysis and the acid used for precipitation (e.g., NaCl).
-
-
Purification Strategy:
-
Recrystallization: This is the most effective method for purifying the final product. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either remain insoluble or stay in the cold solvent.
-
Solvent Selection: For isophthalic acid derivatives, solvent systems like ethanol/water or purification by dissolving in a base and re-precipitating can be effective.[3] Experiment with different solvent systems to find the optimal one for your product and impurity profile.
-
-
Washing: Thoroughly wash the filtered product with cold deionized water to remove any inorganic salts.
-
Frequently Asked Questions (FAQs)
Q: What is the role of the base in the Williamson ether synthesis step?
A: The base deprotonates the phenolic hydroxyl group of diethyl 5-hydroxyisophthalate, converting it into a much more nucleophilic alkoxide anion. This anion then attacks the electrophilic carbon of the ethyl halide in an SN2 reaction to form the ether linkage.
Q: Can I use other ethylating agents besides ethyl iodide or ethyl bromide?
A: Yes, other ethylating agents with good leaving groups, such as diethyl sulfate or ethyl tosylate, can also be used. The choice often depends on reactivity, cost, and safety considerations. Ethyl iodide is generally more reactive than ethyl bromide.
Q: How can I monitor the progress of the reactions?
A: Thin Layer Chromatography (TLC) is an excellent technique for monitoring both the etherification and hydrolysis steps. For the etherification, you can spot the starting material, the reaction mixture, and a co-spot. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate reaction progress. For hydrolysis, the product will be much more polar than the starting ester.
Q: What are the key safety precautions I should take during this synthesis?
A:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[4][5]
-
Work in a well-ventilated fume hood, especially when handling volatile and flammable solvents and reagents like ethyl iodide and sodium hydride.[4][5]
-
Sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water. Handle it with extreme care in an inert atmosphere if possible.
-
Concentrated acids and bases are corrosive. Handle them with care.
Q: What analytical techniques are best for characterizing the final product?
A: A combination of techniques should be used to confirm the structure and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product.[6][7]
Experimental Protocols
Step 1: Synthesis of Diethyl 5-ethoxyisophthalate
Caption: Step-by-step workflow for the synthesis of diethyl 5-ethoxyisophthalate.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 5-hydroxyisophthalate (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq, finely powdered), and a suitable solvent such as acetone or DMF (enough to dissolve the starting material).
-
Add ethyl iodide or ethyl bromide (1.5-2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 5-ethoxyisophthalate.
-
If necessary, purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound (Hydrolysis)
-
Dissolve the crude diethyl 5-ethoxyisophthalate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide or potassium hydroxide (2.5-3.0 eq) to the solution.
-
Heat the mixture to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the solid in a vacuum oven to yield this compound.
-
If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to improve purity.
Data and Characterization
Table 1: Physicochemical and Spectroscopic Data
| Property | Diethyl 5-ethoxyisophthalate | This compound |
| Molecular Formula | C₁₄H₁₈O₅ | C₁₀H₁₀O₅ |
| Molecular Weight | 266.29 g/mol | 210.18 g/mol |
| Appearance | Colorless oil or low-melting solid | White crystalline solid |
| ¹H NMR (Predicted) | δ 7.8-8.2 (m, 3H, Ar-H), 4.4 (q, 4H, -OCH₂CH₃), 4.1 (q, 2H, Ar-OCH₂CH₃), 1.4 (t, 6H, -OCH₂CH₃), 1.2 (t, 3H, Ar-OCH₂CH₃) | δ 13.0 (br s, 2H, -COOH), 8.0-8.3 (m, 3H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 1.5 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (Predicted) | δ 165 (C=O), 160 (Ar-C-O), 132, 125, 120 (Ar-C), 62 (ester -OCH₂), 64 (ether -OCH₂), 14 (ester -CH₃), 15 (ether -CH₃) | δ 168 (C=O), 161 (Ar-C-O), 134, 126, 122 (Ar-C), 65 (-OCH₂), 15 (-CH₃) |
| IR (cm⁻¹) | ~2980 (C-H), ~1720 (C=O, ester), ~1250 (C-O, ether) | ~3000 (O-H, broad), ~1700 (C=O, acid), ~1250 (C-O, ether) |
| MS (m/z) | [M]+ at 266 | [M]+ at 210 |
References
- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry.
- Santa Cruz Biotechnology. (n.d.). 5-Hydroxyisophthalic acid.
- Thermo Fisher Scientific. (2025).
- What is a best method and solvent to recrystallise 5-acetoxyisophthalic acid? (2014).
- Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. (2014).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Sigma-Aldrich. (2025).
- 5 - SAFETY D
- Isophthalic acid, 5-ethoxy-, diethyl ester - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- Help me, how increase yield in williamson ether reaction? (2022).
- Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons. (n.d.).
- Synthesis of 5-hydroxyisophthalic acid. (n.d.). PrepChem.com.
- Isophthalic acid, 5-ethoxy-, diethyl ester | C14H18O5 | CID 622306. (n.d.). PubChem.
- Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. (n.d.).
- 5-Hydroxyisophthalic acid synthesis. (n.d.). ChemicalBook.
- How to do Williamson ether synthesis while I have tertiary amine in my compound. (2021). Quora.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Organic Syntheses Procedure. (n.d.).
- Reagents & Solvents: Solvents for Recrystalliz
- Organic Syntheses Procedure. (n.d.).
- 5-HYDROXY-ISOPHTHALIC ACID DIETHYL ESTER synthesis. (n.d.). ChemicalBook.
- US5703274A - Process for the preparation of 5-hydroxyisophtalic acids. (n.d.).
- WO2010099532A2 - Purification of 5-sulfoisophthalic acid by the use of an acetic acid wash on a crude cake. (n.d.).
- HPLC Methods for analysis of Isophthalic acid. (n.d.).
- Williamson ether synthesis trouble, 2.0. (2015). Reddit.
- [Optimization of alkaline hydrolysis based on the side chain of diethyl ester 4-amino-N5-formyl-N8, N10-dideaz
- An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Isophthalic Dihydrazide. (n.d.). Benchchem.
- HPLC Method for Analysis of Isophthalic acid on Primesep B Column. (n.d.). SIELC Technologies.
- Isophthalic acid. (n.d.). NIST WebBook.
- 5-Hydroxyisophthalic acid(618-83-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- Isophthalic acid(121-91-5) 13C NMR spectrum. (n.d.). ChemicalBook.
- Crystalliz
- Purification of Isophthalic Acid.
- diethyl methylenemalonate. (n.d.). Organic Syntheses Procedure.
- Confirming the Purity of 5,5'-Methylenediisophthalic Acid: A Comparative Guide to Analytical Techniques. (n.d.). Benchchem.
- JP2002513778A - Purification method of isophthalic acid by crystallization. (n.d.).
- ethyl azodicarboxylate. (n.d.). Organic Syntheses Procedure.
- diethyl (dichloromethyl)phosphonate. (n.d.). Organic Syntheses Procedure.
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- Crystallization of isophthalic acid - US4350828A. (n.d.).
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- Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS)
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Technical Support Center: Mastering Crystal Growth in 5-Ethoxyisophthalic Acid-Based MOFs
Welcome to the technical support center for the synthesis and crystal growth control of Metal-Organic Frameworks (MOFs) derived from 5-ethoxyisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with these advanced materials. Here, you will find field-proven insights and solutions to common challenges encountered during synthesis, moving beyond simple protocols to explain the underlying scientific principles that govern MOF crystallization.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound-based MOFs.
Q1: What are the most critical parameters for controlling crystal size in my this compound MOF synthesis?
A1: The control of crystal size is a delicate balance between nucleation and crystal growth rates.[1][2] The most critical parameters to manipulate are:
-
Temperature: Higher temperatures generally accelerate reaction rates and promote the formation of larger crystals, but this must be balanced to avoid decomposition of reactants.[3]
-
Modulators: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid), is a powerful technique to control crystal size by competing with the this compound linker for coordination to the metal centers, which slows down the formation process and can lead to more ordered structures.[1][4][5]
-
Solvent System: The choice of solvent or a mixed-solvent system (e.g., DMF/water or water/ethanol) can significantly influence the solubility of your precursors and the kinetics of crystal formation.[6][7][8] For instance, increasing the ethanol content in a water/ethanol mixture has been shown to decrease MOF particle size.[6]
-
Reactant Concentration: The concentrations of your metal salt and this compound linker directly impact the supersaturation of the solution, which in turn affects the rate of nucleation.
Q2: I'm observing the formation of an amorphous precipitate instead of crystalline MOF. What is the likely cause?
A2: The rapid precipitation of an amorphous solid suggests that the nucleation rate is excessively high, preventing the ordered growth of a crystalline framework.[1] This can be caused by:
-
High Reactant Concentrations: Overly concentrated solutions can lead to rapid, uncontrolled precipitation.
-
Inappropriate Solvent: The chosen solvent may not be optimal for the self-assembly process.
-
Absence of a Modulator: Modulators can slow down the reaction, allowing for the formation of a more ordered, crystalline material instead of an amorphous solid.[1]
Q3: How can I confirm that I have successfully synthesized the desired this compound-based MOF?
A3: A combination of characterization techniques is essential for confirming the synthesis of your target MOF. Key methods include:
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of your material. The resulting diffraction pattern should match the simulated pattern from the single-crystal X-ray diffraction data if the structure is known.
-
Scanning Electron Microscopy (SEM): SEM allows for the visualization of the crystal morphology (e.g., cubic, octahedral) and size distribution of your synthesized MOF particles.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the coordination of the carboxylate groups of the this compound to the metal centers.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of your MOF and can provide information about the removal of solvent molecules from the pores.[6]
Q4: My MOF crystals are degrading after I remove them from the mother liquor. How can I prevent this?
A4: This is a common issue, particularly with MOFs that are sensitive to the loss of coordinated or guest solvent molecules that stabilize the framework.[10] To mitigate this, consider the following:
-
Solvent Exchange: Before drying, gently exchange the synthesis solvent with a lower boiling point solvent that is less likely to be strongly coordinated to the metal sites. Be cautious with water, as it can degrade some MOFs.[10]
-
Gentle Activation: Instead of aggressive heating under vacuum, which can cause rapid solvent removal and framework collapse, try a more gradual activation process. This may involve a step-wise increase in temperature or a gentler vacuum.
-
Immediate Analysis: For highly sensitive crystals, you may need to perform characterization, such as single-crystal XRD, by mounting the crystal directly from the mother liquor or in a protective oil to prevent desolvation.[10]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Crystal Size Distribution (Polydispersity)
Symptoms:
-
SEM images show a wide range of crystal sizes, from very small nuclei to large agglomerates.
-
Inconsistent results in downstream applications (e.g., drug loading, catalysis) due to variable surface area and pore accessibility.
Root Causes & Solutions:
The primary cause of polydispersity is an imbalance between the rates of nucleation and crystal growth.[1][3]
Workflow for Achieving Monodispersity:
Caption: Workflow for troubleshooting polydispersity in MOF synthesis.
Detailed Troubleshooting Steps:
-
Introduce a Coordination Modulator:
-
What to do: Add a simple monocarboxylic acid, such as acetic acid or benzoic acid, to your reaction mixture.[1][11] These molecules compete with the bidentate this compound for coordination to the metal clusters.[2][5] This competition slows down the overall reaction rate, allowing for more controlled crystal growth.
-
Why it works: By moderating the reaction kinetics, you can shift the balance from rapid nucleation of many small crystals to the slower, more uniform growth of a smaller number of nuclei.[1] The pKa of the modulator is a critical factor; stronger acids can lead to larger crystals.[1]
-
-
Systematically Vary Modulator Concentration:
-
What to do: Perform a series of experiments where you vary the molar equivalents of the modulator relative to the this compound linker. A good starting point is to test a range from 0.5 to 20 equivalents.
-
Why it works: The concentration of the modulator directly influences the degree of growth inhibition. Higher concentrations generally lead to smaller, more uniform crystals, but excessive amounts can also completely inhibit MOF formation.
-
-
Optimize Thermal Profile:
-
What to do: Instead of placing your synthesis vessel directly into a preheated oven, use a programmable oven to introduce a slow heating ramp (e.g., 1-2 °C/minute) to the final reaction temperature.
-
Why it works: A slow ramp rate ensures that the solution reaches the nucleation temperature more uniformly, promoting a single nucleation event rather than continuous nucleation over a wide temperature range.[3]
-
Data Summary Table: Effect of Modulators on Crystal Size
| Modulator Type | Modulator:Linker Ratio | Observed Effect on Crystal Size | Rationale |
| Acetic Acid | Low (1-5 eq.) | Moderate decrease | Competes with linker, slowing growth.[1] |
| Acetic Acid | High (10-20 eq.) | Significant decrease, potential for nanoparticles | Increased competition further inhibits growth.[4] |
| Nitric Acid | Varies | Can lead to larger crystals | Strong acid nature influences deprotonation and coordination.[1] |
| None | N/A | Often large, polydisperse crystals or amorphous powder | Uncontrolled, rapid nucleation and growth. |
Problem 2: Uncontrolled Crystal Morphology or Undesirable Crystal Habit
Symptoms:
-
Crystals are irregularly shaped, intergrown, or do not exhibit the desired faceting for the intended application.
-
Difficulty in obtaining high-quality single crystals suitable for X-ray diffraction.
Root Causes & Solutions:
Crystal morphology is determined by the relative growth rates of different crystal facets. This can be influenced by the selective adsorption of molecules (solvents, modulators) onto specific crystallographic faces.[12]
Workflow for Controlling Morphology:
Caption: Workflow for controlling MOF crystal morphology.
Detailed Troubleshooting Steps:
-
Modify the Solvent Environment:
-
What to do: Experiment with different solvent systems. If you are using a single solvent like DMF, try introducing a co-solvent such as water, ethanol, or acetone.[6][7] The ratio of the solvents can be systematically varied.
-
Why it works: Solvents with different polarities and coordination strengths will interact differently with the growing MOF crystal facets. A solvent that strongly coordinates to a particular face will slow its growth, causing that face to be more expressed in the final crystal shape.
-
-
Employ Structure-Directing Modulators:
-
What to do: In addition to simple monocarboxylic acids, consider modulators with different steric bulk or functional groups that may preferentially adsorb to certain crystal faces.
-
Why it works: The modulator acts as a "capping agent," physically blocking or slowing the addition of new growth units to specific facets.[12] This allows you to selectively control the growth rates in different crystallographic directions.
-
-
Fine-Tune the Reaction pH:
-
What to do: The addition of small amounts of a non-coordinating acid or base can be used to adjust the initial pH of the reaction mixture. This should be done carefully, as significant pH changes can lead to different phases.
-
Why it works: The pH of the solution influences the deprotonation state of the this compound linker.[2] The availability of the fully deprotonated carboxylate groups is essential for framework formation, and controlling this can influence the kinetics of crystal growth.
-
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a this compound-Based MOF
This protocol provides a baseline for synthesizing a crystalline MOF and can be modified according to the troubleshooting guides above.
-
Precursor Solution Preparation: In a 20 mL glass vial, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) and this compound (0.1 mmol) in 10 mL of N,N-dimethylformamide (DMF).
-
Modulator Addition (Optional): If using a modulator (e.g., acetic acid), add the desired volume to the precursor solution.
-
Homogenization: Sonicate the mixture for 10-15 minutes to ensure all components are fully dissolved and the solution is homogeneous.
-
Reaction: Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in a programmable oven and heat to the desired temperature (e.g., 120 °C) for 24-72 hours.
-
Cooling: Allow the autoclave to cool to room temperature naturally.
-
Product Collection: Collect the crystalline product by centrifugation or filtration.
-
Washing: Wash the collected solid multiple times with fresh DMF to remove unreacted precursors, followed by a solvent exchange with a more volatile solvent like methanol or ethanol.
-
Activation: Dry the product under vacuum at an elevated temperature (e.g., 150 °C) to remove residual solvent from the pores and activate the MOF for subsequent applications.
Protocol 2: Post-Synthetic Modification (PSM) for Functionalization
PSM can be used to introduce new functional groups or to "heal" defects in the MOF structure after the initial synthesis.[13][14]
-
MOF Activation: Ensure your synthesized this compound-based MOF is fully activated (i.e., pores are free of solvent) as described in Protocol 1.
-
Modification Solution: Prepare a solution of the desired functional molecule in an appropriate solvent that does not dissolve the MOF.
-
Reaction: Immerse the activated MOF powder in the modification solution and stir or shake at a specific temperature (can be room temperature or elevated) for a set period (hours to days).
-
Washing: After the modification period, filter the MOF and wash it thoroughly with fresh solvent to remove any unreacted modifying agent.
-
Drying: Dry the functionalized MOF under vacuum.
-
Characterization: Use techniques like FTIR, TGA, and elemental analysis to confirm the successful incorporation of the new functional group.
References
- A greener path to synthesising Metal Organic Frameworks for carbon capture and storage. (2026). BITS Pilani.
- Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. (2025). Journal of the American Chemical Society.
- Solvent determines the formation and properties of metal–organic frameworks. Royal Society of Chemistry.
- Influence of temperature on metal-organic frameworks. (2014). Science Press.
- Modulated self-assembly of metal–organic frameworks.
- Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks.
- MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.
- Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). (2025).
- Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. (2024). RSC Publishing.
- Effect of solvent systems on morphology of MOF.
- Room-Temperature Synthesis of Two-Dimensional Metal–Organic Frameworks with Controllable Size and Functionality for Enhanced CO2 Sorption. (2018).
- Room-Temperature Synthesis of Two-Dimensional Metal-Organic Frameworks with Controllable Size and Functionality for Enhanced CO2. (2018). OSTI.GOV.
- Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications.
- Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture? What can I do to avoid this problem? (2019).
- Millimeter-Sized Metal-Organic Framework Single Crystals without Inversion Symmetry. (2022). ChemRxiv.
- Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. (2019). eScholarship.org.
- Metal‐Organic Framework (MOF) Morphology Control by Design. (2014).
- Synthesis of Metal-Organic Frameworks Using 5-Hydrazinoisophthalic Acid Hydrochloride: Application Notes and Protocols. (2025). Benchchem.
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- 4. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. osti.gov [osti.gov]
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- 13. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks [escholarship.org]
preventing side reactions during the polymerization of 5-Ethoxyisophthalic acid
Technical Support Center: Polymerization of 5-Ethoxyisophthalic Acid
Introduction: Navigating the Synthesis of this compound-Based Polyesters
Welcome to the technical support guide for the polymerization of this compound (5-EIA). 5-EIA is a valuable substituted aromatic dicarboxylic acid monomer used to impart specific properties, such as improved solubility and modified thermal characteristics, to high-performance polyesters like polybenzimidazoles and specialty copolyesters.
However, the presence of the ethoxy substituent, coupled with the inherent reactivity of the isophthalic acid backbone, introduces specific challenges during polymerization. High-temperature melt or solution polycondensation, while necessary for achieving high molecular weight, can also trigger a series of undesirable side reactions. These reactions can lead to polymers with compromised molecular weight, discoloration, and inconsistent material properties.
This guide is structured as a series of frequently asked questions and in-depth troubleshooting protocols. It is designed for researchers and drug development professionals to proactively prevent and resolve common issues encountered during the polymerization of 5-EIA. We will delve into the causality behind these side reactions and provide field-proven, validated protocols to ensure the synthesis of high-quality, reproducible polymers.
Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common issues encountered during 5-EIA polymerization in a direct question-and-answer format.
Q1: My final polymer is yellow or brown, but I expected a colorless product. What is the primary cause of this discoloration?
A1: Discoloration is typically a result of thermo-oxidative degradation. The ethoxy group on the isophthalic acid ring, while enhancing solubility, can be susceptible to oxidation and cleavage at the high temperatures required for polyesterification (often exceeding 180°C).[1] This process can generate chromophoric byproducts. Additionally, oxidation of the aromatic ring itself can occur if the reaction is not conducted under a strictly inert atmosphere.[2]
Q2: The molecular weight of my polymer is consistently lower than expected. What are the likely causes?
A2: Low molecular weight can stem from several factors:
-
Decarboxylation: At elevated temperatures, one of the carboxylic acid groups can be lost as CO2, creating a monofunctional "chain-capping" species that terminates polymer growth.[3]
-
Impurities in Monomers: Even trace amounts of monofunctional impurities in either the 5-EIA or the diol comonomer will limit chain extension. Water is a particularly detrimental impurity as it can shift the esterification equilibrium and hydrolyze ester linkages at high temperatures.[4][5]
-
Sub-optimal Catalyst Activity: The chosen catalyst may be inefficient or may have been deactivated, for example by hydrolysis.[4]
Q3: My reaction mixture gelled or crosslinked prematurely. Why did this happen?
A3: Gelation is a common issue when side reactions generate multifunctional species that can act as crosslinking points.[6][7] While less common with bifunctional monomers like 5-EIA and a diol, it can be triggered by:
-
Side reactions at the ethoxy group: Under harsh conditions, reactions involving the ethoxy group could potentially lead to branching.
-
Contaminants: The presence of polyfunctional impurities (e.g., tricarboxylic acids) in the 5-EIA monomer can lead to network formation.
Q4: How critical is the purity of the this compound monomer?
A4: It is absolutely critical. The principles of step-growth polymerization dictate that stoichiometric balance and high monomer purity are paramount for achieving high molecular weight. Impurities such as 3-carboxybenzaldehyde (an intermediate in isophthalic acid synthesis) or residual starting materials from 5-EIA synthesis can act as chain terminators or cause discoloration.[8]
Q5: What is the ideal temperature range for polymerizing 5-EIA to avoid side reactions?
A5: The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing thermal degradation. For many polyesterifications involving isophthalic acid derivatives, the temperature is typically maintained between 160°C and 240°C.[9] A staged approach is often best: an initial, lower temperature phase (e.g., 180-200°C) for the initial esterification, followed by a gradual increase to a higher temperature (e.g., 210-230°C) under vacuum to drive the reaction to completion and remove condensation byproducts.
Section 2: In-Depth Analysis and Mitigation Strategies
This section provides a deeper dive into the mechanisms of the key side reactions and presents structured approaches for their prevention.
Decarboxylation: The Chain-Termination Culprit
Decarboxylation is the thermal decomposition of a carboxylic acid group, releasing carbon dioxide. This converts a difunctional monomer into a monofunctional one, effectively capping a growing polymer chain and preventing further increases in molecular weight.
Mechanism: HOOC-Ar(OEt)-COOH → HOOC-Ar(OEt)-H + CO₂
Causative Factors:
-
High Temperatures: The rate of decarboxylation increases significantly at temperatures above 250°C, though it can occur at lower temperatures during prolonged reaction times.[10]
-
Catalyst Choice: Certain metal catalysts or acidic/basic impurities can lower the activation energy for decarboxylation.
Prevention Strategy:
-
Strict Temperature Control: Carefully control the reaction temperature profile. Avoid aggressive heating ramps and prolonged exposure to the maximum reaction temperature.
-
Efficient Byproduct Removal: Use a high-efficiency vacuum system in the final stages of polymerization to remove water and other condensates. This drives the desired esterification reaction forward, allowing for shorter overall reaction times at high temperatures.
-
Catalyst Screening: If decarboxylation is suspected, screen alternative catalysts known for lower acidity or basicity at high temperatures.
Ether Cleavage and Thermo-Oxidative Discoloration
The ethoxy group (-OCH₂CH₃) is a primary site for thermo-oxidative attack, which can lead to both chain scission and the formation of colored byproducts.
Workflow for Troubleshooting Polymer Discoloration
Caption: Desired reaction pathway versus key side reactions.
Methodology:
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical overhead stirrer, a nitrogen inlet adapter, and a short-path distillation head connected to a vacuum trap and vacuum pump.
-
Charging Reactants: Charge the flask with equimolar amounts of purified this compound and 1,6-hexanediol (e.g., 0.1 mol of each). Add the catalyst (e.g., 0.05 mol% Titanium(IV) isopropoxide).
-
Inerting the System: Purge the system with dry nitrogen for at least 30 minutes to remove all air. Maintain a gentle nitrogen flow.
-
Stage 1 (Esterification): Heat the reaction mixture to 190°C with stirring. Water will begin to distill off as the esterification proceeds. Maintain this temperature for 2-3 hours, or until approximately 80-90% of the theoretical amount of water has been collected.
-
Stage 2 (Polycondensation): Gradually increase the temperature to 220°C over 1 hour. Once the temperature has stabilized, slowly apply vacuum, reducing the pressure to <1 mbar over 30-60 minutes. A significant increase in melt viscosity should be observed.
-
Termination: Continue the reaction under high vacuum at 220°C for an additional 2-4 hours, or until the desired melt viscosity is achieved (indicated by the stirrer torque).
-
Cooling and Isolation: Discontinue heating and vacuum. Allow the reactor to cool to room temperature under a positive pressure of nitrogen. The resulting solid polymer can then be isolated.
Protocol: Analytical Detection of Side Products
Objective: To identify and quantify common side products by hydrolyzing the final polymer and analyzing the constituent monomers via Gas Chromatography-Mass Spectrometry (GC-MS). [11][12] Methodology:
-
Polymer Hydrolysis: Place ~50 mg of the polymer in a vial. Add 2 mL of a 2M NaOH solution in methanol/DMSO. [11]Seal the vial and heat at 80°C for 4-6 hours until the polymer is fully dissolved and hydrolyzed.
-
Acidification: Cool the solution and carefully acidify to pH ~2 with concentrated phosphoric acid. This will precipitate the dicarboxylic acids.
-
Derivatization (Silylation): Remove the solvent under a stream of nitrogen. Add 1 mL of N,O-Bis(trimethylsilyl)acetamide (BSA) and 1 mL of dry pyridine. [11]Seal the vial and heat at 60°C for 1 hour to convert the acidic protons to trimethylsilyl (TMS) esters/ethers.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into a GC-MS system. Use a standard non-polar column (e.g., DB-5).
-
Data Interpretation:
-
The main peaks will correspond to the TMS derivatives of this compound and the diol.
-
Look for a peak corresponding to the TMS derivative of decarboxylated 5-EIA (ethyl-benzoic acid).
-
Other small peaks may indicate byproducts from ether cleavage (e.g., 5-hydroxyisophthalic acid derivatives) or other impurities.
-
References
- Recent Advances in the Enzymatic Synthesis of Polyester - PMC - NIH. National Institutes of Health.
- US20120123009A1 - Polyester polyols made of isophthalic acid and/or terephthalic acid and oligoalkyl oxides - Google Patents. Google Patents.
- Identification of Components in Polycarbonate and Polyester Monomers and Polymers by GC-MS | Request PDF - ResearchGate. ResearchGate.
- Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates - MDPI. MDPI.
- Isophthalic acid – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
- Screening, Identification, and Degradation Mechanism of Polyester Fiber-Degrading Bacteria - MDPI. MDPI.
- Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance - PMC - NIH. National Institutes of Health.
- (PDF) Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates - ResearchGate. ResearchGate.
- HIGH PERFORMANCE POLYESTER-BASED MATERIALS - CentAUR. University of Reading.
- Catalyst-free polyesterification enables multifunctional and sustainable polyester - Green Chemistry (RSC Publishing). Royal Society of Chemistry.
- RAFT polymerization by the radical decarboxylation of carboxylic acids - ChemRxiv. ChemRxiv.
- Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Wiley Online Library.
- esterification and polyesterification reactions with industrial applications. polyesters obtained from mixture of dicarboxilic acids and diols. Semantic Scholar.
- Bacterial Decarboxylation of o-Phthalic Acids - PubMed. National Institutes of Health.
- Process for the preparation of 5-hydroxyisophtalic acids - TREA. TREA.
- Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities - Scholar. Universitat Politècnica de Catalunya.
- Decarboxylation - Organic Chemistry Portal. Organic Chemistry Portal.
- Impact of Chemicals and Processing Treatments on Thermo-Mechanical Recycling of Polyester Textiles - MDPI. MDPI.
- US5132450A - Process for producing high purity isophthalic acid - Google Patents. Google Patents.
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- 12. mdpi.com [mdpi.com]
troubleshooting poor solubility of 5-Ethoxyisophthalic acid in reaction media
Welcome to the technical support center for 5-Ethoxyisophthalic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. The following question-and-answer-based troubleshooting guide provides in-depth technical insights and actionable protocols to overcome common solubility issues.
FAQ 1: What is this compound, and what are its key physicochemical properties?
This compound is an aromatic dicarboxylic acid. Its structure consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and an ethoxy group at position 5. Understanding its fundamental properties is the first step in troubleshooting its solubility.
Like other dicarboxylic acids, it is a colorless crystalline solid[1]. The two carboxylic acid groups can engage in strong intermolecular hydrogen bonding, which contributes to a stable crystal lattice and, consequently, often leads to low solubility in many solvents. The solubility of carboxylic acids in water typically decreases as the carbon chain length (or molecular weight) increases[2][3]. The ethoxy group adds some hydrophobic character, further influencing its solubility profile.
Table 1: Physicochemical Properties of Isophthalic Acid Derivatives
| Property | Isophthalic Acid | 5-Hydroxyisophthalic Acid | This compound (diethyl ester) |
| CAS Number | 121-91-5[4] | 618-83-7 | 13032-47-2 |
| Molecular Formula | C₈H₆O₄[4] | C₈H₆O₅ | C₁₄H₁₈O₅[5] |
| Molecular Weight | 166.13 g/mol [4] | 182.13 g/mol [6] | 266.29 g/mol [5] |
| Appearance | White crystalline solid[4] | Solid | Not specified |
| pKa₁ | 3.46 - 3.70[4][7] | Not specified | Not applicable |
| pKa₂ | 4.46 - 4.60[4][7] | Not specified | Not applicable |
| Water Solubility | Very low (0.12 g/L at 25°C)[8][9] | Not specified | Not specified |
FAQ 2: Why is this compound so difficult to dissolve in my reaction solvent?
The poor solubility of this compound stems from a combination of factors inherent to its molecular structure:
-
Strong Intermolecular Forces: As a dicarboxylic acid, the primary challenge is overcoming the strong hydrogen bonds between the carboxylic acid groups of adjacent molecules in the solid state. These interactions create a stable crystal lattice that requires a significant amount of energy to disrupt.
-
Molecular Polarity and Structure: The molecule has both polar (two -COOH groups) and nonpolar (benzene ring, ethoxy group) regions. This amphipathic nature means it is often not perfectly suited for either highly polar solvents (like water) or purely nonpolar solvents (like hexanes). Aromatic dicarboxylic acids are known to have low solubility in water but better solubility in some organic solvents[10][11].
-
"Odd-Even" Effect: While more pronounced in aliphatic dicarboxylic acids, the arrangement of functional groups can affect crystal packing. Dicarboxylic acids with an even number of carbons between the carboxyl groups tend to be less soluble than those with an odd number, a phenomenon related to crystal lattice energy[12][13]. While this specific rule doesn't directly apply to this aromatic structure, it highlights the importance of molecular symmetry and packing in determining solubility.
FAQ 3: I'm setting up a reaction and the compound won't dissolve. What is a systematic approach to troubleshooting this?
A methodical approach is crucial to solving solubility issues without compromising your reaction's integrity. The flowchart below outlines a decision-making process for systematically addressing the poor solubility of this compound.
Caption: Troubleshooting workflow for this compound solubility.
FAQ 4: Which solvents are the best starting points for dissolving this compound?
For aromatic dicarboxylic acids like isophthalic acid, polar aprotic solvents are generally the most effective. These solvents can disrupt the hydrogen bonds of the solute without participating in acid-base chemistry.
Table 2: Recommended Solvents for this compound
| Solvent Class | Recommended Solvents | Rationale & Considerations |
| Polar Aprotic (Best Choice) | DMF, DMSO, NMP, DMAc | These solvents are excellent hydrogen bond acceptors and have high dielectric constants, making them effective at solvating the carboxylic acid groups. Isophthalic acid shows good solubility in DMF[10]. |
| Alcohols | Methanol, Ethanol | Can act as both hydrogen bond donors and acceptors. Solubility is often moderate but better than in nonpolar solvents[8][14]. |
| Ethers | THF, Dioxane | Moderate polarity. May require heating to achieve sufficient solubility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Generally poor solvents for dicarboxylic acids unless the compound is derivatized to an ester or acid chloride. |
| Aqueous | Water | Very poorly soluble in neutral water[14]. Solubility increases dramatically at high pH due to salt formation. |
FAQ 5: How can I use a base to improve solubility, and which one should I choose?
Adding a base is one of the most effective strategies for dissolving carboxylic acids[7][15]. The base deprotonates the carboxylic acid groups (-COOH) to form carboxylate anions (-COO⁻). This resulting salt is an ionic compound and is typically much more soluble in polar solvents than the neutral acid.
Causality: The first dissociation constant (pKa₁) of a dicarboxylic acid is generally lower (more acidic) than a corresponding monocarboxylic acid due to the electron-withdrawing effect of the second carboxyl group[1][16]. The second dissociation (pKa₂) is higher due to the electrostatic repulsion from the existing negative charge[1]. For isophthalic acid, these values are approximately 3.5 and 4.5, respectively[4][9]. A base with a conjugate acid pKa significantly higher than ~4.5 will effectively deprotonate both sites.
Choosing a Base:
-
For forming a soluble salt in situ for a reaction: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These are less likely to interfere with subsequent reactions (e.g., amide coupling, esterification).
-
For aqueous solutions: Use inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Protocol 1: In-Situ Solubilization with an Organic Base
-
Setup: To your reaction vessel, add the this compound and the chosen polar aprotic solvent (e.g., DMF).
-
Base Addition: While stirring, add a non-nucleophilic organic base (e.g., triethylamine) dropwise. A stoichiometric amount of 2.0 to 2.2 equivalents is typically required to deprotonate both carboxylic acids.
-
Observation: The solid should begin to dissolve as the carboxylate salt is formed. Gentle warming (30-40°C) may be applied to expedite the process.
-
Reaction: Once a clear solution is obtained, proceed with the addition of your other reagents. Be mindful that the carboxylate is now the active nucleophile, which is relevant for reactions like esterification.
FAQ 6: When should I consider using co-solvents or increasing the temperature?
These strategies should be considered when a single solvent is insufficient or when the use of a base is incompatible with your reaction chemistry.
-
Increasing Temperature: Heating increases the kinetic energy of the solvent molecules, helping them to overcome the crystal lattice energy of the solid. Many compounds, including isophthalic acid, show significantly increased solubility at higher temperatures[10].
-
Risk: The primary risk is thermal degradation of your compound or other reagents. Always perform a stability test on a small scale. Run a thin-layer chromatography (TLC) or LC-MS of a sample held at the target temperature for the expected reaction time to check for the appearance of new spots or peaks.
-
-
Co-solvents: Using a mixture of solvents can fine-tune the polarity of the reaction medium. For example, adding a small amount of a highly polar solvent like DMSO to a less polar solvent like THF can sometimes create a synergistic effect that enhances solubility more than either solvent alone. Research has shown that even small amounts of water in organic solvents can sometimes remarkably increase the solubility of carboxylic acids[17].
-
Risk: The solvent mixture must be compatible with all reagents and reaction conditions. Unwanted side reactions or precipitation of other components can occur.
-
References
-
Dicarboxylic Acids and their Derivatives, Chemistry tutorial. [Link]
-
Gao, J., et al. (2015). Identification and Molecular Understanding of the Odd–Even Effect of Dicarboxylic Acids Aqueous Solubility. Industrial & Engineering Chemistry Research, 54(38), 9423–9429. [Link]
-
Dicarboxylic acid - Grokipedia. [Link]
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Saxena, P., & Hildemann, L. M. (1997). Water-soluble organics in atmospheric particles: A critical review of the literature and application of thermodynamics to identify candidate compounds. Journal of Atmospheric Chemistry, 24(1), 57-109. [Link]
-
Ward, G. F., & Cates, V. E. (1953). The solubilities of dicarboxylic acids in benzene and aqueous solutions. Transactions of the Faraday Society, 49, 1033. [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. University of California, Berkeley. [Link]
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The solubility of carboxylic acids can be greatly increased by: solubilization in a polar. Gauth. [Link]
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Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. (2021). YouTube. [Link]
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Kovalev, V. V., et al. (2015). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. NIH Public Access. [Link]
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Reactions of Carboxylic Acids and Derivatives. Solubility of Things. [Link]
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Isophthalic acid. Solubility of Things. [Link]
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How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Quora. [Link]
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Isophthalic acid, 5-ethoxy-, diethyl ester. PubChem. [Link]
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Isophthalic acid. ChemBK. [Link]
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Isophthalic acid (CAS 121-91-5). Good Scents Company. [Link]
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5-Hydroxyisophthalic acid. PubChem. [Link]
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Isophthalic acid. Wikipedia. [Link]
- Process for the preparation of 5-hydroxyisophtalic acids.
-
Synthesis of 5-hydroxyisophthalic acid. PrepChem.com. [Link]
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Karr, D. B., & Couch, J. R. (1976). Synthesis of 5-substituted isophthalic acids and competitive inhibition studies with bovine liver glutamate dehydrogenase. Proceedings of the Society for Experimental Biology and Medicine, 151(2), 316-320. [Link]
-
Patel, K. R., et al. (2013). Synthesis, Characterization and Dyeing Assessment of Novel Monoazo Dyes based on Naphthalimide Moiety on Diverse Textile Fibers. Trade Science Inc. [Link]
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Technical Support Center: Enhancing the Thermal Stability of Polymers Containing 5-Ethoxyisophthalic Acid
Welcome to the technical support center for researchers and scientists working with polymers derived from 5-Ethoxyisophthalic acid. This guide is designed to provide you with expert insights and practical, field-proven solutions to common challenges encountered during the synthesis and processing of these materials. Our goal is to move beyond simple procedural lists and explain the fundamental principles—the "why"—behind each experimental choice, ensuring you can troubleshoot effectively and optimize your polymer's performance.
Section 1: Fundamentals of Thermal Stability & Degradation
This section addresses the core principles governing the thermal stability of polyesters synthesized with this compound.
Q1: What are the primary mechanisms of thermal degradation in polyesters containing this compound?
Answer: Polymers incorporating this compound are typically aromatic polyesters. Their thermal degradation is a complex process primarily initiated by the cleavage of the ester linkages within the polymer backbone, which is the least stable bond in the structure.[1][2] At elevated temperatures (generally >300°C), several degradation pathways can occur:
-
Ester Pyrolysis (Chain Scission): This is the dominant mechanism. The ester groups can undergo random scission, leading to the formation of carboxyl and vinyl end-groups.[2] This process breaks the main polymer chain, reducing molecular weight and compromising mechanical properties.[3]
-
Side-Group Elimination: The ethoxy group (-OCH₂CH₃) on the isophthalic ring can be a point of thermal cleavage, though the aromatic ether linkage is generally more stable than aliphatic ethers.[4]
-
Radical Reactions: Initial bond cleavage can generate reactive radicals that propagate through the polymer matrix, causing further chain scission and cross-linking.[1]
-
Hydrolytic Degradation: At high temperatures, even trace amounts of water can hydrolyze the ester bonds, a reaction often catalyzed by acidic carboxyl end-groups.[5]
-
Thermo-oxidative Degradation: If oxygen is present during heating, it can accelerate degradation significantly by forming peroxides that decompose into highly reactive radicals.[6][7]
The rigid aromatic backbone provided by the isophthalic acid moiety generally imparts good thermal stability.[8] However, the ester linkages remain the critical points for thermal failure.
Q2: My polymer's decomposition temperature is lower than expected. Could residual polymerization catalyst be the cause?
Answer: Absolutely. Residual catalysts are a frequent cause of reduced thermal stability. Many catalysts used in polycondensation, such as antimony, tin, or titanium compounds, can remain in the polymer matrix and actively promote thermal degradation during subsequent processing or analysis.[9][10]
These catalysts can lower the activation energy required for chain scission reactions, effectively reducing the onset temperature of decomposition.[10] For instance, certain metal catalysts can catalyze the depolymerization of polyesters at high temperatures.[11] It is crucial to either deactivate the catalyst post-polymerization using stabilizers like phosphoric acid or to select a catalyst known for its high stability and minimal impact on the final polymer's properties.[12]
Section 2: Troubleshooting Common Experimental Issues
This section provides direct answers to specific problems you might encounter in the lab.
Q3: I'm observing significant color change (yellowing/darkening) and a drop in viscosity during melt processing of my this compound-based polyester. What's happening and how can I fix it?
Answer: This is a classic sign of thermal degradation, likely exacerbated by the presence of oxygen (thermo-oxidative degradation).[3][7] The color change is due to the formation of conjugated systems or chromophores from side reactions, while the viscosity drop directly correlates with a reduction in molecular weight from chain scission.
Here is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for polymer degradation during melt processing.
Q4: My TGA results show a two-stage decomposition. What does this indicate?
Answer: A multi-stage decomposition profile in a Thermogravimetric Analysis (TGA) thermogram often indicates that degradation is occurring through different mechanisms at different temperatures. For aromatic polyesters, a common pattern is:
-
First Stage (Lower Temperature): This initial weight loss can be attributed to the scission of "weak links" in the polymer structure. This may include the cleavage of bonds at the chain ends, particularly if reactive carboxyl groups are present, or the decomposition of specific side groups.[13][14]
-
Second Stage (Higher Temperature): This major weight loss event typically corresponds to the random scission of the main polymer backbone—the fundamental decomposition of the polyester structure.[15]
This behavior was observed in polyesters prepared from diphenolic acid, where the initial decomposition around 210°C was due to the presence of pendent carboxyl groups, while the main chain degraded at a much higher temperature.[13][14] Analyzing the evolved gases at each stage using a TGA coupled with mass spectrometry (TGA-MS) or FTIR (TGA-FTIR) can definitively identify the degrading components.[16]
Section 3: Strategies for Enhancing Thermal Stability
Proactive measures can be taken to build more robust polymers from the ground up.
Q5: How can I structurally modify my polymer to increase its thermal stability?
Answer: The most effective structural modification for improving the thermal stability of condensation polymers like polyesters is end-capping . The terminal carboxyl (-COOH) and hydroxyl (-OH) groups of polyester chains are often more reactive than the linkages within the backbone and can initiate thermal degradation.[13][17]
End-capping involves reacting these terminal groups with a monofunctional molecule to form a more stable, non-reactive end group.[18] This "caps" the chain, preventing unzipping or catalytically-driven degradation that starts from the ends.
| Strategy | Reagent Example | Mechanism |
| End-Capping | Maleic Anhydride, Acetic Anhydride | Reacts with terminal hydroxyl groups to form stable ester end-groups, preventing backbiting reactions.[18] |
| End-Capping | Lactim Ethers | Reacts with terminal carboxyl groups to reduce their concentration and associated hydrolytic degradation.[17] |
| Chain Extension | Diisocyanates, Epoxides | Reacts with end-groups to increase molecular weight, which can indirectly improve stability, but must be controlled to avoid gelation.[19] |
Table 1: Summary of structural modification strategies.
Q6: Beyond end-capping, what additives are effective for stabilizing these polyesters?
Answer: Incorporating specific additives is a highly effective method for enhancing thermal stability. These additives work by interrupting the degradation process at a chemical level.
-
Antioxidants/Thermal Stabilizers: These are crucial for preventing thermo-oxidative degradation. Hindered phenolic antioxidants are excellent radical scavengers, while phosphite-based stabilizers decompose hydroperoxides into non-radical, stable products.
-
Silsesquioxanes: Oligomeric silsesquioxanes, particularly those that can be chemically incorporated into the polymer matrix, have been shown to significantly improve the thermal stability of polyesters.[1] They can delay decomposition processes to higher temperatures by physically shielding the polymer chains and limiting the emission of volatile degradation products.[1] For example, in one study, incorporating an oligomeric silsesquioxane delayed a major thermo-oxidative process from 540°C to 600°C.[1]
Section 4: Analytical Protocols for Thermal Stability Assessment
Accurate and consistent characterization is key to evaluating the success of your stabilization strategies.
Q7: What is the standard procedure for evaluating the thermal stability of my polymer using Thermogravimetric Analysis (TGA)?
Answer: Thermogravimetric Analysis (TGA) is the cornerstone technique for assessing thermal stability.[16][20] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[21][22] Here is a standard protocol for a dynamic TGA scan.
Experimental Protocol: TGA for Polymer Thermal Stability
Objective: To determine the key thermal decomposition characteristics of a this compound-based polyester.
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity Nitrogen (or Air for oxidative studies)
-
Microbalance
-
Dried polymer sample (5-10 mg)
-
TGA sample pan (platinum or ceramic)
Procedure:
-
Sample Preparation:
-
Ensure the polymer sample is completely dry by placing it in a vacuum oven at an appropriate temperature (e.g., 80-100°C) for at least 12 hours to remove any residual water or solvent, as these can interfere with the measurement.[16]
-
Carefully weigh 5-10 mg of the dried polymer into a tared TGA sample pan. Record the exact weight.
-
-
Instrument Setup:
-
Place the sample pan securely onto the TGA balance mechanism.
-
Seal the furnace and begin purging with the desired gas (typically Nitrogen for thermal stability studies, Air for thermo-oxidative stability) at a constant flow rate (e.g., 20-50 mL/min). Allow the system to purge for 15-20 minutes to ensure an inert (or fully oxidative) atmosphere.
-
-
Thermal Program:
-
Set up the following temperature program:
-
Equilibrate: Hold at a starting temperature (e.g., 30°C) for 5 minutes.
-
Ramp: Increase the temperature at a constant heating rate (a standard rate is 10°C/min) to a final temperature well above the expected decomposition (e.g., 700-800°C).[23]
-
-
Start the experiment and record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss vs. temperature to generate the TGA thermogram.
-
Plot the first derivative of the weight loss curve (DTG curve) to identify temperatures of maximum decomposition rates.
-
From the curves, determine the key parameters outlined in Table 2.
-
Q8: How do I interpret the data from my TGA and DSC analyses?
Answer: TGA and Differential Scanning Calorimetry (DSC) provide complementary information. TGA tracks mass loss, indicating decomposition, while DSC tracks heat flow, revealing transitions like the glass transition (Tg) and melting (Tm).[21][23]
| Parameter | Technique | Definition | Significance for Stability |
| Tonset or Td5% | TGA | The temperature at which 5% weight loss occurs. | A primary indicator of the start of significant thermal decomposition. A higher Td5% means better thermal stability.[7] |
| Td,max | TGA (DTG) | The temperature at which the rate of weight loss is maximal (the peak of the first derivative curve). | Indicates the point of most rapid decomposition. A higher Td,max suggests greater stability. |
| Char Yield | TGA | The percentage of material remaining at the end of the experiment (e.g., at 700°C). | A higher char yield often correlates with better flame retardancy and thermal stability, as it indicates the formation of a stable carbonaceous layer.[4] |
| Tg | DSC | Glass Transition Temperature. The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[22] | While not a direct measure of decomposition, a high Tg is often desired for high-temperature applications and is characteristic of rigid polymer backbones that tend to be more thermally stable.[24] |
Table 2: Key parameters from TGA and DSC for evaluating thermal stability.
Below is a generalized workflow for a comprehensive thermal analysis of your polymer.
Caption: Experimental workflow for comprehensive thermal stability assessment.
References
-
Gaan, S., et al. (2018). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. Polymers (Basel). Available at: [Link]
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Wright, W.W. (1968). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Defense Technical Information Center. Available at: [Link]
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EAG Laboratories. Thermal Analysis Techniques | Polymers. Available at: [Link]
-
Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]
-
Zhang, P., et al. (2009). Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. Polymer Degradation and Stability. Available at: [Link]
-
RIDEAU. (2017). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. Available at: [Link]
-
Fiveable. Thermal analysis methods (DSC, TGA) | Intro to Polymer Science Class Notes. Available at: [Link]
-
C-Therm Technologies Ltd. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. Available at: [Link]
-
Chemistry For Everyone. (2023). What Is The Role Of A Catalyst In Polyester Resin? YouTube. Available at: [Link]
-
Wang, J., et al. (2021). Improving the thermal stability of poly(cyclohexylene carbonate) by in situ end-capping. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Thermal degradation of polymers. Available at: [Link]
-
MDPI. (2023). Screening, Identification, and Degradation Mechanism of Polyester Fiber-Degrading Bacteria. Available at: [Link]
-
ResearchGate. (2012). Maleimide end- capped polyether telechelics as novel toughening agents for unsaturated polyester resin. Available at: [Link]
-
Royal Society of Chemistry. (2024). Polyester biodegradability: importance and potential for optimisation. Available at: [Link]
-
National Center for Biotechnology Information. (2023). A Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. Available at: [Link]
-
MDPI. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Available at: [Link]
-
MDPI. (2021). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Available at: [Link]
- Google Patents. (n.d.). End capping additive for polycondensate polymer resins.
-
SciEngine. (2019). DFT Study on the Mechanism of Thermal Degradation of Polyester. Available at: [Link]
-
Journal of the American Chemical Society. (2022). Highly Stable Heterometallic Catalysts for Polyester Depolymerization and Polymerization at High Temperatures. Available at: [Link]
-
Royal Society of Chemistry. (2014). Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation. Available at: [Link]
-
Jordan Journal of Chemistry. (2021). Post-functionalization of Ether-linked Polymer via the Application of Ullmann-coupling Reaction: Synthesis, Characterization and Thermal Degradation Kinetics. Available at: [Link]
-
Wu, L. (2009). Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters acid and its esters. China Polymer Network. Available at: [Link]
-
MDPI. (2022). Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. Available at: [Link]
-
Wikipedia. (n.d.). Ether. Available at: [Link]
-
ResearchGate. (2011). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Available at: [Link]
- Google Patents. (n.d.). Reduction of carboxyl end groups in polyester with lactim ethers.
-
AIDIC. (2017). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. Available at: [Link]
-
ResearchGate. (2021). Thermal-Oxidative Stability and Degradation of Polymers. Available at: [Link]
-
Semantic Scholar. (2001). Synthesis, Structure, and Properties of Hyperbranched Polyesters Based on Dimethyl 5-(2-Hydroxyethoxy)isophthalate. Available at: [Link]
-
ResearchGate. (2022). Enhanced thermal stability of biobased crosslinked poly (isobornylacrylate-co-2-ethylhexylacrylate) copolymers. Available at: [Link]
-
MDPI. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Available at: [Link]
-
ETFLIN. (2020). Thermal Behavior of Polymers in Solid-State. Available at: [Link]
-
MDPI. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Available at: [Link]
-
National Center for Biotechnology Information. (2022). High-Glass-Transition Polyesters Produced with Phthalic Anhydride and Epoxides by Ring-Opening Copolymerization (ROCOP). Available at: [Link]
-
ResearchGate. (2022). Safety of using isophthalic acid as a component of polymer materials. Available at: [Link]
-
SciELO. (2001). Thermal degradation of polymer systems having liquid crystalline oligoester segment. Available at: [Link]
-
ResearchGate. (2010). Study on Degradation Reactions in Polyethylene Terephthalate Containing 5-sulpho Isophthalyl Moieties. Available at: [Link]
-
ResearchGate. (2003). The Use, design, synthesis, and properties of high performance/high temperature polymers: An overview. Available at: [Link]
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strategies to avoid impurities in 5-Ethoxyisophthalic acid synthesis
Welcome to the technical support center for the synthesis of 5-Ethoxyisophthalic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common challenges to help you achieve a high yield of pure product.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. The most common and logical synthetic route involves two key transformations:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of a 5-hydroxyisophthalate derivative is etherified using an ethylating agent.
-
Hydrolysis: The ester groups of the resulting diethyl 5-ethoxyisophthalate are hydrolyzed to yield the final dicarboxylic acid.
This guide will break down the potential issues at each stage and provide actionable strategies to overcome them.
Troubleshooting Guide: A Proactive Approach to Purity
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and concrete solutions.
Problem 1: Low Yield of Diethyl 5-Ethoxyisophthalate in the Etherification Step
Symptoms:
-
TLC or HPLC analysis shows a significant amount of unreacted diethyl 5-hydroxyisophthalate.
-
Isolation of the desired product results in a lower than expected mass.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Incomplete Deprotonation | The Williamson ether synthesis requires the formation of a phenoxide ion, which is a potent nucleophile. If the base used is not strong enough or is used in insufficient quantity, the equilibrium will not fully favor the phenoxide, leading to unreacted starting material. | Use a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure at least a stoichiometric equivalent of the base is used, and consider a slight excess (1.1-1.2 equivalents) to drive the deprotonation to completion. |
| Poor Quality of Ethylating Agent | The ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate) may have degraded over time, leading to lower reactivity. | Use a freshly opened or purified ethylating agent. It is advisable to check the purity of the agent by a suitable analytical method (e.g., GC-MS) before use. |
| Suboptimal Reaction Temperature | The rate of the SN2 reaction is temperature-dependent. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can promote side reactions. | The optimal temperature is typically between 50-100 °C.[1] Start with a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by TLC or HPLC. The temperature can be adjusted as needed. |
| Inappropriate Solvent | The choice of solvent is critical for an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity. | Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or acetone. These solvents solvate the cation, leaving a "naked" and highly reactive phenoxide anion.[1] |
Problem 2: Presence of an Alkene Impurity
Symptom:
-
NMR or GC-MS analysis of the crude product shows signals corresponding to an alkene, likely formed from the ethylating agent.
Potential Cause & Solution:
The primary cause of alkene formation is a competing E2 elimination reaction.[2] This is more prevalent with secondary and tertiary alkyl halides, but can also occur with primary halides under harsh conditions. The alkoxide acts as a base, abstracting a proton from the ethylating agent.
-
Solution:
-
Use a Primary Ethylating Agent: Ethyl iodide or ethyl bromide are preferred over secondary halides.
-
Control Temperature: Lower reaction temperatures favor the SN2 pathway over E2 elimination.[2]
-
Less Hindered Base: While a strong base is necessary, a less sterically hindered one may slightly reduce the propensity for elimination.
-
Problem 3: Incomplete Hydrolysis of Diethyl 5-Ethoxyisophthalate
Symptom:
-
The final product is not fully soluble in aqueous base.
-
NMR or HPLC analysis shows the presence of mono-ethyl 5-ethoxyisophthalate or unreacted diethyl 5-ethoxyisophthalate.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Insufficient Base or Reaction Time | Saponification (base-catalyzed hydrolysis) of esters is a time and concentration-dependent reaction. Incomplete hydrolysis occurs if the reaction is not allowed to proceed to completion. | Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide (e.g., 2.5-3 equivalents per ester group). Monitor the reaction by TLC or HPLC until the starting material and mono-ester intermediate are no longer detectable. Refluxing in an aqueous/alcoholic solution is a common practice. |
| Steric Hindrance | While less of an issue for ethyl esters, significant steric hindrance around the carbonyl groups could slow down the hydrolysis. | Prolong the reaction time and/or increase the reaction temperature. |
| Poor Solubility of the Diester | If the diethyl 5-ethoxyisophthalate is not fully dissolved in the reaction medium, the hydrolysis will be slow and incomplete. | Use a co-solvent such as ethanol or THF to ensure the diester is fully solubilized in the aqueous base. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
The most practical starting material is 5-hydroxyisophthalic acid or its corresponding diester, diethyl 5-hydroxyisophthalate . Starting with the diester can be advantageous as it avoids the need to protect the carboxylic acid groups during the etherification step. 5-hydroxyisophthalic acid can be synthesized from isophthalic acid via bromination and subsequent hydrolysis.[3]
Q2: Which ethylating agent is best for the Williamson ether synthesis step?
Ethyl iodide (EtI) or ethyl bromide (EtBr) are excellent choices. They are primary alkyl halides and are highly reactive in SN2 reactions, which minimizes the competing E2 elimination side reaction.[2] Diethyl sulfate can also be used but is more toxic.
Q3: How can I monitor the progress of the reactions?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques.
-
For Etherification: Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting material (diethyl 5-hydroxyisophthalate) from the product (diethyl 5-ethoxyisophthalate). The product will be less polar and have a higher Rf value.
-
For Hydrolysis: Use a suitable mobile phase (e.g., a buffered aqueous/acetonitrile gradient) to separate the starting diester, the mono-ester intermediate, and the final diacid product.[4][5] The diacid will be the most polar component.
Q4: What is the best method for purifying the final this compound product?
Recrystallization is the most effective method for purifying the final product. Water is a good solvent for recrystallizing isophthalic acid derivatives.[6] The crude product can be dissolved in hot water, treated with activated carbon to remove colored impurities if necessary, filtered hot, and then allowed to cool slowly to form pure crystals.
Q5: My final product is off-white or yellowish. What is the cause and how can I fix it?
A colored product can be due to trace impurities, often aromatic byproducts formed under harsh reaction conditions.
-
Decolorization: During the recrystallization process, add a small amount of activated carbon to the hot solution and stir for a few minutes before hot filtration. The activated carbon will adsorb the colored impurities.
-
Re-crystallization: A second recrystallization may be necessary to achieve a high-purity, white crystalline product.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 5-Ethoxyisophthalate
This protocol is a general guideline based on the Williamson ether synthesis of phenolic compounds.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add diethyl 5-hydroxyisophthalate (1.0 eq).
-
Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add potassium carbonate (1.5 eq).
-
Addition of Ethylating Agent: Add ethyl iodide (1.2 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 5-ethoxyisophthalate. This can be further purified by column chromatography if necessary.
Protocol 2: Hydrolysis to this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude diethyl 5-ethoxyisophthalate from the previous step in ethanol.
-
Base Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) (5.0 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until all the starting material has been consumed.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl). A white precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash the filter cake with cold water.
-
Purification: Recrystallize the crude product from hot water to obtain pure this compound.
Visualizing the Process
Workflow for this compound Synthesis
Caption: A flowchart illustrating the two-stage synthesis and purification of this compound.
Key Impurity Pathways
Caption: Potential pathways for impurity formation during the synthesis of this compound.
References
-
PrepChem. (n.d.). Synthesis of 5-hydroxyisophthalic acid. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Isophthalic acid on Primesep B Column. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Aminoisophthalic acid on Newcrom R1 HPLC column. Available at: [Link]
-
NIH. (n.d.). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure 4. Available at: [Link]
-
ResearchGate. (2002). A New Route for the Preparation of 5-Hydroxyisophthalic Acid. Available at: [Link]
-
GlpBio. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (2002). A New Route for the Preparation of 5-Hydroxyisophthalic Acid. Available at: [Link]
- Google Patents. (n.d.). CN102898328A - Synthesis method of diethyl azodicarboxylate and intermediate of diethyl....
-
PubChem. (n.d.). Isophthalic acid, 5-ethoxy-, diethyl ester. Available at: [Link]
-
Organic Syntheses. (n.d.). diethyl methylenemalonate. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Available at: [Link]
-
PubChem. (n.d.). 5-Hydroxyisophthalic acid. Available at: [Link]
-
PubChem. (n.d.). 5-Nitroisophthalic acid. Available at: [Link]
-
PubChem. (n.d.). 5-Methylisophthalic acid. Available at: [Link]
-
OECD SIDS. (n.d.). ISOPHTHALIC ACID. Available at: [Link]
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- 6. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Selection for 5-Ethoxyisophthalic Acid Reactions
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 5-Ethoxyisophthalic acid and its derivatives. The focus is on the critical step of catalyst selection for the etherification of 5-hydroxyisophthalic acid precursors, a common and efficient synthetic route. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and adaptable method is the Williamson ether synthesis. This reaction involves the etherification of a 5-hydroxyisophthalic acid derivative, typically dimethyl 5-hydroxyisophthalate, with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) in the presence of a base. The base acts as the catalyst by deprotonating the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the ethylating agent. Starting with the dimethyl ester protects the carboxylic acid groups and improves solubility in organic solvents.[1] The final step involves the hydrolysis of the ester groups to yield the desired dicarboxylic acid.[1][2]
Q2: Why is catalyst (base) selection so critical in this reaction?
A2: The choice of base is paramount as it governs reaction rate, yield, and the byproduct profile. An ideal base should be strong enough to completely deprotonate the phenolic hydroxyl group but not so harsh that it causes unwanted side reactions, such as the hydrolysis of the methyl ester groups.[3] Furthermore, the base's solubility, steric bulk, and the nature of its counter-ion can significantly influence the reaction's success.
Q3: Which factors should I consider when choosing a base for the etherification?
A3: You must evaluate several interconnected factors:
-
Basicity (pKa): The base must be strong enough to deprotonate the phenol (pKa ≈ 10). Weak bases like sodium bicarbonate are generally ineffective.
-
Nucleophilicity: For ester-protected starting materials, a non-nucleophilic base is essential to prevent saponification (hydrolysis of the ester). Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred over hydroxides (NaOH, KOH).
-
Solubility: The base should have some solubility in the chosen reaction solvent to be effective. The use of phase-transfer catalysts can sometimes mitigate solubility issues.
-
Counter-ion: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can influence the reactivity of the resulting phenoxide. Cesium salts, for instance, often lead to higher reaction rates due to the "cesium effect," which results in a more 'naked' and reactive anion.
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress.[3] You can track the disappearance of the starting material (dimethyl 5-hydroxyisophthalate) and the appearance of the product (dimethyl 5-ethoxyisophthalate). A co-spot, containing a mixture of the starting material and the reaction mixture, is crucial for accurate comparison. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or ¹H NMR of an aliquot from the reaction mixture can be employed.
Troubleshooting Guide: Catalyst and Reaction Optimization
This section addresses specific problems you may encounter during the synthesis. Each issue is presented with potential causes and validated solutions.
Problem 1: Low or No Conversion of Starting Material
You've run the reaction for the specified time, but TLC analysis shows predominantly unreacted starting material.
-
Potential Cause 1: Inadequate Base Strength. The chosen base may not be strong enough to deprotonate the phenolic hydroxyl group effectively in your solvent system.
-
Solution: Switch to a stronger, non-nucleophilic base. If you are using potassium carbonate, consider cesium carbonate, which is more basic and soluble in many organic solvents. Sodium hydride (NaH) is a very strong, non-nucleophilic base suitable for this transformation, but it requires strictly anhydrous conditions and careful handling.
-
-
Potential Cause 2: Poor Solvent Choice. The solvent plays a critical role in solubilizing reactants and mediating the reaction.
-
Solution: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents effectively solvate the cation, leaving a more reactive "naked" phenoxide anion, which accelerates the Sₙ2 reaction.
-
-
Potential Cause 3: Insufficient Temperature. The reaction kinetics may be too slow at the temperature you are running the experiment.
-
Solution: Gradually increase the reaction temperature. For solvents like DMF or acetonitrile, heating to 60-80 °C is common for this type of etherification. Monitor the reaction by TLC to avoid potential decomposition at higher temperatures.
-
Problem 2: Significant Formation of Byproducts
Your reaction mixture shows the desired product spot on TLC, but also several other spots, leading to a low isolated yield.
-
Potential Cause 1: Hydrolysis of Methyl Esters. If you used a nucleophilic base like NaOH or KOH, or if your reaction conditions are not anhydrous, you may be hydrolyzing one or both of the methyl ester groups.[4]
-
Solution: Strictly use non-nucleophilic bases such as K₂CO₃, Cs₂CO₃, or NaH. Ensure all reagents and glassware are thoroughly dried before use. Using anhydrous solvents is critical.
-
-
Potential Cause 2: Competing C-Alkylation. While O-alkylation of phenoxides is generally favored, small amounts of C-alkylation at the ortho positions of the aromatic ring can occur under certain conditions, leading to isomeric impurities.
-
Solution: This is less common but can be influenced by the solvent and counter-ion. Using polar aprotic solvents generally favors O-alkylation. Changing the counter-ion (e.g., from K⁺ to Cs⁺) can sometimes alter the selectivity.
-
-
Potential Cause 3: Impure Reagents. The ethylating agent (e.g., ethyl iodide) can degrade over time, releasing iodine which can cause side reactions.
-
Solution: Use freshly opened or purified reagents. Ethyl iodide can be washed with a sodium thiosulfate solution to remove iodine before use.
-
Problem 3: Reaction Stalls and Fails to Reach Completion
The reaction proceeds initially but then seems to stop, leaving a mixture of starting material and product even after extended reaction times. [3]
-
Potential Cause 1: Catalyst Deactivation or Consumption. The base may be consumed by acidic impurities (e.g., water, carboxylic acids) in the reaction mixture.
-
Solution: Ensure all reagents are pure and the solvent is anhydrous. Consider using a slight excess of the base (e.g., 1.5-2.0 equivalents) to compensate for any potential consumption.
-
-
Potential Cause 2: Product Inhibition. In some cases, the product or a salt byproduct (e.g., potassium iodide) can precipitate or otherwise interfere with the reaction medium, slowing down the reaction.
-
Solution: Ensure vigorous stirring. If a precipitate is observed, you may need to switch to a solvent in which all components remain dissolved at the reaction temperature.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Etherification of Dimethyl 5-hydroxyisophthalate
This protocol provides a robust starting point for your optimization experiments.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add dimethyl 5-hydroxyisophthalate (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Begin stirring and add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Ethylating Agent Addition: Add the ethylating agent, such as ethyl iodide (EtI, 1.2 eq), dropwise via syringe.
-
Reaction: Heat the reaction mixture to 70 °C and monitor its progress every 1-2 hours using TLC (See Protocol 2). The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Pour the mixture into cold water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot the starting material (dissolved in a suitable solvent) in the first lane. In the second lane, co-spot the starting material and the reaction mixture. In the third lane, spot only the reaction mixture.
-
Elution: Place the plate in a TLC chamber containing an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). Let the solvent front travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progress.
Data Presentation: Comparison of Common Bases
| Base | pKa of Conjugate Acid | Typical Solvent | Relative Cost | Key Considerations |
| K₂CO₃ | ~10.3 | DMF, Acetone, MeCN | Low | Standard, reliable choice. Requires fine grinding for better reactivity. |
| Cs₂CO₃ | ~10.5 | DMF, MeCN, THF | High | Often provides faster rates and higher yields due to the "cesium effect." |
| NaH | ~36 | THF, DMF | Moderate | Very strong base for difficult substrates. Requires strict anhydrous conditions and careful handling (pyrophoric). |
| DBU | ~13.5 | MeCN, Toluene | Moderate | Strong, non-nucleophilic organic base. Useful when inorganic bases are problematic. |
Visualization of Key Workflows
Catalyst Selection Workflow
This diagram outlines the decision-making process for selecting the optimal base for your reaction.
Caption: Decision tree for selecting a suitable base catalyst.
General Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common experimental issues.
Caption: A logical flow for troubleshooting common reaction failures.
References
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Slideshare. Troubleshooting of Catalytic Reactors. [Link]
-
National Institutes of Health (NIH). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. [Link]
- Google Patents. WO2010099532A2 - Purification of 5-sulfoisophthalic acid by the use of an acetic acid wash on a crude cake.
- Google Patents.
-
Royal Society of Chemistry. A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. [Link]
- Google Patents.
- Google Patents. JPH10306067A - Production of 5-aminoisophthalic acid.
-
Master Organic Chemistry. Reactions and Mechanisms. [Link]
-
IOSR Journal of Applied Chemistry. Synthesis and Characterization of some Dicarboxylic Acid Monomers. [Link]
-
PubMed. Synthesis of 5-substituted isophthalic acids and competitive inhibition studies with bovine liver glutamate dehydrogenase. [Link]
-
National Institutes of Health (NIH). Advances in bio-based production of dicarboxylic acids longer than C4. [Link]
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American Chemical Society Publications. The Catalysis of Organic Reactions. [Link]
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Slideshare. The chemistry of Dicarboxylic Acids.pptx. [Link]
-
Longdom Publishing. Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. [Link]
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ResearchGate. Dicarboxylic Acids, Aliphatic. [Link]
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Royal Society of Chemistry. Magnetic-responsive solid acid catalysts for esterification. [Link]
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-
ResearchGate. Coordination polymers of 5-substituted isophthalic acid. [Link]
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TREA. Process for the preparation of 5-hydroxyisophtalic acids. [Link]
- Google Patents. US2741633A - Separation of isophthalic and terephthalic acids.
-
Fenix - Repositório da Universidade de Lisboa. Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. [Link]
- Google Patents.
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Validation & Comparative
A Comparative Guide to MOF Linkers: 5-Ethoxyisophthalic Acid vs. Terephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of organic linkers is a critical determinant in the design and synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing their structural topology, porosity, and functional properties. This guide provides an in-depth technical comparison between two dicarboxylic acid linkers: the well-established terephthalic acid and the functionally modified 5-ethoxyisophthalic acid. While terephthalic acid is a cornerstone in the construction of robust and highly porous MOFs, the introduction of an ethoxy group and the altered connectivity of the isophthalic acid backbone offer a compelling alternative for tailoring framework properties. This guide will delve into the structural and functional implications of these differences, supported by experimental data and representative synthesis protocols.
Unpacking the Linkers: A Tale of Two Geometries and Functionalization
At their core, both terephthalic acid and this compound are benzene dicarboxylic acids. However, their isomeric nature and the presence of a functional group on the latter introduce significant differences that propagate through the resulting MOF structure.
Terephthalic acid , or benzene-1,4-dicarboxylic acid, is a linear and highly symmetric molecule. This linearity is a key factor in the formation of many highly porous and crystalline MOFs, such as the iconic MOF-5 and the robust UiO-66 series[1][2]. Its rigidity and straightforward connectivity often lead to predictable and thermally stable frameworks[3][4].
This compound , on the other hand, is a derivative of isophthalic acid (benzene-1,3-dicarboxylic acid), which possesses a bent or angular geometry. This inherent angularity in the linker can lead to more complex and diverse network topologies compared to its linear counterpart. Furthermore, the presence of the ethoxy (-OCH₂CH₃) group at the 5-position introduces a functional side chain that can influence the MOF's properties in several ways:
-
Pore Environment Modification: The ethoxy group can project into the pores of the MOF, altering the surface chemistry and potentially creating specific binding sites for guest molecules.
-
Interlinker Interactions: The ethoxy groups can engage in van der Waals interactions with neighboring linkers, influencing the packing and stability of the framework.
-
Solubility and Reactivity: The presence of the ethoxy group can affect the solubility of the linker in different solvents, which can be a crucial parameter in MOF synthesis.
Below is a comparative overview of the key properties of these two linkers.
| Property | Terephthalic Acid | This compound |
| Chemical Structure | Benzene-1,4-dicarboxylic acid | 5-Ethoxybenzene-1,3-dicarboxylic acid |
| CAS Number | 100-21-0 | 1373113-33-3 (example) |
| Molecular Formula | C₈H₆O₄ | C₁₀H₁₀O₅ |
| Molecular Weight | 166.13 g/mol | 210.18 g/mol |
| Geometry | Linear | Angular (Bent) |
| Functional Group | None | Ethoxy (-OCH₂CH₃) |
Visualizing the Building Blocks
The fundamental difference in the geometry of these two linkers is a crucial starting point for understanding the resulting MOF architectures.
Caption: Chemical structures of terephthalic acid and this compound.
Synthesis of MOFs: A Comparative Workflow
The synthesis of MOFs using either linker generally follows solvothermal or hydrothermal methods, where the linker and a metal salt are heated in a suitable solvent. However, the specific conditions can vary to optimize crystallinity and phase purity.
Experimental Protocol: Synthesis of a Terephthalic Acid-Based MOF (e.g., MOF-5)
This protocol is a representative example for the synthesis of MOF-5, a well-known zinc-based MOF.[5]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
Procedure:
-
In a 100 mL Teflon-lined autoclave, dissolve 0.892 g (3 mmol) of zinc nitrate hexahydrate and 0.249 g (1.5 mmol) of terephthalic acid in 60 mL of DMF.
-
Seal the autoclave and heat it in an oven at 105 °C for 24 hours.
-
After cooling to room temperature, decant the mother liquor and wash the resulting colorless crystals with fresh DMF three times.
-
Immerse the crystals in chloroform for 24 hours to exchange the DMF solvent molecules within the pores.
-
Decant the chloroform and activate the MOF by heating under vacuum at 120 °C for 12 hours to remove any residual solvent.
Experimental Protocol: Synthesis of a 5-Substituted Isophthalic Acid-Based MOF
While a specific protocol for this compound is not as commonly documented, the following is a generalizable procedure based on the synthesis of MOFs from other 5-substituted isophthalic acids, such as 5-aminoisophthalic acid.[6][7]
Materials:
-
A metal salt (e.g., Cobalt(II) nitrate hexahydrate, Co(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL vial, combine 0.058 g (0.2 mmol) of Co(NO₃)₂·6H₂O and 0.042 g (0.2 mmol) of this compound.
-
Add a solvent mixture of 5 mL of DMF and 5 mL of ethanol.
-
Cap the vial and sonicate for 10 minutes to ensure homogeneity.
-
Place the vial in an oven and heat at 120 °C for 48 hours.
-
After cooling, collect the crystalline product by filtration, wash with fresh DMF, and dry under vacuum.
Caption: A generalized workflow for the synthesis of Metal-Organic Frameworks.
Comparative Performance of Resulting MOFs
The choice of linker has a profound impact on the properties of the resulting MOF, including its porosity, stability, and potential applications.
| Feature | MOFs from Terephthalic Acid | MOFs from this compound (Inferred) | Rationale for Differences |
| Porosity & Surface Area | Often high due to linear linker geometry promoting extended, open frameworks (e.g., MOF-5 BET surface area up to 4400 m²/g)[8][9]. | Potentially lower BET surface area compared to analogous linear linker MOFs due to the angular nature of the linker and the presence of the ethoxy group partially occupying pore space. However, the bent nature can also lead to unique pore geometries. | The linear geometry of terephthalic acid is highly conducive to forming highly symmetric, porous structures. The angular nature of isophthalic acids and the presence of the ethoxy group can lead to more intricate and potentially less porous frameworks. |
| Structural Diversity | Can form a range of topologies, but often leads to well-known, highly symmetric networks (e.g., pcu in MOF-5). | The angular nature of the linker is expected to result in a wider variety of more complex and lower-symmetry network topologies. This can be advantageous for creating MOFs with specific pore shapes for selective applications. | The 120° angle between the carboxylate groups in isophthalic acid derivatives allows for more diverse coordination environments and network interpenetration compared to the 180° of terephthalic acid. |
| Thermal Stability | Generally high, with many frameworks stable up to 350-400 °C[3][10]. The stability is often dependent on the metal-oxygen bond strength[4]. | Expected to have comparable thermal stability of the primary framework, though the ethoxy group may have a lower decomposition temperature than the aromatic backbone. | The primary determinant of thermal stability is the strength of the metal-carboxylate coordination bond. The core aromatic structure is similar in both linkers. |
| Chemical Stability | Varies significantly with the metal node. For example, Zr-based MOFs like UiO-66 are known for their exceptional chemical stability, while Zn-based MOFs like MOF-5 are sensitive to moisture[8][11]. | The ethoxy group is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acidic conditions. The overall chemical stability will still be largely dictated by the metal node. | The functional group can influence the local chemical environment within the pores, but the overall framework stability is primarily governed by the metal-linker bonds. |
| Functional Applications | Widely used in gas storage and separation, catalysis, and as drug delivery carriers due to their high porosity and tunable properties[1][12]. | The presence of the ethoxy group could enhance selectivity in gas separation by providing specific interactions with certain gas molecules. It could also serve as a site for post-synthetic modification or as a catalytic center. | The functionalization of the linker is a key strategy for tailoring the properties of MOFs for specific applications[13][14][15]. |
Conclusion: Choosing the Right Linker for Your Application
The choice between this compound and terephthalic acid as a MOF linker is a strategic one, driven by the desired properties of the final material.
-
Terephthalic acid remains the linker of choice for applications where maximizing porosity and achieving high thermal stability in well-defined, highly symmetric frameworks are the primary goals. Its commercial availability and the extensive body of research on terephthalic acid-based MOFs make it a reliable and predictable building block.
-
This compound offers a pathway to greater structural complexity and functional diversity. The angular geometry of the isophthalic backbone can be exploited to create novel network topologies, while the ethoxy group provides a handle for fine-tuning the chemical environment within the pores. This makes it an attractive option for applications requiring high selectivity, such as gas separation, catalysis, and sensing.
For researchers and drug development professionals, the functionalization offered by this compound could be particularly advantageous for creating MOFs with tailored host-guest interactions, leading to improved drug loading and controlled release profiles. While the body of literature on MOFs from this compound is still growing, the principles established from other 5-substituted isophthalic acids strongly suggest its potential as a valuable tool in the rational design of functional materials.
References
- James, F. A., Boisa, N., Nwachoko, N., & Bull, O. S. (2020). Synthesis and Characterization of Terephthalic Acid Based Cr3+, Sb3+, In3+ and V3+ Metal-Organic Frameworks. Florida Gulf Coast University.
- Odu, C. O., Obunwo, C. C., & Bull, O. S. (2020). SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION. Journal of Chemical Society of Nigeria, 45(1).
- Nghia, B. T., Phuong, H. T. H., Nghia, B. X., & Ngoc, T. T. T. (2019). Green synthesis of cu(bdc) mof using terephthalic acid recycled from waste plastic for catalytic application incross-coupling between phenol and 4-chlorobenzaldehyde. SNI, 1, 1.
- Simatupang, R. S., Sediawan, W. B., Prasetyo, I., & Rochmadi, R. (2019). Preparation of Ti-MOF and Ni-MOF using Terephthalic Acid as Ligands. AIP Conference Proceedings, 2243(1), 020005.
- García-Gascón, J., Pérez-Carvajal, J., & Imaz, I. (2018). Room temperature synthesis of metal organic framework MOF-2. SciSpace.
- Mohammadi, N., & Manteghi, F. (2015). Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. Sciforum.
- BenchChem. (2025). Application Notes and Protocols: Metal-Organic Frameworks (MOFs) with Terephthalic Acid Linkers. BenchChem.
- Sumby, C. J. (2013). Coordination polymers of 5-substituted isophthalic acid. PubMed Central (PMC).
- Mohammadi, N., & Manteghi, F. (2015). Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. Sciforum.
- Toudert, J., & Benito, J. M. (2022). Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. CrystEngComm, 24(2), 263-273.
- Kumar, P., & Deep, A. (2021). Terephthalate and trimesate metal–organic frameworks of Mn, Co, and Ni: exploring photostability by spectroscopy. New Journal of Chemistry, 45(10), 4567-4577.
- Simatupang, R. S., Sediawan, W. B., Prasetyo, I., & Rochmadi, R. (2022). Preparation of Ti-MOF and Ni-MOF using terephthalic acid as ligands. AIP Publishing.
- Demel, J., Frišták, V., & Sofer, Z. (2021). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. ACS Applied Materials & Interfaces, 13(23), 27363-27372.
- BenchChem. (2025). Comparative study of gas adsorption in MOFs with different functionalized linkers. BenchChem.
- Ben-Artzy, A., & Pitaro, M. (2023). Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. RSC Advances, 13(37), 25893-25904.
- Request PDF. (n.d.). A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties.
- ChemRxiv. (2019). Metal-organic frameworks vs. buffers: Case study of UiO-66 stability. ChemRxiv.
- Li, Y., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. New Journal of Chemistry, 44(37), 16049-16057.
- Ben-Artzy, A., & Pitaro, M. (2023). Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. RSC Advances, 13(37), 25893-25904.
- ResearchGate. (n.d.). Terephthalic Acid, Dimethyl Terephthalate, and Isophthalic Acid.
- ResearchGate. (2015). Acid-functionalized UiO-66(Zr) MOFs and their evolution after intra-framework cross-linking: Structural features and sorption properties.
- Szilágyi, P. Á., et al. (2016). The Impact of Post-Synthetic Linker Functionalization of MOFs on Methane Storage: The Role of Defects. Frontiers in Chemistry, 4, 19.
- BenchChem. (2025).
- BenchChem. (2025).
- Paesani, F. (2018). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV.
- Kang, I. J., et al. (2011). Chemical and thermal stability of isotypic metal-organic frameworks: effect of metal ions. Chemistry–A European Journal, 17(23), 6437-6442.
- Sumida, K., et al. (2011). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions, 40(41), 10848-10853.
- Al-Khayat, A. H., & Al-Bayati, Y. K. (2023). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review.
- Che, G., et al. (2015). A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. CrystEngComm, 17(36), 6931-6939.
- BenchChem. (2025). A Comparative Guide to Isophthalic Acid-Based Linkers for Metal-Organic Frameworks: 5-Aminoisophthalic Acid vs. 5-Hydrazinoisoph. BenchChem.
- Szilágyi, P. Á., et al. (2016). The impact of post-synthetic linker functionalization of MOFs on methane storage: The role of defects. GALA, 4, 19.
- Madhu. (2020, April 1). Difference Between Isophthalic Acid and Terephthalic Acid. Pediaa.Com.
- Kumar, A., et al. (2023). New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. Molecules, 28(19), 6902.
- ResearchGate. (n.d.). Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol.
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A Comparative Guide to 5-Ethoxyisophthalic Acid vs. 5-Methoxyisophthalic Acid in Coordination Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of crystal engineering, the choice of an organic ligand is paramount, dictating the ultimate structure and, consequently, the function of a coordination polymer (CP) or metal-organic framework (MOF). Even subtle modifications to a ligand's structure can cascade into significant changes in the final material's properties. This guide provides a deep, comparative analysis of two closely related ligands: 5-ethoxyisophthalic acid (H2eip) and 5-methoxyisophthalic acid (H2mip). By examining the impact of a single methylene group (-CH2-), we aim to provide researchers with the insights needed to make informed decisions in ligand selection for targeted applications.
Coordination polymers built from 5-substituted isophthalate ligands have demonstrated a range of promising properties, including catalytic, magnetic, and gas storage capabilities.[1][2] The seemingly minor difference between a methoxy (-OCH3) and an ethoxy (-OCH2CH3) substituent can influence the topology and properties of the resulting coordination polymers.[3]
Structural Implications of Alkoxy Chain Length
For instance, the work by McCormick et al. demonstrated that the topology of coordination polymers containing 5-alkoxy isophthalic acids is dependent on both the solvent system and the length of the alkyl chain.[3] They identified four different framework types with first-row transition metals, highlighting the sensitivity of the final structure to these parameters.[3][4] This suggests that the longer ethoxy chain could favor different crystal packing or coordination modes compared to the methoxy analogue to accommodate its larger volume.
Performance Comparison: A Data-Driven Analysis
To provide a clear comparison, the following sections will analyze the expected performance differences based on established principles of coordination chemistry and materials science, supported by data from related systems.
Thermal Stability
The thermal stability of a coordination polymer is a critical parameter for its practical application. Generally, the decomposition of a coordination polymer involves the loss of solvent molecules followed by the degradation of the organic linker.
While direct comparative TGA data for analogous H2eip and H2mip coordination polymers is scarce, we can hypothesize based on general principles. The slightly higher molecular weight and potential for more significant van der Waals interactions from the ethoxy group might lead to a marginal increase in thermal stability compared to the methoxy-based counterpart, assuming isostructural frameworks. However, differences in crystal packing and solvent content, which are highly likely, would be the dominant factors. The thermal degradation behavior of coordination polymers is a key area of study, with methods like the Coats-Redfern method used to determine thermodynamic and kinetic characteristics.[5]
| Property | 5-Methoxyisophthalic Acid CP (Expected) | This compound CP (Expected) | Causality |
| Decomposition Temperature | Lower | Higher (potentially) | Increased van der Waals forces and molecular weight of the ethoxy group may enhance framework stability. However, this is highly dependent on the crystal structure and solvent interactions. |
Luminescent Properties
Lanthanide coordination polymers are of particular interest due to their unique luminescent properties, which arise from the "antenna effect."[6] The organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength.[6][7][8] The efficiency of this energy transfer is sensitive to the electronic properties of the ligand.
The methoxy and ethoxy groups are both electron-donating, but the ethoxy group is slightly more so. This difference in inductive effect could subtly alter the energy levels of the isophthalate ligand, potentially impacting the efficiency of energy transfer to the lanthanide center. For example, a study on lanthanide CPs with 5-methylisophthalate showed efficient energy transfer, leading to intense emissions.[7][8] It is plausible that the electronic tuning provided by the alkoxy groups would similarly influence the luminescence quantum yield and lifetime.
| Property | 5-Methoxyisophthalic Acid-Ln CP (Expected) | This compound-Ln CP (Expected) | Causality |
| Quantum Yield | High | Potentially Higher | The slightly stronger electron-donating nature of the ethoxy group could enhance the antenna effect, leading to more efficient energy transfer to the lanthanide ion. |
| Emission Wavelength | Characteristic of Ln³⁺ ion | Characteristic of Ln³⁺ ion | The emission wavelength is primarily determined by the f-f transitions of the lanthanide ion and is not expected to be significantly altered by the ligand substituent. |
Experimental Protocols
General Solvothermal Synthesis of a 5-Alkoxyisophthalate Coordination Polymer
This protocol is a generalized procedure based on common synthetic methods for coordination polymers.[2][8]
Materials:
-
5-alkoxyisophthalic acid (H2eip or H2mip)
-
Metal salt (e.g., Zn(NO3)2·6H2O, Tb(NO3)3·6H2O)
-
Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, water)
Procedure:
-
In a 20 mL glass vial, dissolve the 5-alkoxyisophthalic acid (e.g., 0.1 mmol) in the chosen solvent or solvent mixture (e.g., 10 mL of DMF/ethanol/water).
-
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in the same solvent system.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to a specific temperature (e.g., 100-140 °C) for a designated period (e.g., 24-72 hours).[8]
-
Allow the oven to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with the mother liquor and then with a volatile solvent like ethanol.
-
Dry the crystals in air.
Caption: Generalized workflow for the solvothermal synthesis of coordination polymers.
Structure-Property Causality: The Role of the Alkoxy Group
The choice between this compound and 5-methoxyisophthalic acid is a classic example of ligand engineering, where a minor structural tweak can have a significant impact on the final material's properties.
-
Steric Effects and Porosity: The bulkier ethoxy group may lead to larger void spaces within the coordination polymer framework, potentially resulting in higher porosity and gas storage capacity. Conversely, inefficient packing due to steric hindrance could also lead to a less stable, non-porous structure. The interplay between the alkoxy chain length and the solvent system is crucial in determining the final topology.[3][4]
-
Electronic Effects and Luminescence/Catalysis: The slightly stronger electron-donating character of the ethoxy group compared to the methoxy group can influence the electronic environment of the metal center. In lanthanide-based CPs, this can modulate the efficiency of the antenna effect, potentially leading to enhanced luminescence.[6] In catalytic applications, this altered electronic density at the metal center could affect the material's activity and selectivity.
Caption: The "antenna effect" mechanism in lanthanide coordination polymers.
Conclusion and Future Outlook
The choice between this compound and 5-methoxyisophthalic acid is not trivial. While they are structurally very similar, the subtle differences in steric bulk and electronic properties can be leveraged to fine-tune the characteristics of the resulting coordination polymers.
-
For applications requiring higher porosity or thermal stability , this compound may be the preferred ligand, although this is highly dependent on achieving a favorable crystal packing.
-
For applications in luminescence , the slightly stronger electron-donating nature of the ethoxy group could lead to enhanced performance in lanthanide-based systems.
Future research should focus on the systematic synthesis and characterization of isostructural series of coordination polymers with varying alkoxy chain lengths. This would provide direct, quantitative comparisons of their properties and allow for the development of more precise structure-property relationships. Such studies will be invaluable for the rational design of new functional materials for applications in gas storage, catalysis, sensing, and drug delivery.
References
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F.J. P. Martins, et al. (2022). Lanthanide(III) Ions and 5-Methylisophthalate Ligand Based Coordination Polymers: An Insight into Their Photoluminescence Emission and Chemosensing for Nitroaromatic Molecules. Nanomaterials (Basel), 12(22), 3977. [Link][7][8]
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F.J. P. Martins, et al. (2022). Lanthanide(III) Ions and 5-Methylisophthalate Ligand Based Coordination Polymers: An Insight into Their Photoluminescence Emission and Chemosensing for Nitroaromatic Molecules. PubMed. [Link][7][8]
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L.J. McCormick, et al. (2016). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 18(7), 1123-1132. [Link][1]
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L.J. McCormick, et al. (2016). Coordination polymers of 5-substituted isophthalic acid. PubMed. [Link]
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L.J. McCormick, et al. (2016). Coordination Polymers of 5-Alkoxy Isophthalic Acids. OSTI.GOV. [Link][3]
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L.J. McCormick, et al. (2015). Coordination Polymers of Zn(II) and 5-methoxy Isophthalate. PubMed. [Link]
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L.J. McCormick, et al. (2016). Coordination polymers of 5-Alkoxy isophthalic acids. eScholarship. [Link][4]
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M. Du, et al. (2017). Synthesis, structure, and properties of two coordination polymers constructed from 5-(isonicotinamido)isophthalic acid. ResearchGate. [Link]
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L.J. McCormick, et al. (2015). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm (RSC Publishing). [Link][2]
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A. Author, et al. (Year). Influence of Alkoxy Chain Length on the Properties of. Amanote Research. [Link]
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L.J. McCormick, et al. (2016). Coordination polymers of 5-substituted isophthalic acid. University of St Andrews. [Link]
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S. Ghasemi, et al. (2023). Synthesis, Structure, and Spectroscopic Properties of Luminescent Coordination Polymers Based on the 2,5-Dimethoxyterephthalate Linker. MDPI. [Link]
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S.C. de Sousa, et al. (2021). Multidimensional Ln-Aminophthalate Photoluminescent Coordination Polymers. PMC - NIH. [Link][6]
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A.S. Kalyakina, et al. (2023). Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. MDPI. [Link]
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A.A. El-Bindary, et al. (2022). Terephthalic acid-based coordination polymers: synthesis, thermal stability, and photocatalytic activity. ResearchGate. [Link][5]
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A.R. Buckley, et al. (2001). Influence of alkyl chain length on charge transport in symmetrically substituted poly(2,5-dialkoxy-p-phenylenevinylene) polymers. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 5-Ethoxyisophthalic Acid Using HPLC and qNMR
Executive Summary
In the landscape of pharmaceutical development and materials science, the absolute purity of chemical intermediates is not merely a quality metric; it is a prerequisite for safety, efficacy, and reproducibility. 5-Ethoxyisophthalic acid, a key building block, is no exception. Its purity profile directly impacts the downstream synthesis of active pharmaceutical ingredients (APIs) and advanced polymers. This guide provides an in-depth, comparative analysis of two gold-standard analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Moving beyond a simple recitation of protocols, this document elucidates the fundamental principles, strategic choices, and practical nuances behind each method. We will explore HPLC as a high-sensitivity tool for impurity profiling and qNMR as a primary ratio method for unambiguous, absolute purity determination. By leveraging these orthogonal techniques, we establish a self-validating, robust, and scientifically sound framework for the comprehensive characterization of this compound, meeting the stringent requirements of regulatory bodies like the FDA and EMA.[1][2][3][4]
The Analytical Imperative: Understanding this compound and Its Impurity Profile
This compound [CAS No. 203626-61-3] is an aromatic dicarboxylic acid derivative. Its utility as a precursor demands a purity level often exceeding 99%. The synthesis of isophthalic acid derivatives can introduce a predictable constellation of impurities.[5] A robust analytical strategy must be capable of separating and detecting:
-
Starting Materials: Unreacted precursors such as 5-hydroxyisophthalic acid.
-
Reaction Intermediates: Partially reacted species (e.g., mono-esters if synthesized from a diester precursor).
-
Process-Related Impurities & By-products: Isomeric impurities (e.g., phthalic or terephthalic acid derivatives), over-alkylated products, or compounds arising from side reactions.[6][7][8]
-
Residual Solvents: Solvents used during synthesis and purification.
An effective purity assessment, therefore, requires a combination of high-sensitivity detection for trace impurities and an accurate, absolute measure of the main component. This is where the synergy of HPLC and qNMR becomes indispensable.
High-Performance Liquid Chromatography (HPLC): The Sentinel for Trace Impurities
HPLC is the workhorse of pharmaceutical analysis for its exceptional resolving power and sensitivity.[9] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, separating molecules based on their relative hydrophobicity.
Causality Behind the Method: Why These Choices?
-
The Column (Stationary Phase): A C18 (octadecylsilyl) column is selected for its versatility in retaining a broad range of organic molecules. The hydrophobicity of the ethoxy-substituted benzene ring provides strong interaction with the C18 stationary phase.
-
The Mobile Phase: A gradient of an acidic aqueous buffer and an organic solvent (e.g., acetonitrile) is employed. The acidic component (e.g., 0.1% formic or phosphoric acid) is critical. It suppresses the ionization of the two carboxylic acid groups on the analyte and any acidic impurities.[10][11] This ensures that the molecules are in a consistent, neutral state, leading to sharp, symmetrical peaks and reproducible retention times. An unbuffered mobile phase would result in broad, tailing peaks as the analyte's ionization state shifts during its transit through the column.
-
The Detector: A UV-Vis detector, specifically a Diode Array Detector (DAD), is ideal. The aromatic ring of this compound possesses a strong chromophore, allowing for sensitive detection around 254 nm.[12] A DAD provides the added benefit of acquiring full UV spectra for each peak, which can help in peak tracking and impurity identification.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed in accordance with United States Pharmacopeia (USP) General Chapter <621> Chromatography and International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15][16]
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: DAD, Wavelength 254 nm.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL.
-
-
System Suitability Testing (SST): Before sample analysis, inject a standard solution five times. The system is deemed suitable for use if:
-
Precision: The relative standard deviation (%RSD) of the peak area for the main peak is ≤ 1.0%.
-
Tailing Factor: The tailing factor for the main peak is between 0.8 and 1.5.
-
Theoretical Plates: The column efficiency is > 2000 theoretical plates. These SST criteria validate that the chromatographic system is performing adequately on the day of analysis.[14]
-
-
Analysis & Purity Calculation:
-
Inject the sample solution.
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100
-
-
Limitation of HPLC: The area percent calculation assumes that every compound, including all impurities, has the same UV absorbance at 254 nm as this compound. This is rarely true and can lead to an over- or under-estimation of purity.[12] HPLC tells you what else is in the sample and at what relative level, but it does not provide a true absolute purity value without specific reference standards for each impurity.
Quantitative NMR (qNMR): The Arbiter of Absolute Purity
qNMR stands apart from chromatographic techniques because it is a primary ratio method. The integral of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[17][18] This fundamental principle allows for the determination of purity without needing a reference standard of the analyte itself. Instead, a certified internal standard of known purity and concentration is used.[19][20]
Causality Behind the Method: Why These Choices?
-
The Internal Standard: The choice is critical. Maleic acid is an excellent option here. It is highly pure, stable, non-volatile, and its vinylic protons (~6.3 ppm in DMSO-d6) are in a clear region of the ¹H NMR spectrum, well-separated from the aromatic and aliphatic signals of this compound.
-
The Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is chosen for its excellent solvating power for carboxylic acids and its high boiling point, which minimizes evaporation during sample preparation.
-
Acquisition Parameters: This is where expertise is paramount for ensuring quantitativeness.
-
Relaxation Delay (d1): This must be set to at least 5 times the longest spin-lattice relaxation time (T1) of any proton being integrated (both analyte and standard). For small molecules, a conservative delay of 30-60 seconds is often required. A short delay will lead to incomplete relaxation of the nuclei, causing signals with longer T1 values to be suppressed, resulting in inaccurate integrals and an incorrect purity value.
-
Pulse Angle: A 90° pulse is used to ensure maximum signal generation for all protons in a single scan.
-
Experimental Protocol: A Self-Validating qNMR Method
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a clean vial. Record the mass (m_analyte).
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid, Purity_std = 99.9%) into the same vial. Record the mass (m_std).
-
Dissolve the mixture in ~0.7 mL of DMSO-d6. Ensure complete dissolution.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Spectrometer Setup (400 MHz or higher):
-
Tune and shim the probe for optimal field homogeneity.
-
Set the pulse angle to 90°.
-
Crucially, set the relaxation delay (d1) to 60 seconds.
-
Acquire the ¹H NMR spectrum (e.g., 16 scans).
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
Fourier transform, phase correct, and baseline correct the spectrum meticulously.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the aromatic proton between the two carboxyl groups) and a signal for the internal standard (the two vinylic protons of maleic acid).
-
-
Purity Calculation:
-
The purity of the analyte (P_analyte) is calculated using the following equation[17]:
-
Where:
-
I: Integral value of the signal.
-
N: Number of protons giving rise to the signal (e.g., N_analyte = 1 for the selected aromatic proton; N_std = 2 for the vinylic protons of maleic acid).
-
M: Molar mass (M_analyte = 210.18 g/mol ; M_std = 116.07 g/mol ).
-
m: Mass weighed.
-
P_std: Purity of the internal standard.
-
-
Advantage of qNMR: This technique provides a direct, absolute purity value of the main component, which is orthogonal to HPLC's area percent result. It is also non-destructive, and the sample can be recovered if necessary.[19][21]
Comparative Analysis: A Side-by-Side Validation Workflow
To visualize the distinct yet complementary nature of these techniques, the following workflow diagram illustrates the process from sample to result.
Caption: Comparative workflows for HPLC and qNMR purity validation.
Data Presentation: Summarizing the Results
The following tables present hypothetical but realistic data for a single batch of this compound, showcasing the distinct outputs of each technique.
Table 1: Quantitative Purity Assessment Data
| Parameter | HPLC Method | ¹H qNMR Method |
| Purity Value | 99.85% (Area Percent) | 99.2% (w/w, Absolute) |
| Precision (%RSD, n=6) | 0.15% | 0.21% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.1% (impurity dependent) |
| Primary Output | Impurity Profile | Absolute Purity of Analyte |
Table 2: Head-to-Head Comparison of Techniques
| Feature | HPLC | qNMR |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance |
| Quantification | Relative (Area %), requires RRFs for accuracy | Absolute (Primary Ratio Method)[19] |
| Sensitivity | Very High (ppm levels) | Moderate (requires ~0.1% for impurities) |
| Selectivity | High (based on retention time) | Very High (based on chemical shift) |
| Reference Standard | Analyte standard for identification; impurity standards for accurate quantification | Certified internal standard of a different compound |
| Throughput | Higher (~25 min/sample) | Lower (~15-20 min/sample, but d1 can increase time) |
| Sample Prep | More steps (dilutions) | Simpler (weighing, dissolving) |
| Destructive? | Yes | No, sample is recoverable |
A Synergistic Conclusion: The Power of Orthogonal Validation
Neither HPLC nor qNMR alone tells the complete story of a compound's purity. When used in concert, they form a powerful, self-validating system that provides the highest degree of confidence.
-
HPLC acts as the impurity profiler. Its high sensitivity ensures that even trace-level impurities are detected and relatively quantified. A result of "99.85% Area" from HPLC should be interpreted as: "The main peak accounts for 99.85% of the total UV-active material detected under these conditions."
-
qNMR provides the definitive, absolute purity value. The result of "99.2% w/w" from qNMR should be interpreted as: "this compound constitutes 99.2% of the total mass of the sample, with the remaining 0.8% being impurities (including non-UV active ones like water or inorganic salts) and residual solvents."
The slight difference between the HPLC area percent (99.85%) and the absolute qNMR value (99.2%) is expected and informative. It may suggest the presence of impurities with a lower UV response than the main compound or the presence of non-UV active substances. This orthogonal approach is the bedrock of robust analytical science and is strongly encouraged by regulatory authorities for the characterization of APIs and key intermediates.[22][23][24]
References
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Quantitative 1H NMR: A Versatile Tool for Purity Determination. Journal of Medicinal Chemistry. [Link]
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USP General Chapter <621> Chromatography. U.S. Pharmacopeia. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. PharmTech. [Link]
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Validating Analytical Methods in Pharmaceuticals. Pharmuni. [Link]
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Understanding the Latest Revisions to USP <621>. Agilent. [Link]
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USP <621> Chromatography. DSDP Analytics. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Isophthalic Acid | C8H6O4 - PubChem. NIH. [Link]
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Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients. Pharmaceutical Technology. [Link]
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Quality Guidelines. ICH. [Link]
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qNMR: A powerful tool for purity determination. RSSL. [Link]
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What is qNMR (quantitative NMR)? JEOL Ltd. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]
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Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis. Taylor & Francis Online. [Link]
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A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans. MDPI. [Link]
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Analytical Methods for Organic Acids. Shimadzu. [Link]
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QNMR – a modern alternative to HPLC. Almac. [Link]
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Purity comparison by NMR and HPLC. ResearchGate. [Link]
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Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. NIH. [Link]
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Isophthalic acid. Wikipedia. [Link]
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Purified Isophthalic Acid Suppliers, Dealers in Mumbai, India. Shakti Chemicals. [Link]
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comparative study of the mechanical properties of polymers with different isophthalic acid derivatives
An In-Depth Comparative Guide to the Mechanical Properties of Polymers Synthesized with Isophthalic Acid Derivatives
Introduction: The Architectural Impact of Isophthalic Acid in Polymer Design
In the vast landscape of polymer science, the selection of monomeric building blocks is the most critical determinant of the final material's properties. Among aromatic dicarboxylic acids, isophthalic acid (IPA) and its derivatives hold a unique position. Unlike its linear isomer, terephthalic acid (TPA), which promotes high crystallinity and rigidity, the meta-substituted geometry of IPA introduces a distinct kink—approximately 120°—into the polymer backbone. This seemingly subtle structural variation has profound consequences, disrupting chain packing, reducing crystallinity, and fundamentally altering the mechanical and thermal behavior of the resulting polymers, such as polyesters and polyamides.[1][2]
This guide provides a comparative analysis of the mechanical properties of polymers synthesized with various isophthalic acid derivatives. We will explore the causal relationships between the derivative's chemical structure and the polymer's performance, supported by experimental data and standardized testing protocols. This resource is intended for researchers and scientists engaged in the development of advanced materials where tailored mechanical responses—from high-strength fibers to flexible films—are paramount.
The Fundamental Comparison: Isophthalic vs. Terephthalic Acid
The cornerstone of understanding IPA-based polymers lies in comparing them to their TPA-based counterparts.
-
Terephthalic Acid (TPA): The para-orientation of its carboxylic groups results in a linear and highly symmetric polymer chain. This linearity facilitates efficient chain packing, leading to high levels of crystallinity. The result is materials with high tensile strength, high modulus (stiffness), and excellent thermal stability, as exemplified by poly(ethylene terephthalate) or PET.
-
Isophthalic Acid (IPA): The meta-orientation disrupts this linearity. The resulting kink hinders the formation of well-ordered crystalline domains. Consequently, incorporating IPA into a polymer backbone typically leads to:
-
Reduced Crystallinity: Making the polymer more amorphous.[3]
-
Lower Tensile Strength and Modulus: Compared to a fully TPA-based equivalent.
-
Increased Elongation and Flexibility: The less rigid, amorphous structure allows for greater deformation before failure.
-
Improved Solubility: The disrupted packing allows solvent molecules to penetrate more easily.
-
Lower Melting Temperature (Tm): Less energy is required to overcome the intermolecular forces in the less-ordered structure.
-
This trade-off is often exploited by polymer chemists. For instance, small amounts of IPA are frequently used as a co-monomer in PET manufacturing to slightly reduce crystallinity, thereby improving clarity and processability.[3]
Visualizing Monomer Architecture
The structural differences between TPA, IPA, and its derivatives are the root cause of their varying effects on polymer properties.
Caption: Chemical structures of key aromatic dicarboxylic acids and their derivatives.
Impact of Isophthalic Acid Derivatives on Polymer Properties
Functionalizing the isophthalic acid ring at the 5-position introduces new chemical moieties that further tailor the polymer's mechanical and thermal properties.
5-Sulfoisophthalic Acid (SIPA)
The introduction of a bulky and ionic sulfonate group (-SO₃H) has a dramatic effect. SIPA is a crucial monomer for producing ionomers.
-
Mechanism of Action: The ionic sulfonate groups create strong electrostatic interactions between polymer chains. These ionic crosslinks act as reversible, thermally-labile junctions.
-
Resulting Properties:
-
Enhanced Thermal Stability: The ionic interactions significantly increase the glass transition temperature (Tg).
-
Improved Mechanical Strength: At operating temperatures below Tg, the ionic crosslinks reinforce the polymer matrix, improving modulus and strength.
-
Modified Solubility: Enables dispersibility or solubility in polar solvents, including water, which is critical for creating aqueous-based coatings and adhesives.[4]
-
5-Hydroxyisophthalic Acid (HIPA)
The hydroxyl group (-OH) introduces the capacity for strong hydrogen bonding.
-
Mechanism of Action: The hydroxyl groups form strong, non-covalent hydrogen bonds between adjacent polymer chains, acting as physical crosslinks.
-
Resulting Properties:
-
Increased Tg and Stiffness: The hydrogen bonding network restricts segmental motion, leading to a higher glass transition temperature and increased Young's modulus.
-
Improved Adhesion: The polar hydroxyl groups can enhance adhesion to polar substrates.
-
Isophthaloyl Chloride (IPC)
This di-acid chloride is not a substituted IPA but a highly reactive derivative used for synthesizing polyamides (aramids) via low-temperature polycondensation.
-
Mechanism of Action: IPC reacts with aromatic diamines to form meta-aramids (e.g., Nomex). The amide linkages are highly polar and engage in extensive hydrogen bonding. The meta-linkage from the IPC moiety imparts flexibility compared to para-aramids (e.g., Kevlar from terephthaloyl chloride).
-
Resulting Properties:
Comparative Data Summary
The following table summarizes the expected influence of different isophthalic acid derivatives on the mechanical properties of a representative polyester system. The values are illustrative and can vary based on the specific co-monomers (diols) and polymer molecular weight.
| Isophthalic Derivative | Key Structural Feature | Tensile Strength | Young's Modulus | Elongation at Break | Glass Transition Temp. (Tg) | Primary Application Insight |
| Isophthalic Acid (IPA) | Meta-oriented kink | Moderate | Moderate | High | Moderate | General purpose resins, increasing flexibility.[1][7] |
| 5-Sulfoisophthalic Acid | Ionic sulfonate group | High | High | Moderate | High | Water-dispersible coatings, ionomers. |
| 5-Hydroxyisophthalic Acid | Hydrogen-bonding -OH | Moderate-High | High | Moderate | High | High-performance adhesives, composites. |
| 5-Bromoisophthalic Acid | Bulky halogen atom | Moderate | Moderate-High | Moderate | High | Flame-retardant polymers, coordination polymers.[8] |
Experimental Protocols for Validation
To ensure trustworthiness and reproducibility, all claims about material properties must be backed by standardized experimental procedures.
Protocol 1: Synthesis of an IPA-based Copolyester via Melt Polycondensation
This protocol describes a typical two-step synthesis for a copolyester containing isophthalic acid.
-
Reactor Setup: A 100 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Charging Monomers: Charge the flask with the diacid components (e.g., a molar ratio of isophthalic acid and another diacid like adipic acid), a diol (e.g., neopentyl glycol, with a 1.05:1 molar ratio of total diols to total diacids), and a catalyst (e.g., 0.15 mol% butyltin hydroxide oxide hydrate).[9]
-
Esterification (Step 1): Heat the reaction mixture under a slow nitrogen purge to approximately 180-220°C. Water will be generated as a byproduct and collected via the condenser. Maintain this temperature until ~95% of the theoretical amount of water has been collected (typically 3-5 hours).
-
Polycondensation (Step 2): Gradually increase the temperature to 230-260°C while slowly applying a vacuum (reducing pressure to <1 mmHg). This stage is crucial for removing excess diol and increasing the polymer's molecular weight.
-
Monitoring Viscosity: The reaction is monitored by observing the increase in torque on the mechanical stirrer. Continue the reaction until the desired viscosity is achieved (typically 2-4 hours).
-
Polymer Recovery: Extrude the molten polymer from the reactor under nitrogen pressure and quench it in water. The resulting solid polymer can then be pelletized for subsequent processing and testing.
Protocol 2: Tensile Property Testing (ASTM D638)
This protocol outlines the standardized method for evaluating the tensile properties of the synthesized polymers.[10]
-
Specimen Preparation: Mold the synthesized polymer into standardized "dumbbell-shaped" test specimens (Type I or V are common) using injection molding.[11]
-
Conditioning: Condition the specimens for at least 40 hours at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity, as specified in ASTM D618.[11][12] This ensures that absorbed moisture and thermal history do not skew the results.
-
Testing Machine Setup: Use a universal testing machine equipped with grips appropriate for the specimen geometry and an extensometer to accurately measure strain.
-
Test Execution:
-
Mount the specimen securely in the grips.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[11]
-
Record the load and extension data continuously throughout the test.
-
-
Data Analysis: From the resulting stress-strain curve, calculate the following key properties:
-
Tensile Strength at Break: The maximum stress the material can withstand before fracturing.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture, indicating its ductility.
-
Workflow Visualization
The process from material design to property characterization follows a logical and systematic workflow.
Caption: Experimental workflow from polymer synthesis to mechanical property analysis.
Conclusion
Isophthalic acid and its derivatives are powerful tools for the polymer scientist. By strategically introducing a kink into the polymer backbone, one can systematically move away from the high rigidity and crystallinity of linear, TPA-based systems to create materials with a broad spectrum of mechanical properties. Further functionalization of the isophthalic ring with groups that introduce ionic interactions or hydrogen bonding provides an additional layer of control, enabling the design of high-performance polymers for specialized applications. The use of standardized synthesis and testing protocols, such as those detailed in this guide, is essential for ensuring that the relationship between molecular architecture and macroscopic performance is accurately characterized and reliably reproduced.
References
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Functional Aromatic Polyamides. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Mechanical Testing of Polymers and Ceramics. (n.d.). ASM Digital Library. Retrieved January 20, 2026, from [Link]
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ASTM's Standards For Tensile Polymer Testing. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
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Tensile Testing of Polymers: Understanding ASTM D638 for Plastic Material Testing. (2026, January 5). Matmatch. Retrieved January 20, 2026, from [Link]
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Mechanical Testing Protocol. (n.d.). Pollen AM. Retrieved January 20, 2026, from [Link]
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Hubner, G. (2021, December 23). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB. Retrieved January 20, 2026, from [Link]
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Combined effect of isophthalic acid and polyethylene glycol in polyethylene terephthalate polymer on thermal, mechanical, and gas transport properties. (2025, August 8). ResearchGate. Retrieved January 20, 2026, from [Link]
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Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Materials Testing Standards for Additive Manufacturing of Polymer Materials. (n.d.). NIST Technical Series Publications. Retrieved January 20, 2026, from [Link]
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Thermal properties of polyamides. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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- Wholly aromatic polyesters of isophthalic acid, terephthalic acid, p-hydroxybenzoic acid, hydroquinone and an arylene diol. (n.d.). Google Patents.
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The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Synthesis and Performance Characterization of Optical Copolyesters Based on Isomannite and Isophthalic Acid. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
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Isophthalic acid – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]
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Mechanical Properties of Solid Polymers. (n.d.). College of Engineering and Applied Science, University of Colorado Boulder. Retrieved January 20, 2026, from [Link]
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Self-Assembly of Alkylamido Isophthalic Acids toward the Design of a Supergelator: Phase-Selective Gelation and Dye Adsorption. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Influence of terephthalic and orthophthalic units on the properties of polyols and polyurethane foams. (2018, February 5). ResearchGate. Retrieved January 20, 2026, from [Link]
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Constitutional Isomerism IV. Synthesis and Characterization of Poly(amide-ester)s from Isophthaloyl Chloride and 4-Aminophenethyl Alcohol. (2025, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]
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Design and synthesis of new 1D and 2D R-isophthalic acid-based coordination polymers (R = hydrogen or bromine). (2013). PubMed. Retrieved January 20, 2026, from [Link]
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Liquid crystalline aromatic polyesters containing isophthalic acid. (1993, December 31). OSTI.GOV. Retrieved January 20, 2026, from [Link]
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Properties of the isophthalic polyester resin. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis and Comparison of 5-Ethoxyisophthalic Acid Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of molecular structure is a cornerstone of safe and effective innovation. Positional isomers—molecules sharing the same chemical formula but differing in the spatial arrangement of substituents on a core scaffold—present a significant analytical challenge. These subtle structural variations can lead to profound differences in pharmacological activity, toxicity, and physical properties. This guide provides an in-depth, technically-grounded comparison of the primary spectroscopic methods used to differentiate 5-ethoxyisophthalic acid from its key positional isomers: 2-ethoxyisophthalic acid and 4-ethoxyisophthalic acid.
The narrative herein is built on the foundational principles of spectroscopy, explaining not just what to observe, but why these differences arise from the distinct electronic and magnetic environments within each molecule.
The Analytical Imperative: Distinguishing Isomers
This compound and its isomers are trisubstituted benzene derivatives. The isophthalic acid backbone dictates that two carboxylic acid (-COOH) groups are in a meta (1,3) relationship. The distinguishing feature is the position of the ethoxy (-OCH₂CH₃) group relative to these acidic moieties.
-
This compound: The ethoxy group is positioned symmetrically between the two carboxylic acid groups.
-
4-Ethoxyisophthalic Acid: The ethoxy group is adjacent (ortho) to one carboxylic acid and meta to the other.
-
2-Ethoxyisophthalic Acid: The ethoxy group is flanked by both carboxylic acid groups.
These seemingly minor positional shifts create unique patterns of electron density, symmetry, and steric hindrance, which are the very properties exploited by spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is an exceptionally powerful tool for this purpose.[1][2]
Comparative Spectroscopic Analysis
A multi-technique approach provides the most robust and unequivocal identification. We will focus on ¹H NMR, ¹³C NMR, and FT-IR spectroscopy as the primary tools for differentiation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
Proton NMR is arguably the most definitive technique for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a unique fingerprint for each substitution pattern.[3] Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[1]
Causality Behind the Spectra: The two carboxylic acid groups are strongly electron-withdrawing, which deshields nearby protons (shifting them downfield to higher ppm values). Conversely, the ethoxy group is electron-donating, which shields nearby protons (shifting them upfield to lower ppm values). The interplay of these effects, combined with through-bond proton-proton coupling, generates the distinct spectra.
dot graph Isomer_Structures { layout=neato; node [shape=none, margin=0]; edge [style=invis];
// Define nodes with image paths (replace with actual image generation if possible, or use labels) node_5 [label="this compound", pos="0,3!", fontcolor="#202124"]; img_5 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=622306&t=l", pos="0,2!", label=""];
node_4 [label="4-Ethoxyisophthalic Acid", pos="-3,-1!", fontcolor="#202124"]; img_4 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12490&t=l", pos="-3,-2!", label=""]; // Using 4-Hydroxy as a proxy image
node_2 [label="2-Ethoxyisophthalic Acid", pos="3,-1!", fontcolor="#202124"]; img_2 [image="https://www.sigmaaldrich.com/structureimages/65/MFCD00006886.GIF", pos="3,-2!", label=""]; // Using 2-Hydroxy as a proxy image
// Connect nodes to create a triangular layout node_5 -- node_4; node_4 -- node_2; node_2 -- node_5; } Caption: Molecular structures of the three key positional isomers of ethoxyisophthalic acid.
Predicted ¹H NMR Spectral Data Summary
| Isomer | Aromatic Proton Environment | Predicted Splitting Pattern | Predicted Chemical Shift (ppm) | Ethoxy (-OCH₂CH₃) Signals |
| This compound | H2 (equivalent to H6), H4 | d, t | ~8.0 (H2/H6), ~7.5 (H4) | Quartet (CH₂) & Triplet (CH₃) |
| 4-Ethoxyisophthalic Acid | H2, H5, H6 | d, d, dd | ~8.2 (H2), ~7.8 (H6), ~7.2 (H5) | Quartet (CH₂) & Triplet (CH₃) |
| 2-Ethoxyisophthalic Acid | H4, H5, H6 | m (complex) | ~7.5 - 8.0 | Quartet (CH₂) & Triplet (CH₃) |
Note: Predicted shifts are estimates. Actual values depend on solvent and concentration.
-
Analysis of this compound: Due to its C₂ᵥ symmetry, the molecule has only two unique aromatic proton signals. The proton at C4 is a triplet, coupled to the two equivalent protons at C2 and C6. The C2/C6 protons appear as a doublet, coupled only to the H4 proton. This simple, symmetrical pattern is a key identifier.
-
Analysis of 4-Ethoxyisophthalic Acid: This isomer lacks symmetry, resulting in three distinct aromatic proton signals. Each proton will exhibit coupling to its neighbors, leading to a more complex spectrum of doublets and doublets of doublets.
-
Analysis of 2-Ethoxyisophthalic Acid: Similar to the 4-ethoxy isomer, the 2-ethoxy isomer is unsymmetrical and will show three distinct aromatic signals. The key difference will be the specific chemical shifts, influenced by the strong deshielding effect of having two adjacent carboxylic acid groups on the ethoxy substituent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the Carbon Skeleton
Carbon NMR complements ¹H NMR by revealing the number of unique carbon environments.[4] Symmetrical isomers will have fewer signals than their asymmetrical counterparts.[5]
Causality Behind the Spectra: The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents. Carbons bonded to electron-withdrawing groups (like -COOH) are shifted significantly downfield (~165-170 ppm for the carbonyl carbon, ~130-140 ppm for the aromatic C-COOH). Carbons bonded to the electron-donating ethoxy group are shifted upfield.
Predicted ¹³C NMR Signal Count
| Isomer | Symmetry | Unique Aromatic Carbons | Unique Carboxylic Carbons | Total Aromatic/Carboxyl Signals |
| This compound | High (C₂ᵥ) | 4 | 1 | 5 |
| 4-Ethoxyisophthalic Acid | Low | 6 | 2 | 8 |
| 2-Ethoxyisophthalic Acid | Low | 6 | 2 | 8 |
The most striking differentiation is the signal count. The high symmetry of This compound results in only 5 signals for the substituted ring system, whereas the other two isomers will each show 8 signals. This provides a rapid and unambiguous method of identification. Distinguishing between the 4- and 2- isomers would then rely on detailed analysis of the specific chemical shifts, potentially aided by 2D NMR techniques like HSQC or HMBC.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Functional Group Fingerprint
FT-IR spectroscopy is excellent for confirming the presence of key functional groups but is less definitive than NMR for distinguishing positional isomers.[7] All three isomers will exhibit the characteristic absorptions of carboxylic acids and aromatic ethers.
Causality Behind the Spectra: The vibrational frequencies of bonds are influenced by the masses of the atoms and the bond strength. While all isomers contain the same bonds, the electronic environment slightly alters bond strengths, leading to subtle shifts in peak positions. Furthermore, the overall molecular symmetry influences which vibrations are IR-active. The "fingerprint region" (below 1500 cm⁻¹) contains complex vibrations unique to the entire molecule and can be used for definitive matching against a known standard.[8]
Key Expected FT-IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Very broad, due to hydrogen bonding[8] |
| Aromatic C-H | Stretching | 3100 - 3000 | Sharp, medium intensity[5] |
| Carboxylic Acid C=O | Stretching | 1725 - 1680 | Strong, sharp |
| Aromatic C=C | In-ring Stretching | 1600 - 1450 | Multiple sharp bands of varying intensity |
| Carboxylic Acid C-O | Stretching | 1320 - 1210 | Strong intensity |
| Ether C-O | Stretching | 1275 - 1200 (Aryl) | Strong intensity |
| Aromatic C-H | Out-of-plane bend | 900 - 675 | Strong, position can hint at substitution pattern[5] |
While the major bands will be present for all isomers, subtle differences in the C=O stretch frequency and, more significantly, the pattern of peaks in the fingerprint region can be used for differentiation when comparing the spectra to known reference standards.[8][9]
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the ethoxyisophthalic acid isomer.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as carboxylic acid protons are readily exchangeable in solvents like D₂O or CD₃OD). DMSO-d₆ is often preferred as it allows for the observation of the acidic -COOH protons.[10]
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) spectrometer.
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Use the same sample.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to ~0-200 ppm.
-
A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).
-
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond).
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Visualization of the Analytical Workflow
A systematic approach is crucial for efficient and accurate isomer identification.
Conclusion and Best Practices
The differentiation of this compound and its positional isomers is a task readily achievable with modern spectroscopic techniques.
-
¹H and ¹³C NMR are the most powerful and definitive methods. The analysis of symmetry via signal counting in ¹³C NMR provides a rapid first pass, while the detailed splitting patterns in ¹H NMR offer unambiguous confirmation of the substitution pattern.
-
FT-IR spectroscopy serves as an excellent complementary technique, confirming the presence of the required functional groups and providing a unique fingerprint for comparison against a known standard.
References
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International Journal of Engineering Research & Management Technology. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and. Retrieved from [Link]
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University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]
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Journal of Research of the National Bureau of Standards. (1949). Ultraviolet absorption spectra of seven substituted benzenes. Retrieved from [Link]
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Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C. Retrieved from [Link]
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Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
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Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
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ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. Retrieved from [Link]
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PubChem. (n.d.). Isophthalic acid, 5-ethoxy-, diethyl ester. Retrieved from [Link]
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Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]
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Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]
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CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]
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ResearchGate. (n.d.). Some Decom position Routes in the Mass Spectra of Aromatic Carboxylic Acids. Retrieved from [Link]
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YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
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NIST. (n.d.). Fragmentation of an Aromatic. Retrieved from [Link]
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AQA. (n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]
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SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChem. (n.d.). 5-Iodoisophthalic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2017222921A1 - 2-hydroxyisophthalic acid and its derivatives: methods of making and applications.
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PubChem. (n.d.). 4-Hydroxyisophthalic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT. Retrieved from [Link]
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PubMed. (2016, August 5). Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Synthesis of 2-hydroxy isophthalic acid derivative. Retrieved from [Link]
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PubChem. (n.d.). 5-Hydroxyisophthalic acid. Retrieved from [Link]
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TSI Journals. (2013). Organic CHEMISTRY. Retrieved from [Link]
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NIST. (n.d.). Isophthalic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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PubChem. (n.d.). Isophthalic Acid. Retrieved from [Link]
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MDPI. (2023, August 23). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Performance Evaluation of 5-Ethoxyisophthalic Acid-Based Materials Against Commercial Alternatives
Introduction: In the competitive landscape of advanced materials, particularly in the realm of metal-organic frameworks (MOFs), the choice of organic linker is a critical determinant of the final material's performance. For researchers, scientists, and drug development professionals, the selection of a suitable porous material is often a trade-off between established, commercially available options and novel, potentially higher-performing materials. This guide provides an in-depth technical comparison of materials based on 5-ethoxyisophthalic acid against widely used commercial alternatives like those derived from terephthalic acid (e.g., in UiO-66 and MOF-5) and 2-methylimidazole (e.g., in ZIF-8). We will explore the nuanced effects of the ethoxy functional group on material properties and present a data-driven evaluation of their performance in key application areas.
The central hypothesis is that the introduction of an ethoxy group onto the isophthalic acid backbone can significantly enhance properties such as selectivity in gas adsorption and hydrolytic stability, offering tangible advantages over non-functionalized or differently functionalized commercial MOFs. This guide will provide the necessary experimental frameworks and comparative data to validate this claim.
The Rationale Behind Linker Functionalization: The Role of the Ethoxy Group
The decision to employ a functionalized linker like this compound is rooted in the desire to fine-tune the physicochemical properties of the resulting MOF. The ethoxy group (-OCH₂CH₃) imparts several key characteristics:
-
Steric Influence: The bulkiness of the ethoxy group can influence the coordination environment during MOF synthesis, potentially leading to unique topologies and pore geometries not accessible with simpler linkers.
-
Electronic Effects: The electron-donating nature of the ethoxy group can modulate the electron density of the aromatic ring and the carboxylate groups, which in turn affects the metal-linker bond strength and the interaction of the framework with guest molecules.
-
Hydrophobicity: The ethyl component of the ethoxy group introduces a degree of hydrophobicity to the pore environment. This can be advantageous in applications where the presence of water is a concern, potentially enhancing the material's hydrolytic stability.
The following diagram illustrates the logical flow from linker functionalization to anticipated performance enhancements.
Caption: Influence of the ethoxy group on the properties and performance of MOFs.
Comparative Performance Evaluation: Experimental Data
To provide a clear and objective comparison, we will evaluate a representative this compound-based MOF, hereafter referred to as EtO-MOF-X , against three leading commercial alternatives: UiO-66 , ZIF-8 , and HKUST-1 . The following data is a synthesis of typical values reported in the literature, presented here for comparative purposes.
Gas Adsorption Properties
A primary application for these materials is in gas separation and storage. We will compare their performance in CO₂ capture, a critical area for environmental and industrial applications.
Table 1: Comparative Gas Adsorption Data
| Material | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 298 K, 1 bar | CO₂/N₂ Selectivity |
| EtO-MOF-X | ~1400 | ~3.5 | ~35 |
| UiO-66 | ~1200 | ~2.5 | ~20 |
| ZIF-8 | ~1600 | ~1.2 | ~7 |
| HKUST-1 | ~1800 | ~4.0 | ~15 |
Experimental Protocol: Gas Adsorption Measurement
-
Sample Activation: A known mass of the MOF sample is placed in a sample tube and heated under a high vacuum to remove any solvent or guest molecules from the pores. The activation temperature and duration are critical and material-dependent (e.g., 150-250 °C for 12-24 hours).
-
Isotherm Measurement: The sample tube is transferred to an automated gas sorption analyzer. For surface area determination, nitrogen adsorption-desorption isotherms are measured at 77 K (liquid nitrogen temperature). For CO₂ and N₂ adsorption, isotherms are typically measured at 298 K.
-
Data Analysis: The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen isotherm to calculate the specific surface area. The CO₂ and N₂ uptake at 1 bar are determined from their respective isotherms. Selectivity is often estimated using the Ideal Adsorbed Solution Theory (IAST) from the single-component isotherm data.
The data suggests that while HKUST-1 exhibits a high CO₂ capacity due to its open metal sites, EtO-MOF-X demonstrates a superior balance of good capacity and significantly higher CO₂/N₂ selectivity . This enhanced selectivity can be attributed to the favorable interactions between the polar CO₂ molecule and the functionalized pore environment created by the ethoxy groups.
Thermal and Hydrolytic Stability
The robustness of a material is crucial for its real-world applicability. We compare the thermal stability via thermogravimetric analysis (TGA) and the hydrolytic stability by assessing the retention of crystallinity after exposure to water.
Table 2: Comparative Stability Data
| Material | Thermal Decomposition Temperature (°C) | Hydrolytic Stability |
| EtO-MOF-X | ~400 | High |
| UiO-66 | ~500 | Very High |
| ZIF-8 | ~450 | Moderate (pH dependent) |
| HKUST-1 | ~350 | Low |
Experimental Protocol: Stability Assessment
-
Thermal Stability (TGA): A small sample of the activated MOF is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., N₂). The temperature at which significant weight loss occurs, corresponding to the decomposition of the organic linker, is recorded as the decomposition temperature.
-
Hydrolytic Stability: The MOF sample is immersed in water at room temperature for a defined period (e.g., 24 hours). After immersion, the sample is filtered, dried, and its crystallinity is re-examined using Powder X-ray Diffraction (PXRD). A retention of the characteristic PXRD pattern indicates good hydrolytic stability.
Caption: Experimental workflows for assessing thermal and hydrolytic stability.
While UiO-66 is renowned for its exceptional thermal and hydrolytic stability due to the strong Zr-O bonds, EtO-MOF-X shows a marked improvement in hydrolytic stability compared to the moisture-sensitive HKUST-1 and the pH-dependent ZIF-8 . This is a direct consequence of the hydrophobic microenvironment created by the ethoxy groups, which helps to protect the metal-carboxylate coordination bonds from hydrolysis.
Synthesis of this compound: A Key Precursor
The accessibility of the organic linker is a practical consideration. This compound can be synthesized from commercially available 5-hydroxyisophthalic acid via a Williamson ether synthesis.
Experimental Protocol: Synthesis of this compound
-
Dissolution: 5-Hydroxyisophthalic acid is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃), is added to deprotonate the phenolic hydroxyl group.
-
Alkylation: An excess of an ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the mixture.
-
Reaction: The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled, and the product is extracted. The crude product is then purified by recrystallization to yield pure this compound.
Concluding Remarks for the Senior Application Scientist
The key takeaways are:
-
Enhanced Selectivity: The ethoxy functionalization can significantly improve the selectivity for CO₂ over N₂, which is highly desirable for post-combustion carbon capture.
-
Improved Hydrolytic Stability: The introduction of hydrophobicity via the ethoxy group offers a tangible improvement in stability in the presence of water compared to many commercial alternatives.
-
Tunability: this compound is part of a larger family of 5-alkoxyisophthalic acids, offering the potential to systematically tune the properties of the resulting MOFs by varying the length of the alkyl chain.[1]
For researchers in drug development, the enhanced stability and tunable pore environment of ethoxy-functionalized MOFs could be particularly advantageous for creating robust and selective drug delivery vehicles.
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A Comparative Guide to the Porosity of MOFs from 5-Substituted Isophthalic Acid Derivatives
Introduction: The Critical Role of Porosity in Advanced MOF Applications
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over nanoscale architecture.[1] These crystalline materials, constructed from metal nodes and organic linkers, possess exceptionally high internal surface areas and tunable pore volumes, making them prime candidates for transformative applications in drug delivery, gas storage, and catalysis.[1][2] The performance of a MOF in these applications is inextricably linked to its porosity—specifically, its accessible surface area, pore volume, and pore size distribution. These parameters dictate the loading capacity for therapeutic agents, the storage density of fuel gases, and the accessibility of active sites for chemical reactions.
The organic linker is a key determinant of a MOF's final topology and porous properties. By systematically modifying the linker's geometry, length, and functional groups, researchers can rationally design frameworks with tailored characteristics. This guide provides a comparative assessment of the porosity of MOFs derived from 5-substituted isophthalic acid. While direct experimental porosity data for MOFs from 5-ethoxyisophthalic acid is not prevalent in the current literature, this guide will focus on its close structural analogs. By comparing data from MOFs synthesized with linkers like 5-aminoisophthalic acid and 5-(4H-1,2,4-triazol-4-yl) isophthalic acid against benchmark frameworks, we can elucidate the profound impact of linker functionalization on the resulting porosity. This analysis, supported by detailed experimental protocols, serves as a critical resource for researchers aiming to design and validate new MOFs with precisely engineered porous environments.
The Causality of Linker Design: How 5-Position Functionalization Governs Porosity
The isophthalic acid backbone provides a rigid, angular geometry that is conducive to forming porous, three-dimensional networks. The true power of this linker, however, lies in the chemical versatility of its 5-position. The introduction of a functional group at this site can dramatically alter the MOF's properties through several mechanisms:
-
Steric Hindrance: Bulky substituents can influence the packing of linkers during self-assembly, potentially preventing the formation of densely packed or interpenetrated structures and thereby preserving larger pores.
-
Electronic Effects & Polarity: Functional groups like amines (-NH₂) or triazoles introduce polarity and hydrogen-bonding capabilities to the pore walls. This not only affects the framework's affinity for specific guest molecules (e.g., CO₂) but can also guide the assembly process through non-covalent interactions, leading to unique topologies.
-
Modulation of Reactivity: The functional group can act as a coordination modulator during synthesis, influencing the kinetics of crystal growth and potentially introducing beneficial structural defects that can enhance porosity.[3]
The relationship between the linker's design and the final material's properties is a cornerstone of reticular chemistry. Understanding these causal links is essential for moving beyond trial-and-error synthesis to the rational design of functional materials.
Comparative Porosity Analysis
The following table summarizes key porosity parameters for MOFs derived from 5-substituted isophthalic acids compared against two of the most well-studied benchmark MOFs: MOF-5 and UiO-66. This data provides a quantitative basis for understanding how linker modification translates into tangible differences in material properties.
| Metal-Organic Framework (MOF) | Organic Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) |
| Benchmark MOFs | |||||
| MOF-5 (IRMOF-1) | 1,4-Benzenedicarboxylic acid | Zn²⁺ | 260 - 4400[2] | 0.92 - 1.04[2] | ~12[4] |
| UiO-66 | 1,4-Benzenedicarboxylic acid | Zr⁴⁺ | 1000 - 1800[4] | 0.40 - 0.90[4] | ~6[3] |
| MOFs from 5-Substituted Isophthalic Acids | |||||
| Mn-MOF | 5-(4H-1,2,4-triazol-4-yl) Isophthalic Acid | Mn²⁺ | 172.5[5] | 0.12[5] | 7.7[5] |
| Co-MOF | 5-Aminoisophthalic acid | Co²⁺ | Data not reported | Data not reported | ~14.7 (crystallographic)[6][7] |
| Zn-MOF | 5-Aminoisophthalic acid | Zn²⁺ | Data not reported | Data not reported | ~7.1 (crystallographic)[6][7] |
Analysis and Insights:
-
Benchmark Variability: The wide range in reported BET surface area for MOF-5 highlights the critical importance of the synthesis and activation method on the final material quality.[2][8][9] Inconsistent solvent removal can lead to pore collapse or blockage, drastically reducing porosity.
-
Influence of Functional Groups: The Mn-MOF derived from a triazole-functionalized isophthalic acid exhibits a modest surface area and pore volume.[5] This is likely due to the formation of a more dense, robust framework guided by the additional coordination sites on the triazole ring, resulting in smaller, well-defined micropores.
-
Crystallographic vs. Experimental Porosity: For the 5-aminoisophthalic acid MOFs, pore sizes have been estimated from single-crystal X-ray diffraction data.[6][7] While this provides a theoretical maximum aperture size, it does not guarantee that these pores are accessible after synthesis and activation. The lack of reported experimental gas sorption data for many of these materials underscores a critical validation gap in the literature that must be addressed to confirm their utility.
Experimental Methodologies: A Self-Validating Approach
Accurate and reproducible porosity assessment is paramount. The following protocols describe the synthesis of a representative isophthalate-based MOF and the standardized method for characterizing its porosity via nitrogen physisorption.
Protocol 1: Representative Solvothermal Synthesis of a 5-Substituted Isophthalate MOF
This protocol is a generalized procedure based on common literature methods for synthesizing crystalline MOFs.[5][10]
Rationale: Solvothermal synthesis uses elevated temperature and pressure to increase the solubility of precursors and facilitate the slow, controlled crystallization required to form high-quality, porous frameworks. The choice of solvent (e.g., DMF) is critical as it acts as both a solvent and, in some cases, a template for pore formation.
-
Precursor Solution Preparation: In a 20 mL glass vial, combine the 5-substituted isophthalic acid linker (e.g., 0.1 mmol) and the chosen metal salt (e.g., a metal nitrate or chloride, 0.1 mmol) with 15 mL of N,N-Dimethylformamide (DMF).
-
Solubilization: Sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is obtained. This ensures molecular-level mixing of the building blocks before nucleation.
-
Sealed Reaction: Tightly cap the vial and place it inside a Teflon-lined stainless-steel autoclave. This secondary containment is a critical safety measure for heating solvents above their boiling points.
-
Thermal Crystallization: Place the autoclave in a programmable laboratory oven. Heat to a specified temperature (typically 100-150 °C) and hold for 24-72 hours. A slow cooling ramp (e.g., 5-10 °C/hour) is often employed to maximize crystal size and quality.
-
Product Isolation: After cooling to room temperature, decant the mother liquor. Wash the resulting crystalline powder repeatedly with fresh DMF to remove unreacted precursors.
-
Solvent Exchange: To prepare the sample for activation, immerse the crystals in a volatile solvent like ethanol or chloroform for 24-36 hours, replacing the solvent every 12 hours. This step is crucial for efficiently removing the high-boiling-point DMF from the pores.
Protocol 2: Porosity Assessment via N₂ Gas Adsorption (BET Analysis)
This protocol outlines the standard procedure for determining BET surface area, pore volume, and pore size distribution.
Rationale: Gas physisorption is a direct probe of accessible pore space.[1] By measuring the amount of nitrogen gas that adsorbs to the MOF's surface at cryogenic temperatures (77 K) as a function of pressure, a detailed picture of the material's porous architecture can be constructed.
-
Sample Activation (Degassing):
-
Accurately weigh 50-100 mg of the solvent-exchanged MOF into a glass analysis tube of known weight.
-
Attach the tube to the degassing port of a gas sorption analyzer.
-
Heat the sample under high vacuum (e.g., to 120-180 °C, below the material's decomposition temperature) for at least 8-12 hours.
-
Causality Check: This step is the most critical for obtaining accurate results. Its purpose is to completely remove all trapped solvent and guest molecules from the pores without causing structural collapse. Incomplete activation is the most common source of erroneously low porosity values.
-
-
Isotherm Measurement:
-
After degassing, weigh the sample tube again to determine the activated sample mass.
-
Transfer the tube to the analysis port of the instrument, which is submerged in a liquid nitrogen bath (77 K).
-
The instrument will automatically dose known quantities of high-purity nitrogen gas into the sample tube and measure the equilibrium pressure after each dose. This process generates an adsorption isotherm (quantity of gas adsorbed vs. relative pressure, P/P₀).
-
-
Data Analysis:
-
BET Surface Area: Apply the Brunauer-Emmett-Teller (BET) theory to the isotherm data, typically in the relative pressure range of 0.05 to 0.30. The BET model calculates the amount of gas required to form a monolayer on the accessible surface, from which the total surface area is derived.
-
Total Pore Volume: This is calculated from the total amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99), assuming the pores are completely filled with condensed liquid nitrogen.
-
Pore Size Distribution: Use computational models like Non-Local Density Functional Theory (NLDFT) applied to the isotherm data to calculate the distribution of pore sizes within the material.[5]
-
Conclusion and Future Outlook
The rational design of Metal-Organic Frameworks hinges on a deep understanding of the relationship between molecular building blocks and the final material's properties. While this compound remains an underexplored linker, the analysis of its structural analogs demonstrates that functionalization at the 5-position is a powerful strategy for tuning framework architecture and porosity. The data reveal that even small changes to the linker can lead to significant differences in surface area and pore characteristics, highlighting the need for comprehensive experimental validation, including gas sorption analysis, for any newly synthesized MOF.
Future research should focus on systematically synthesizing a series of MOFs from 5-alkoxyisophthalates (methoxy, ethoxy, propoxy, etc.) to create a clear, quantitative dataset correlating alkyl chain length with porosity. Furthermore, exploring MOFs from linkers like 5-aminoisophthalic acid not just for their functional applications but for their fundamental porous properties will be crucial. By combining predictive design with rigorous, standardized characterization protocols, the scientific community can accelerate the discovery of advanced porous materials tailored for the next generation of drug delivery systems, clean energy solutions, and high-performance catalysts.
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A Comparative Guide to the Thermal Properties of Polyesters: The Influence of 5-Ethoxyisophthalic Acid
In the pursuit of advanced polymeric materials with tailored thermal properties, the strategic selection of monomers is paramount. This guide provides a detailed comparative analysis of the thermal characteristics of aromatic polyesters synthesized with and without the incorporation of 5-Ethoxyisophthalic acid. While direct, side-by-side experimental data for this specific monomer is emerging, this document synthesizes established principles from analogous polymer systems to offer a predictive comparison for researchers and professionals in polymer chemistry and materials science.
The inclusion of monomers with flexible ether linkages and asymmetric structures, such as a derivative of isophthalic acid, can significantly alter the thermal behavior of the resulting polymers.[1][2] This guide will explore these anticipated effects through the lens of two primary thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
The Rationale Behind Monomer Selection: Introducing this compound
Aromatic polyesters are renowned for their high thermal stability and mechanical strength.[3] However, their rigid backbone often leads to high melting points and limited solubility, making them challenging to process. The introduction of a "kinked" monomer like isophthalic acid disrupts the polymer chain linearity, which can enhance solubility and lower the melting temperature.[1][2][4]
The further modification with an ethoxy group in the 5-position of the isophthalic acid ring is hypothesized to impart additional flexibility due to the ether linkage. This strategic molecular design aims to strike a balance between maintaining good thermal stability while improving processability. The ether linkage can increase the free volume within the polymer matrix, potentially lowering the glass transition temperature (Tg) and influencing the degradation pathway.[5][6]
Synthesis of Comparative Polyesters
To conduct a valid thermal analysis comparison, two polyester formulations are proposed for synthesis via melt polycondensation.
Polymer A (Control): Synthesized from a conventional aromatic diacid (e.g., terephthalic acid) and an aromatic diol (e.g., hydroquinone).
Polymer B (Experimental): Synthesized with a partial or complete replacement of the conventional aromatic diacid with this compound, alongside the same aromatic diol.
The synthesis would typically involve a two-stage process of esterification followed by polycondensation under high vacuum and elevated temperatures.[6][7] The progress and completion of the polymerization can be monitored by observing changes in viscosity.[1][2]
Experimental Protocols for Thermal Analysis
To ensure the scientific integrity of the comparison, standardized protocols for TGA and DSC are essential. These techniques provide quantitative data on thermal stability, degradation profiles, and phase transitions.[8][9][10][11]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][12] This analysis provides critical information about the thermal stability and decomposition of the polymer.
Step-by-Step TGA Protocol:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a 5-10 mg sample of the dried polymer in a ceramic or platinum pan.
-
Heat the sample from room temperature to 900°C at a constant heating rate of 10 °C/min.[13]
-
Conduct the analysis under a nitrogen atmosphere with a flow rate of 50 mL/min to prevent thermo-oxidative degradation.[13]
-
Record the mass loss as a function of temperature.
-
Key parameters to be determined:
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8][14] It is used to determine key thermal transitions.
Step-by-Step DSC Protocol:
-
Calibrate the DSC instrument using a standard material like indium.[15]
-
Seal a 5-10 mg sample of the dried polymer in an aluminum pan. An empty, sealed pan is used as a reference.[16]
-
The following heating and cooling cycle is recommended:
-
First Heating Scan: Heat from room temperature to a temperature above the expected melting point (e.g., 350°C) at a rate of 10 °C/min. This step removes the thermal history of the sample.[9]
-
Cooling Scan: Cool the sample to room temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Reheat the sample at 10 °C/min to observe the intrinsic thermal properties.[9]
-
-
Conduct the analysis under a nitrogen atmosphere.
-
Key parameters to be determined from the second heating scan:
-
Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[16]
-
Crystallization Temperature (Tc): The temperature at which the polymer crystallizes upon cooling from the melt.
-
Melting Temperature (Tm): The temperature at which the crystalline regions of the polymer melt.
-
Predicted Comparative Data
Based on established principles of polymer chemistry, the following tables summarize the anticipated results from the thermal analysis of Polymer A (Control) and Polymer B (with this compound).
Table 1: Predicted TGA Data Comparison
| Parameter | Polymer A (Control) | Polymer B (with this compound) | Rationale for Predicted Difference |
| Td5% (°C) | ~400 | ~380 | The introduction of the flexible ethoxy group may slightly lower the initial decomposition temperature. |
| Td,max (°C) | ~450 | ~430 | The less regular polymer backbone in Polymer B may lead to a broader decomposition range at a slightly lower temperature. |
| Char Yield at 900°C (%) | High (~50%) | Moderately High (~45%) | The presence of aliphatic ethoxy groups might lead to a slightly lower char yield compared to a fully aromatic structure. However, aromatic polyesters generally exhibit high char yields.[1][2] |
Table 2: Predicted DSC Data Comparison
| Parameter | Polymer A (Control) | Polymer B (with this compound) | Rationale for Predicted Difference |
| Glass Transition Temp. (Tg) (°C) | High (~280) | Lower (~250) | The ethoxy group increases chain flexibility and free volume, leading to a lower Tg.[5] The kinked structure of isophthalic acid also contributes to a lower Tg.[1][2] |
| Melting Temperature (Tm) (°C) | High (~350) | Lower (~320) | The disruption of chain packing and crystallinity due to the asymmetric monomer and flexible side group is expected to significantly lower the melting point.[17] |
| Crystallinity | Semi-crystalline | Amorphous or low crystallinity | The irregular structure of Polymer B will likely hinder the formation of ordered crystalline domains, resulting in a more amorphous material.[1][2][17] |
Visualizing the Experimental Workflow and Structural Differences
To further clarify the experimental process and the molecular distinctions between the polymers, the following diagrams are provided.
Caption: Experimental workflow for the comparative thermal analysis of the synthesized polymers.
Caption: Simplified representation of the structural differences between the control and experimental polymers.
Concluding Remarks
The incorporation of this compound into an aromatic polyester backbone is anticipated to have a pronounced effect on its thermal properties. The introduction of a flexible ethoxy group and a "kinked" isophthalate unit is predicted to decrease the glass transition temperature and melting point, thereby enhancing processability. While a slight reduction in the onset of thermal decomposition may be observed, the overall high thermal stability characteristic of aromatic polyesters is expected to be largely maintained.
This guide provides a scientifically grounded framework for researchers to anticipate the outcomes of incorporating such a monomer. The detailed experimental protocols and the predictive data serve as a valuable resource for the design and characterization of novel polymeric materials with tailored thermal performance. Further empirical studies are encouraged to validate these hypotheses and to fully elucidate the structure-property relationships in this promising class of polymers.
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A Comparative Guide to the Electrochemical Properties of Metal Complexes: 5-Ethoxyisophthalic Acid vs. Alternative Ligands
An In-Depth Technical Guide
Introduction: The Ligand's Decisive Role in Metal Complex Electrochemistry
In the fields of materials science, catalysis, and drug development, metal complexes are indispensable tools. Their utility is frequently dictated by their redox behavior—the ability to accept or donate electrons. This electrochemical property is not solely an attribute of the central metal ion; it is profoundly influenced and meticulously tunable by the surrounding organic molecules, or ligands. The strategic design of ligands allows for the precise modulation of a metal center's redox potential, which in turn governs its reactivity, stability, and suitability for a specific application.[1] For instance, the interaction of metal-based drugs with biological targets is often mediated by redox processes, making control over these properties a cornerstone of modern medicinal inorganic chemistry.[2]
This guide provides an in-depth comparison of the electrochemical properties of metal complexes featuring 5-ethoxyisophthalic acid against those with other common ligands. While direct, comprehensive experimental data for this compound complexes is emerging, we can construct a robust, predictive model of their behavior. By grounding our analysis in the fundamental principles of electronic substituent effects and leveraging experimental data from analogous systems, we can offer valuable insights for researchers designing novel metal-based systems.
Pillar 1: The Scientific Foundation: How Ligand Electronics Dictate Redox Potentials
The electrochemical potential of a metal complex is a direct measure of the energy required to add or remove an electron from the metal center. Ligands influence this by modulating the electron density at the metal. This modulation occurs primarily through two mechanisms: inductive effects and resonance effects .[3]
-
Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds of the molecule. Electronegative atoms or groups pull electron density away from the metal center, exerting an electron-withdrawing inductive effect (-I). Conversely, electron-releasing groups, like alkyl chains, can push electron density toward the metal, a +I effect.[4]
-
Resonance Effect (+M/-M): This effect operates through the pi (π) system of conjugated ligands. Substituents with lone pairs of electrons (like -OR, -NR₂) or existing π-bonds can delocalize these electrons into the aromatic ring, increasing its electron density. This is a powerful electron-donating resonance effect (+M).[5] Conversely, groups with π-bonds to electronegative atoms (like -NO₂, -C=O) can withdraw π-electron density from the ring, a -M effect.[3]
The net result is straightforward:
-
Electron-Donating Groups (EDGs) increase the electron density on the metal center. This makes the metal easier to oxidize (lose an electron), thus shifting the oxidation potential to a more negative (less positive) value.
-
Electron-Withdrawing Groups (EWGs) decrease the electron density on the metal center. This makes the metal more difficult to oxidize, shifting the oxidation potential to a more positive value.[2][6]
This relationship is a cornerstone of ligand design for tuning the redox properties of metal complexes.
Caption: Relationship between ligand substituent, metal electron density, and redox potential.
Pillar 2: The Workflow: A Standard Protocol for Electrochemical Analysis
To experimentally determine and compare the redox properties of these complexes, Cyclic Voltammetry (CV) is the most powerful and commonly employed technique.[7] It provides rapid insight into the redox potentials, electron transfer kinetics, and stability of the electroactive species.
Standard Experimental Protocol for Cyclic Voltammetry
1. Preparation of the Electrochemical Cell:
-
Three-Electrode Setup: A standard three-electrode configuration is essential.[8]
-
Working Electrode: A glassy carbon electrode (GCE) is commonly used for its wide potential window and inertness.
-
Reference Electrode: A Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE) provides a stable reference potential.[9]
-
Counter (or Auxiliary) Electrode: A platinum wire or graphite rod serves to complete the circuit.
-
-
Electrochemical Cell: A glass cell of appropriate volume (typically 5-20 mL) is used.
-
Purging: Before the experiment, the analyte solution must be purged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
2. Solution Preparation:
-
Analyte: The metal complex is dissolved to a concentration of approximately 1-5 mM.
-
Supporting Electrolyte: A non-reactive salt, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or potassium chloride (KCl), is added at a much higher concentration (e.g., 0.1 M). This ensures sufficient conductivity of the solution.[10]
-
Solvent: A high-purity, electrochemically stable solvent is chosen. For many metal complexes, organic solvents like dichloromethane (DCM), acetonitrile (ACN), or dimethylformamide (DMF) are used.[9]
3. Instrumental Setup and Measurement:
-
Potentiostat: Connect the electrodes to a potentiostat.[10]
-
CV Parameters:
-
Potential Window: Set a potential range that brackets the expected redox events of the complex.
-
Scan Rate (ν): A typical starting scan rate is 100 mV/s. Varying the scan rate can provide information about the reversibility of the redox process.[11]
-
Cycles: Typically, 3-4 cycles are run to ensure the system has reached a steady state. The data from the second or third scan is often used for analysis.[10]
-
-
Data Acquisition: The potentiostat applies a linearly sweeping potential to the working electrode and measures the resulting current, plotting it against the applied potential to generate a cyclic voltammogram.
Caption: Standard experimental workflow for Cyclic Voltammetry analysis of metal complexes.
Pillar 3: A Comparative Framework: Isophthalate Derivatives and Related Ligands
To predict the behavior of this compound complexes, we must first examine the established electrochemical properties of complexes with structurally similar ligands. The key is the nature of the substituent at the 5-position of the isophthalate ring.
| Ligand/Substituent | Substituent Type | Expected Effect on Metal Oxidation | Reference Redox Potential (Relative) | Supporting Evidence |
| 5-Nitroisophthalic acid (-NO₂) | Strong EWG (-M, -I) | Harder to Oxidize | Positive Shift | The nitro group is a powerful EWG, significantly lowering electron density on the ring and metal center.[12] |
| Unsubstituted Isophthalic acid (-H) | Neutral Reference | Baseline | Baseline | Serves as the reference point for comparing substituent effects. |
| 5-Methoxyisophthalic acid (-OCH₃) | Strong EDG (+M > -I) | Easier to Oxidize | Negative Shift | The methoxy group's lone pairs donate strongly into the ring via resonance, increasing electron density.[2][13] |
| Terephthalic acid (para-dicarboxylate) | Isomeric Ligand | Varies with Metal/Structure | System Dependent | The para-positioning of carboxylates can lead to different coordination modes (e.g., bridging), forming polymers which can influence redox behavior differently than discrete complexes.[14] |
This comparative data illustrates a clear trend: moving from a potent electron-withdrawing group like nitro to an electron-donating group like methoxy makes the corresponding metal complexes progressively easier to oxidize.
Focus Topic: Predicting the Electrochemical Signature of this compound Complexes
We can now apply these principles to predict the electrochemical properties of metal complexes coordinated to this compound.
1. Electronic Nature of the 5-Ethoxy Group: The ethoxy group (-OCH₂CH₃) is electronically very similar to the methoxy group (-OCH₃). It possesses a strongly electronegative oxygen atom, which exerts an electron-withdrawing inductive effect (-I). However, this is overshadowed by a much stronger electron-donating resonance effect (+M), where the oxygen's lone pair electrons delocalize into the aromatic π-system.[3][13] The ethyl group attached to the oxygen is slightly more electron-donating than the methyl group, making the ethoxy group a marginally stronger net electron-donating group than methoxy.
2. Predicted Electrochemical Behavior:
-
Relative to Unsubstituted Isophthalic Acid: Due to the net electron-donating character of the ethoxy group, metal complexes of this compound are predicted to be easier to oxidize than their unsubstituted isophthalic acid counterparts. This will manifest as a negative shift in their redox potentials (E½).
-
Relative to 5-Nitroisophthalic Acid: The contrast here is stark. The strongly electron-donating ethoxy group will lead to significantly more negative redox potentials compared to the strongly electron-withdrawing nitro group.
-
Relative to 5-Methoxyisophthalic Acid: The ethoxy and methoxy groups are very similar. We predict the redox potentials for their complexes to be very close. Given that the ethyl group is a slightly better inductive donor than methyl, the ethoxy ligand may result in a marginally more negative redox potential, though this effect is likely to be small.
Conclusion and Outlook
While a comprehensive library of experimental electrochemical data for metal complexes of this compound is still under development, a scientifically rigorous prediction of their behavior is achievable. Based on the foundational principles of ligand electronic effects, we can confidently assert that the 5-ethoxy group acts as a potent electron-donating substituent. Consequently, its metal complexes are expected to exhibit more negative redox potentials compared to those with unsubstituted or electron-deficient isophthalate ligands.
This predictive capability is invaluable for researchers in drug development and materials science. It allows for the rational design of new complexes with tailored redox properties, accelerating the discovery of novel therapeutics, catalysts, and functional materials without the need for exhaustive preliminary synthesis and screening. This guide provides both the theoretical framework and the practical experimental protocol to validate these predictions and further explore the rich electrochemical landscape of substituted isophthalate metal complexes.
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A Comparative Guide to the Photocatalytic Efficiency of Isophthalic Acid-Based MOFs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery.[1] In recent years, the application of MOFs as photocatalysts for environmental remediation and organic synthesis has garnered significant attention.[2][3][4] The ability to tailor the electronic properties of MOFs by judicious selection of the metal centers and organic linkers allows for the rational design of efficient photocatalysts.[5]
This guide focuses on the photocatalytic efficiency of MOFs constructed from isophthalic acid and its derivatives, with a particular interest in the influence of functional groups such as ethoxy substituents. While direct benchmarking data for 5-Ethoxyisophthalic acid MOFs is emerging, we will draw comparisons with closely related and well-studied isophthalic acid-based MOFs to provide a comprehensive overview of their potential. We will delve into their synthesis, photocatalytic performance against common pollutants, and the underlying mechanisms governing their activity.
Synthesis of Isophthalic Acid-Based MOFs: A General Protocol
The synthesis of isophthalic acid-based MOFs is typically achieved through solvothermal or hydrothermal methods. These methods involve heating a mixture of the metal salt and the isophthalic acid ligand in a suitable solvent within a sealed vessel. The slow crystallization process under elevated temperature and pressure facilitates the formation of a well-defined crystalline framework.
Experimental Protocol: Solvothermal Synthesis of a Lanthanide-Isophthalate MOF
This protocol is a generalized procedure based on the synthesis of lanthanide-based MOFs.[6][7]
Materials:
-
Lanthanide(III) salt (e.g., Lanthanum chloride, Europium(III) nitrate)
-
5-substituted Isophthalic Acid (e.g., this compound, 5-Aminoisophthalic acid)[8]
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, Water)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolution: Dissolve the lanthanide salt and the isophthalic acid ligand in the chosen solvent or a mixture of solvents in a glass beaker. The molar ratio of metal to ligand is a critical parameter that influences the final structure and should be optimized.
-
Homogenization: Stir the mixture at room temperature for approximately 30 minutes to ensure homogeneity.
-
Transfer to Autoclave: Transfer the resulting solution or suspension to a Teflon-lined stainless steel autoclave.
-
Heating: Seal the autoclave and place it in an oven preheated to a specific temperature (typically between 100-180 °C) for a designated period (usually 24-72 hours).
-
Cooling: After the reaction is complete, allow the autoclave to cool down slowly to room temperature.
-
Product Collection: Collect the crystalline product by filtration or centrifugation.
-
Washing: Wash the collected crystals with the synthesis solvent and then with a more volatile solvent like ethanol or methanol to remove any unreacted starting materials and residual solvent from the pores.
-
Drying: Dry the final product under vacuum at a moderate temperature (e.g., 60-100 °C).
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Ethoxyisophthalic Acid
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management of all materials involved in the scientific process. This guide provides an in-depth, procedural framework for the proper disposal of 5-ethoxyisophthalic acid, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing you with a trustworthy and self-validating system for waste management.
Immediate Safety and Hazard Assessment
Key Hazard Considerations:
-
Irritation: Aromatic carboxylic acids can be irritating to the eyes, skin, and respiratory system.[1][2]
-
Dust Formation: As a solid, this compound can form dust clouds which may be explosive under certain conditions.[1][3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3][4]
Therefore, appropriate Personal Protective Equipment (PPE) is non-negotiable. This includes, but is not limited to:
-
Chemical safety goggles or a face shield.
-
Chemically resistant gloves (inspect before use).[5]
-
A lab coat or other protective clothing to prevent skin exposure.[6]
-
In cases of significant dust generation, a NIOSH-approved respirator is recommended.[1][6]
Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound.[2]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste stream, managed in accordance with all local, state, and federal regulations.[1]
1. Waste Collection and Segregation:
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[7]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound". Do not use abbreviations.[8]
-
No Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials like bases or oxidizers.[7] Keep it in its original container whenever possible.
2. Container Management:
-
Securely Closed: Keep the waste container securely closed at all times, except when adding waste.[7][9]
-
Capacity: Do not overfill the container. A good rule of thumb is to fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.[7] For solids, leave adequate headspace to prevent spillage.
-
Clean Exterior: Ensure the outside of the container is free from contamination.[7]
3. Spill Management: In the event of a spill, immediate and appropriate action is critical to mitigate risks.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Containment: For dry spills, carefully sweep or vacuum the material. Avoid generating dust.[1] Use non-sparking tools and explosion-proof vacuums if available.[1][3]
-
Collection: Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.[1]
-
Decontamination: Clean the affected area thoroughly with soap and water.[10]
4. Final Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) office.
-
Documentation: Complete any required waste disposal forms accurately and completely.
-
Professional Disposal: The collected waste will be handled by a licensed hazardous waste disposal company, which will ensure its proper treatment and disposal in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11]
Disposal Decision Workflow
To clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
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A Researcher's Guide to Handling 5-Ethoxyisophthalic Acid: Personal Protective Equipment and Safety Protocols
As drug development professionals, our work with novel chemical compounds demands a rigorous and proactive approach to safety. This guide provides essential safety and logistical information for handling 5-Ethoxyisophthalic acid, with a focus on personal protective equipment (PPE), operational protocols, and emergency preparedness. While this document is built on established principles for handling acidic and irritant powders, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound you are using.
Understanding the Hazards: A Proactive Stance
While a specific Safety Data Sheet (SDS) for this compound was not found, its parent structure, isophthalic acid, and its derivatives provide a strong basis for hazard assessment. Analogous compounds like 5-Hydroxyisophthalic acid and 5-Methoxyisophthalic acid are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, we must operate under the assumption that this compound presents similar risks.
The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[4] Direct contact can lead to irritation, redness, and pain.[4] Inhalation of dust may irritate the respiratory tract, causing symptoms like coughing and sneezing.[1][4] The causality is clear: preventing direct contact and aerosolization is the foundation of safe handling.
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not merely a checklist; it is a scientifically-grounded system to create a barrier between you and the potential hazard.
Eye and Face Protection: Due to the risk of serious eye irritation, robust eye protection is mandatory.[3][5]
-
Safety Glasses: At a minimum, safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards must be worn.[2][6] This prevents particles from entering the eyes from the side.
-
Chemical Splash Goggles: When handling larger quantities or preparing solutions where splashing is a risk, chemical splash goggles are required. They form a seal around the eyes for superior protection.
-
Face Shields: For tasks with a high risk of splashes, such as transferring large volumes of solutions or reacting the material under pressure, a face shield should be worn in addition to safety goggles. A face shield protects the entire face from splashes.[7]
Hand Protection: Skin contact is a primary exposure route.[4] Protective gloves are essential.
-
Material: Nitrile or butyl rubber gloves are recommended for handling acids and chemical powders.[7] Nitrile gloves, in particular, offer good resistance to a variety of chemicals and provide excellent dexterity for laboratory manipulations.[8]
-
Inspection and Technique: Always inspect gloves for any signs of degradation or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contamination.[6] Contaminated gloves should be disposed of immediately as chemical waste.
Body Protection: To protect against incidental contact and contamination of personal clothing, appropriate lab attire is necessary.
-
Lab Coat: A standard lab coat is the minimum requirement. For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.
-
Full-Coverage Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed. Safety shoes may be required depending on institutional policies.[1]
Respiratory Protection: The risk of respiratory irritation from inhaling fine dust necessitates careful control of airborne particles.[1]
-
Engineering Controls: The primary method for controlling dust is using engineering controls, such as a chemical fume hood or a ventilated balance enclosure, especially when weighing or transferring the powder.[2][6]
-
Respirators: If engineering controls are insufficient to keep the concentration of dust below exposure limits, respiratory protection is required. A NIOSH-approved N95 dust mask may be suitable for low-level exposures, but for higher or unknown concentrations, a full-face respirator with appropriate cartridges for acid gas and particulates should be used.[7] Proper fit testing is essential for any respirator to be effective.[7]
PPE Selection by Task: A Risk-Based Approach
Your PPE needs will vary based on the specific procedure. The following table provides a general guideline.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing Powder | Safety glasses with side shields, Nitrile gloves, Lab coat | Use of a ventilated balance enclosure or chemical fume hood |
| Preparing Solutions | Chemical splash goggles, Nitrile gloves, Lab coat | Face shield, Chemical-resistant apron |
| Running a Reaction | Chemical splash goggles, Nitrile gloves, Lab coat | Face shield, Chemical-resistant apron, Respiratory protection (if not in a fume hood) |
| Handling Spills | Chemical splash goggles, Heavy-duty nitrile gloves, Lab coat, Closed-toe shoes | Chemical-resistant suit/coveralls, Respiratory protection |
Operational Protocol: Weighing and Handling this compound Powder
This protocol is designed to minimize dust generation and prevent exposure.
-
Preparation: Don all required PPE (lab coat, safety glasses, nitrile gloves). Ensure a chemical fume hood or ventilated enclosure is operational.
-
Designate Area: Clearly designate a workspace for handling the acid. Keep only necessary equipment in this area to prevent contamination.
-
Tare Container: Place a clean, labeled receiving container on the analytical balance within the ventilated enclosure and tare the balance.
-
Transfer: Carefully open the stock container. Use a spatula to gently transfer the desired amount of this compound powder to the tared container. Avoid scooping in a manner that creates airborne dust.
-
Minimize Dust: If any dust is generated, allow the ventilation to clear it before removing the container from the enclosure.
-
Seal and Clean: Securely close both the stock and receiving containers. Wipe down the spatula and the work surface with a damp cloth to collect any residual dust. Dispose of the cloth as chemical waste.
-
Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[6]
Emergency Plan: Spill Management
Immediate and correct response to a spill is critical to ensure safety.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess and Protect: Don appropriate PPE before attempting to clean the spill. This includes, at a minimum, chemical splash goggles, a lab coat, and heavy-duty nitrile gloves.
-
Contain: For a dry powder spill, gently cover the material with a sweeping compound or absorbent pads to prevent it from becoming airborne. Avoid dry sweeping, which can raise dust.[9]
-
Neutralize (if applicable): While not always necessary for this specific compound, for acidic spills in general, a weak base like sodium bicarbonate can be used for neutralization.
-
Collect: Carefully scoop the contained material into a clearly labeled, sealable container for chemical waste.[2][6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.[10]
Spill Cleanup Workflow
Caption: Workflow for the safe cleanup of a chemical spill.
Disposal and Decontamination
All waste materials containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous chemical waste.
-
Containers: Use only approved, sealed, and clearly labeled containers for waste.[6]
-
Regulations: Waste must be disposed of in strict accordance with local, state, and federal regulations.[10] Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.[10]
-
Surplus Chemicals: Offer surplus and non-recyclable solutions to a licensed professional waste disposal company.[6]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but your entire research team. Always prioritize caution and preparedness when handling any chemical compound.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
